molecular formula C12H8FNO2 B14884645 4-Fluoro-3-(pyridin-4-yl)benzoic acid

4-Fluoro-3-(pyridin-4-yl)benzoic acid

カタログ番号: B14884645
分子量: 217.20 g/mol
InChIキー: OYOITYIZBPPNKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a high-value benzoic acid derivative with the molecular formula C12H8FNO2 and a molecular weight of 217.20 g/mol . This compound, identified by 1214359-83-7, features a pyridinyl ring system and is a key synthetic intermediate in medicinal chemistry and drug discovery research . It is particularly valuable for the synthesis of novel active pharmaceutical ingredients (APIs) and in the development of small molecule inhibitors. Researchers utilize this compound in hit-to-lead optimization campaigns, where its structure serves as a core scaffold for constructing targeted libraries. Its benzoic acid moiety allows for further functionalization through amide coupling or esterification, while the fluorine and pyridine groups offer potential for hydrogen bonding and metal coordination, influencing the pharmacodynamic properties of the resulting molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

特性

分子式

C12H8FNO2

分子量

217.20 g/mol

IUPAC名

4-fluoro-3-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChIキー

OYOITYIZBPPNKY-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)F

製品の起源

United States
Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(Pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search did not yield a specific CAS number for "4-Fluoro-3-(pyridin-4-yl)benzoic acid," suggesting it may be a novel or not widely cataloged compound. To provide a comprehensive and technically accurate guide in line with the user's request, this document will focus on the structurally analogous and well-documented compound, 4-(Pyridin-4-yl)benzoic acid (CAS: 4385-76-6) . This molecule serves as an exemplary scaffold for understanding the synthesis, properties, and applications of pyridinyl-substituted benzoic acids in research and development.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(Pyridin-4-yl)benzoic acid, a versatile bifunctional organic compound. Its rigid structure, combining both a carboxylic acid and a pyridine moiety, makes it a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. We will delve into its fundamental properties, established synthesis protocols, and key applications, offering field-proven insights into its utilization.

Core Compound Identification and Physicochemical Properties

4-(Pyridin-4-yl)benzoic acid is a crystalline powder, typically colorless to pale yellow.[1] Its defining feature is the para-substitution of a benzoic acid with a pyridine ring, which imparts a unique combination of acidic and basic functionalities. This dual nature is critical to its utility in forming coordination polymers and hydrogen-bonded networks.

Table 1: Physicochemical and Safety Data for 4-(Pyridin-4-yl)benzoic acid

PropertyValueSource(s)
CAS Number 4385-76-6[1][2][3]
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [4]
Melting Point >300°C[2]
Boiling Point 384.3 ± 25.0 °C (at 760 mmHg)[2]
Density 1.2 ± 0.1 g/cm³[2]
Solubility Slightly soluble in water. Soluble in some organic solvents like alcohols and ethers.[1]
Hazard Class IRRITANT[1]
Risk Codes R36/37/38 (Irritating to eyes, respiratory system and skin)[1][2]

Synthesis Methodology: A Field-Proven Protocol

The synthesis of 4-(Pyridin-4-yl)benzoic acid is most commonly achieved via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling offers high yields and functional group tolerance, making it a preferred method in both academic and industrial settings.

The Suzuki Coupling Approach: Mechanism and Rationale

The Suzuki coupling involves the reaction of a boronic acid with a halide, catalyzed by a palladium(0) complex. For the synthesis of 4-(Pyridin-4-yl)benzoic acid, this translates to the coupling of 4-carboxyphenylboronic acid with a 4-halopyridine (e.g., 4-bromopyridine). The choice of a boronic acid is strategic due to its stability, low toxicity, and the ease of removal of boron-containing byproducts after the reaction.

Diagram 1: Suzuki Coupling Workflow for 4-(Pyridin-4-yl)benzoic acid

Suzuki_Coupling Start Reactants: - 4-Carboxyphenylboronic acid - 4-Bromopyridine - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile/Water) Reaction Reaction Mixture Reflux Overnight Start->Reaction Combine & Heat Filtration Hot Filtration Reaction->Filtration Completion Concentration Concentrate Filtrate Filtration->Concentration Acidification Acidify with HCl (pH 3) Concentration->Acidification Precipitation Precipitate Formation Acidification->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Drying Dry Under Vacuum Isolation->Drying Product Final Product: 4-(Pyridin-4-yl)benzoic acid Drying->Product

Caption: Workflow for the synthesis of 4-(Pyridin-4-yl)benzoic acid.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purification.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.5 g, 9 mmol) and 4-bromopyridine (1.5 g, 9.9 mmol) in a solvent mixture of acetonitrile (40 mL) and water (40 mL).[5]

  • Addition of Base and Catalyst: To the solution, add potassium carbonate (5.5 g, 40 mmol) as the base, followed by the palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol).[5] The base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Stir the reaction mixture vigorously under reflux conditions overnight.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Initial Purification: Upon completion, filter the hot suspension to remove the catalyst and any insoluble materials.[5]

  • Product Precipitation: Concentrate the filtrate to approximately half its original volume.[5] While stirring, adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid, which will cause the product to precipitate out of the solution.[5]

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration and wash with water. Dry the solid residue under vacuum to yield the final product.[5] A typical yield for this synthesis is around 83%.[5]

Applications in Research and Drug Development

The unique bifunctional nature of 4-(Pyridin-4-yl)benzoic acid makes it a valuable intermediate in several areas of chemical science.

  • Supramolecular Chemistry and Crystal Engineering: The pyridyl nitrogen can coordinate to metal centers, while the carboxylic acid can form hydrogen bonds, making it an ideal building block for metal-organic frameworks (MOFs) and coordination polymers.

  • Medicinal Chemistry: This scaffold is present in various pharmacologically active molecules. It can be used in the design of targeted drugs and as a fundamental unit for creating libraries of compounds for screening.[1] Benzoic acid and its derivatives have been studied for their potential in attenuating cancer.[6]

Safety, Handling, and Storage

As with any chemical, proper safety protocols must be followed when handling 4-(Pyridin-4-yl)benzoic acid.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[1][2]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust.[1] Wash hands thoroughly after handling.[2]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water and seek medical advice.[1]

    • Skin: Wash with soap and water. If irritation persists, seek medical attention.[2]

    • Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[2]

    • Ingestion: Wash out the mouth with water and seek medical attention.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Diagram 2: Logic of Hazard Mitigation

Hazard_Mitigation Compound 4-(Pyridin-4-yl)benzoic acid (Irritant) ExposureRoutes Exposure Routes Inhalation Inhalation ExposureRoutes->Inhalation SkinContact Skin Contact ExposureRoutes->SkinContact EyeContact Eye Contact ExposureRoutes->EyeContact Ingestion Ingestion ExposureRoutes->Ingestion Ventilation Fume Hood / Ventilation Inhalation->Ventilation Mitigated by Gloves Protective Gloves SkinContact->Gloves Mitigated by Goggles Safety Goggles EyeContact->Goggles Mitigated by Hygiene Good Hygiene Practices Ingestion->Hygiene Mitigated by Controls Control Measures

Caption: Mitigation strategies for handling 4-(Pyridin-4-yl)benzoic acid.

Conclusion

4-(Pyridin-4-yl)benzoic acid is a foundational building block for advanced material and pharmaceutical development. Its synthesis via Suzuki coupling is robust and scalable. By understanding its properties and adhering to established protocols and safety measures, researchers can effectively leverage this compound to drive innovation in their respective fields.

References

  • SynQuest Laboratories, Inc. (n.d.). 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2011, June 27). 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4-Fluorobenzoic acid Safety Data Sheet.
  • Elemental Microanalysis Ltd. (2015, April 16). 4-fluorobenzoic acid Safety Data Sheet.
  • Fluorochem. (2024, December 19). 3,5-Di(pyridin-4-yl)benzoic acid Safety Data Sheet.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
  • Biomonitoring California. (n.d.). 4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA).
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • BenchChem. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid....
  • Chemsrc. (2025, August 25). 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6.
  • Quick Company. (n.d.).
  • ChemScene. (n.d.). 4385-78-8 | 3-(Pyridin-4-yl)benzoic acid.
  • ChemicalBook. (2025, July 24). 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8.
  • ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
  • BLD Pharm. (n.d.). 4385-76-6|4-Pyridin-4-yl-benzoic acid.
  • PubChem. (n.d.). 3-(Pyridin-4-yl)benzoic acid.
  • ResearchG
  • Preprints.org. (2023, May 29).
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

Sources

Molecular Structure & Synthesis Guide: 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, synthetic pathways, and physicochemical properties of 4-Fluoro-3-(pyridin-4-yl)benzoic acid . This biaryl compound serves as a critical scaffold in medicinal chemistry, particularly in the design of type II kinase inhibitors where the juxtaposition of a fluorophenyl group and a pyridine ring modulates both metabolic stability and binding affinity.

Part 1: Molecular Architecture & Electronic Landscape

Structural Definition

The compound is a trisubstituted benzene derivative featuring a carboxylic acid at position 1, a pyridin-4-yl moiety at position 3, and a fluorine atom at position 4.[1][2][3][4]

  • IUPAC Name: 4-Fluoro-3-(pyridin-4-yl)benzoic acid

  • Molecular Formula: C₁₂H₈FNO₂[2][5][6][7]

  • Molecular Weight: 217.20 g/mol [2]

  • Core Scaffold: Biaryl system (Phenyl-Pyridine)

Conformational Analysis & Atropisomerism

The steric interaction between the ortho-fluorine atom (C4) and the meta-pyridine ring (C3) induces a non-planar conformation. Unlike unsubstituted biphenyls, the fluorine atom forces the pyridine ring to twist out of the plane of the benzoic acid core to minimize steric clash with the pyridine's C3'/C5' protons.

  • Predicted Torsion Angle: ~35–45°

  • Significance: This twist is often exploited in drug design to direct the pyridine nitrogen towards specific hydrogen-bond donors (e.g., the hinge region of a kinase) while the fluorophenyl group occupies a hydrophobic pocket.

Electronic Properties (Hammett & pKa)

The molecule possesses two ionizable groups, creating complex pH-dependent solubility behavior (amphoteric nature).

  • Acidic Moiety (COOH): The electron-withdrawing effect of the fluorine (inductive, -I) and the pyridine ring (mesomeric, -M) lowers the pKa of the benzoic acid relative to unsubstituted benzoic acid.

    • Estimated pKa (COOH): ~3.8 – 4.0

  • Basic Moiety (Pyridine N): The pyridine nitrogen is a hydrogen bond acceptor and a weak base. The electron-withdrawing benzoic acid core reduces the basicity of the pyridine nitrogen.

    • Estimated pKa (Pyridine NH⁺): ~4.8 – 5.2

  • Isoelectric Point (pI): The molecule exists primarily as a zwitterion or neutral species in the pH range of 4–5, which often corresponds to its minimum solubility.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[8]

The most robust route to 4-Fluoro-3-(pyridin-4-yl)benzoic acid is the palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzoic acid with 4-pyridylboronic acid .

Retrosynthetic Analysis

The biaryl bond (C3–C1') is the strategic disconnection point.

  • Fragment A (Electrophile): 3-Bromo-4-fluorobenzoic acid (Commercially available, stable).

  • Fragment B (Nucleophile): 4-Pyridylboronic acid (or pinacol ester). Note: Pyridyl boronic acids are prone to protodeboronation; esters are preferred.

Experimental Protocol

Reaction Scale: 10 mmol Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ (High efficiency for heteroaryl couplings).

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, charge 3-bromo-4-fluorobenzoic acid (2.19 g, 10 mmol), 4-pyridylboronic acid pinacol ester (2.46 g, 12 mmol), and Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol).

  • Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL). The 4:1 ratio ensures solubility of both the organic halides and the inorganic base.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalysis: Add Pd(dppf)Cl₂[8] · CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat to reflux (100°C) under Argon for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M-Br peak).

  • Workup (pH Controlled):

    • Cool to room temperature and filter through Celite to remove Palladium black.

    • Concentrate the filtrate to remove Dioxane.

    • Dilute the aqueous residue with water (20 mL).

    • Critical Step: The product is amphoteric. Acidify slowly with 1M HCl to pH ~4.0. The zwitterionic product will precipitate.

    • Note: If pH < 2, the pyridine protonates and the salt becomes soluble. If pH > 7, the carboxylate is soluble.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether (to remove de-boronated byproducts). Recrystallize from Ethanol/Water if necessary.

Visualization: Synthesis Pathway

Synthesis SM1 3-Bromo-4-fluorobenzoic acid (Electrophile) Cat Pd(dppf)Cl2 K2CO3 Dioxane/H2O SM1->Cat SM2 4-Pyridylboronic acid pinacol ester (Nucleophile) SM2->Cat Inter Pd-Complex Intermediate Cat->Inter 100°C, 16h Prod 4-Fluoro-3-(pyridin-4-yl)benzoic acid (Target) Inter->Prod Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling strategy for the synthesis of the target biaryl acid.

Part 3: Pharmaceutical Applications & SAR Context[9]

Kinase Inhibitor Scaffold

This molecule is a classic "Type II" kinase inhibitor fragment.

  • The "Hinge" Binder: The pyridine nitrogen often serves as the H-bond acceptor interacting with the hinge region of the kinase ATP-binding pocket.

  • The "Gatekeeper" Interaction: The 4-fluoro group provides metabolic protection against oxidation at the para-position and can interact with the gatekeeper residue (e.g., Threonine or Methionine) in kinases like p38 MAPK or BRAF .

  • The Solubilizing Tail: The carboxylic acid can be derivatized into amides or esters to reach into the solvent-exposed region or to improve cell permeability.

Metabolic Stability

The fluorine atom at the C4 position blocks the primary site of metabolic oxidation (P450-mediated hydroxylation) on the phenyl ring. This "metabolic blocking" strategy significantly increases the half-life (


) of the drug candidate compared to the non-fluorinated analog.
Interaction Map

Interaction Center 4-Fluoro-3-(pyridin-4-yl)benzoic acid Pyridine Pyridine Ring (H-Bond Acceptor) Center->Pyridine Fluorine 4-Fluoro (Metabolic Blocker) Center->Fluorine Acid Carboxylic Acid (Solubilizing/Linker) Center->Acid Target Kinase Pocket (p38 / BRAF) Pyridine->Target Binds Hinge Region Fluorine->Target Hydrophobic Contact Acid->Target Solvent Exposure

Caption: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.

Part 4: Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures are expected:

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆) δ 13.2 (br s, 1H)Carboxylic acid proton (exchangeable).
δ 8.65 (d, 2H, J=6.0 Hz)Pyridine α-protons (deshielded by Nitrogen).
δ 8.10 (dd, 1H)Phenyl H2 (ortho to COOH and Pyridine).
δ 7.55 (d, 2H, J=6.0 Hz)Pyridine β-protons.
δ 7.45 (dd, 1H)Phenyl H5 (ortho to Fluorine).
¹⁹F NMR δ -110 to -115 ppmCharacteristic shift for aryl fluoride.
LC-MS (ESI) m/z 218.2 [M+H]⁺Positive mode ionization of Pyridine.
IR Spectroscopy 1690–1710 cm⁻¹C=O stretch (Carboxylic acid).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Tang, J. (2016). "Palladium/Copper Bimetallic Catalyzed Decarboxylative C-C Bond Formations." Technische Universität Kaiserslautern, Dissertation.[6] (Describes synthesis of similar fluorinated biaryls). Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." Technical Guide. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

1H NMR and 13C NMR spectra of 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-(pyridin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3-(pyridin-4-yl)benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a comprehensive predictive guide based on established NMR principles and data from analogous substituted aromatic systems. We will delve into the theoretical chemical shifts (δ), coupling constants (J), and peak assignments, offering a robust framework for researchers engaged in the synthesis, characterization, and analysis of this and related compounds. This guide is structured to provide not only the predicted spectral data but also the underlying scientific reasoning, empowering researchers to interpret their own experimental findings.

Introduction: The Structural Elucidation of a Novel Compound

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a molecule of interest in medicinal chemistry and materials science, combining the structural features of a fluorinated benzoic acid with a pyridine moiety. The precise arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential biological activity. Unambiguous structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This guide will provide a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent aromatic rings—a 1,2,4-trisubstituted benzene ring and a 4-substituted pyridine ring—we can predict the chemical environment of each proton and carbon nucleus. This predictive analysis is grounded in the fundamental principles of NMR, including the effects of electronegativity, resonance, and magnetic anisotropy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is expected to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on both the benzoic acid and pyridine rings. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of protons in fluorobenzene, benzoic acid, and pyridine systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2'8.70 - 8.80Doublet of Doublets (dd) or Multiplet (m)⁴JHH ≈ 1.5 Hz, ³JHH ≈ 4.5 Hz
H-3'7.50 - 7.60Doublet of Doublets (dd) or Multiplet (m)⁴JHH ≈ 1.5 Hz, ³JHH ≈ 4.5 Hz
H-28.20 - 8.30Doublet (d)³JHH ≈ 2.0 Hz
H-57.30 - 7.40Doublet of Doublets (dd)³JHF ≈ 9.0 Hz, ³JHH ≈ 8.5 Hz
H-68.05 - 8.15Doublet of Doublets (dd)⁴JHF ≈ 5.0 Hz, ³JHH ≈ 8.5 Hz
COOH> 12.0Broad Singlet (br s)-
Rationale for Peak Assignments
  • Pyridine Protons (H-2' and H-3'): The protons on the pyridine ring are expected to appear as two distinct signals due to their different chemical environments. The protons ortho to the nitrogen atom (H-2') will be the most deshielded due to the electronegativity of the nitrogen, appearing at the lowest field. The protons meta to the nitrogen (H-3') will appear at a slightly higher field. Both signals will likely appear as doublet of doublets or multiplets due to mutual coupling and coupling to the other pyridine protons.

  • Benzoic Acid Protons (H-2, H-5, and H-6):

    • H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and will be significantly deshielded, appearing as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the fluorine atom and will also be deshielded. It will appear as a doublet of doublets due to coupling with H-5 and a smaller four-bond coupling to the fluorine atom.

    • H-5: This proton is ortho to the pyridine ring and will experience its deshielding effect. It will appear as a doublet of doublets due to coupling with H-6 and a larger three-bond coupling to the fluorine atom.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly acidic and will appear as a broad singlet at a very downfield chemical shift, often above 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum will be characterized by signals for the twelve unique carbon atoms.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are based on additivity rules for substituted benzenes and pyridines.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4160.0 - 165.0 (d, ¹JCF ≈ 250 Hz)
C-1'145.0 - 150.0
C-2'150.0 - 155.0
C-3'120.0 - 125.0
C-1130.0 - 135.0
C-2130.0 - 135.0
C-3125.0 - 130.0 (d, ²JCF ≈ 20 Hz)
C-5115.0 - 120.0 (d, ²JCF ≈ 20 Hz)
C-6130.0 - 135.0 (d, ³JCF ≈ 5 Hz)
COOH165.0 - 170.0
Rationale for Peak Assignments
  • Fluorinated Carbon (C-4): The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will appear as a doublet at a downfield chemical shift due to the electronegativity of fluorine.

  • Pyridyl Carbons (C-1', C-2', C-3'): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C-2') will be the most deshielded.

  • Benzoic Acid Carbons (C-1 to C-6): The chemical shifts of the benzoic acid ring carbons are influenced by the fluorine, carboxylic acid, and pyridine substituents. The carbons directly attached to these groups will show the most significant shifts. Carbons C-3, C-5, and C-6 will also exhibit smaller carbon-fluorine couplings.

  • Carboxyl Carbon (COOH): The carbon of the carboxylic acid group will appear at the most downfield chemical shift, typically in the range of 165-170 ppm.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the residual solvent peak. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be suitable.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 4-Fluoro-3-(pyridin-4-yl)benzoic acid with atom numbering for NMR assignment.

Caption: Molecular structure of 4-Fluoro-3-(pyridin-4-yl)benzoic acid with atom numbering.

Conclusion

This technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-(pyridin-4-yl)benzoic acid. By understanding the expected chemical shifts, coupling patterns, and the underlying principles governing them, researchers can confidently interpret their experimental data for this molecule and its analogs. The provided experimental protocol offers a standardized approach to sample preparation and data acquisition, ensuring high-quality and reproducible results. While the presented data is predictive, it serves as a robust starting point for the complete structural elucidation and characterization of this important chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).

Mass spectrometry data for 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometric Characterization of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) profiling framework for 4-Fluoro-3-(pyridin-4-yl)benzoic acid (C₁₂H₈FNO₂). As a biaryl scaffold containing both an electron-withdrawing fluorine and an amphoteric pyridine-benzoic acid motif, this compound presents unique ionization and fragmentation behaviors critical for drug development and metabolic identification. This document details physicochemical properties, optimized LC-MS method parameters, and mechanistic fragmentation pathways to ensure reproducible analytical results.

Molecular Profile & Physicochemical Properties

Understanding the ionization potential requires a precise analysis of the molecule's amphoteric nature. The presence of a basic pyridine nitrogen and an acidic carboxyl group dictates that pH control is the primary variable in method development.

PropertyDataRelevance to MS
IUPAC Name 4-Fluoro-3-(pyridin-4-yl)benzoic acidTarget Identification
Molecular Formula C₁₂H₈FNO₂Elemental Composition
Monoisotopic Mass 217.0539 DaExact Mass for HRMS
[M+H]⁺ 218.0612 m/zPrimary ESI+ Ion
[M-H]⁻ 216.0466 m/zPrimary ESI- Ion
pKa (Acid) ~4.1 (Carboxyl)Ionized at pH > 4.1
pKa (Base) ~5.3 (Pyridine)Protonated at pH < 5.3
LogP ~2.3Retention on C18

Analytical Method Development

Chromatography Strategy

Due to the polar pyridine ring, standard C18 columns may result in poor retention or tailing if the secondary interactions are not suppressed. The "Gold Standard" approach utilizes a charged surface hybrid (CSH) or high-strength silica (HSS) column with acidic mobile phases to ensure the pyridine remains protonated and the carboxylic acid remains neutral, improving peak shape.

Recommended Protocol:

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold
5.0 5 95 Linear
6.0 5 95 Wash

| 6.1 | 95 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (ESI Source)

The compound is amphoteric but shows higher sensitivity in Positive Electrospray Ionization (ESI+) due to the high proton affinity of the pyridine nitrogen.

  • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-)

  • Cone Voltage: 30 V (Optimized for [M+H]⁺ stability)

  • Desolvation Temp: 450°C

  • Source Temp: 150°C

  • Desolvation Gas: 800 L/hr (N₂)

Fragmentation Logic & Spectral Interpretation

The fragmentation of 4-Fluoro-3-(pyridin-4-yl)benzoic acid follows specific even-electron rules. In ESI+, the precursor ion is stable, but Collision-Induced Dissociation (CID) triggers characteristic neutral losses.

ESI+ Fragmentation Pathway (Precursor m/z 218.06)
  • Primary Loss (Dehydration): The loss of water (-18 Da) from the carboxylic acid moiety is a common initial step, forming an acylium ion or a pseudo-anhydride structure if dimerization occurs.

    • Transition: 218.06 → 200.05 (Loss of H₂O).

  • Secondary Loss (Decarboxylation): Alternatively, the direct loss of the carboxyl group as CO₂ (-44 Da) or CO + OH is highly diagnostic for benzoic acids.

    • Transition: 218.06 → 174.07 (Loss of CO₂).

  • Tertiary Fragmentation (Biaryl Core): The remaining fluorinated phenyl-pyridine core is robust. High collision energy (>40 eV) is required to cleave the pyridine ring (loss of HCN, -27 Da) or eject the Fluorine (loss of HF, -20 Da).

Diagnostic Ion Table (ESI+):

m/z (Calc)Ion IdentityMechanismCollision Energy (eV)
218.06 [M+H]⁺Parent Ion (Protonated Pyridine)-
200.05 [M+H - H₂O]⁺Dehydration (Acylium formation)15-20
174.07 [M+H - CO₂]⁺Decarboxylation (Phenyl-Pyridine cation)20-25
172.05 [M+H - H₂O - CO]⁺Sequential loss from m/z 20025-30
147.06 [C9H8FN]⁺Pyridine ring cleavage (Loss of HCN)40+

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision tree for analyzing this specific amphoteric fluorinated compound.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeOH/H2O) LC LC Separation (CSH C18, Acidic pH) Sample->LC Injection ESI Ionization Source (ESI+, 3.0 kV) LC->ESI Elution MS1 MS1 Scan (m/z 218.06) ESI->MS1 [M+H]+ CID CID Fragmentation (Ar Gas, 20-40 eV) MS1->CID Selection Data Data Analysis (Extract Ion Chromatogram) CID->Data Fragments

Figure 1: Optimized LC-MS/MS workflow for amphoteric biaryl analysis.

Mechanistic Fragmentation Pathway

The following diagram illustrates the structural breakdown of the molecule under CID conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 218.06 Frag1 Acylium Ion [M+H - H2O]+ m/z 200.05 Parent->Frag1 Dehydration (-18 Da) Frag2 Decarboxylated Core [M+H - CO2]+ m/z 174.07 Parent->Frag2 Decarboxylation (-44 Da) Frag3 Biaryl Fragment [M+H - H2O - CO]+ m/z 172.05 Frag1->Frag3 CO Loss (-28 Da) Frag2->Frag3 HF Loss (Rare) (-20 Da)

Figure 2: Proposed ESI+ fragmentation pathway. The decarboxylation pathway (Red) is the most diagnostic transition for benzoic acid derivatives.

Impurity Profiling & Quality Control

When synthesizing or analyzing this compound, three specific impurities are common and detectable via MS:

  • Defluoro-Analog: m/z 200.07 (Loss of Fluorine/Substitution with H).

  • Regioisomers: Same m/z (218.06) but different retention times. The position of the pyridine (3- vs 4-yl) or the fluorine (2- vs 4-fluoro) significantly alters the "Ortho Effect" in fragmentation.

  • Synthetic Precursors: Boronic acid derivatives (if Suzuki coupling was used) often show characteristic isotope patterns (B¹⁰/B¹¹) and mass defects.

References

  • PubChem. (2025).[2][3] Compound Summary: 3-(Pyridin-4-yl)benzoic acid (Analogous Structure). National Library of Medicine. [Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. [Link]

  • Holcapek, M., et al. (2010). Structural Analysis of Small Molecules by Mass Spectrometry.[4] MDPI Molecules. [Link]

  • Waters Corporation. (2023). Method Development Guide for Amphoteric Compounds on CSH Technology.[Link]

Sources

Strategic Utilization of Aryl Boronic Acids: A Technical Guide to Cross-Coupling Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Aryl Boronic Acids & MIDA Boronates in High-Throughput Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary: Beyond the Standard Reagent

In modern medicinal chemistry, Aryl Boronic Acids (ABAs) are not merely reagents; they are the scaffold upon which iterative drug discovery is built. While the Suzuki-Miyaura coupling is ubiquitous, the "standard" protocols (e.g., Pd(PPh3)4/Na2CO3) often fail when applied to the complex, heteroatom-rich architectures required for high-affinity ligands.

This guide moves beyond textbook definitions to address the critical stability profiles , mechanistic bifurcations (Oxo-Palladium vs. Boronate pathways) , and iterative assembly strategies (MIDA boronates) that distinguish success from failure in the synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Deep Dive: The Transmetallation Bifurcation

To optimize difficult couplings, one must understand that the "Boronate Pathway" (where base attacks the boron first) is not the sole mechanism. Recent kinetic studies, particularly by Hartwig and Amatore/Jutand, have elucidated a competing Oxo-Palladium Pathway .[1]

The Two Pathways[2][3][4][5]
  • Pathway A (Boronate Pathway): The base reacts with the neutral boronic acid to form a boronate anion

    
    , which then attacks the halide-bound palladium complex (
    
    
    
    ).
  • Pathway B (Oxo-Palladium Pathway): The base reacts with the palladium complex first, displacing the halide to form a hydroxo-palladium species (

    
    ). This electrophilic species then reacts with the neutral boronic acid.
    

Why This Matters:

  • Steric Bulk: For sterically hindered substrates, Pathway B is often energetically favored because the neutral boronic acid is less bulky than the tetrahedral boronate anion.

  • Base Selection: Weak bases (Carbonates, Phosphates) in aqueous media often favor the formation of the hydroxo-palladium species, driving Pathway B. Stronger bases (Alkoxides) drive Pathway A but risk protodeboronation of sensitive substrates.

Visualization: The Dual-Pathway Catalytic Cycle

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdArX Pd(II)-Ar-X (Halide Complex) OxAdd->PdArX TransMetA Transmetallation A (Anionic Attack) PdArX->TransMetA + [Ar-B(OH)3]- PdOH Pd(II)-Ar-OH (Hydroxo Complex) PdArX->PdOH + OH- / -X- Boronate Boronate Anion [Ar-B(OH)3]- ProdComplex Pd(II)-Ar-Ar' TransMetA->ProdComplex TransMetB Transmetallation B (Neutral Attack) PdOH->TransMetB + Ar-B(OH)2 TransMetB->ProdComplex RedElim Reductive Elimination (Product Release) ProdComplex->RedElim RedElim->Pd0

Caption: The dual-pathway mechanism. Sterically hindered substrates often favor the Oxo-Palladium route (Green path).

Managing Instability: The Protodeboronation Challenge

A critical failure mode in drug discovery is Protodeboronation , particularly with 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl).

Mechanism of Instability

Protodeboronation is not random; it is often catalyzed by the very conditions required for coupling.

  • Base-Catalyzed: Formation of the boronate anion increases electron density on the ring, facilitating ipso-protonation by water.

  • Metal-Catalyzed: Sub-stoichiometric metal impurities (Cu, Zn) can accelerate C-B bond cleavage.

Comparative Stability Data
Boron Species2-Pyridyl Stability (pH 7, 25°C)2-Pyridyl Stability (pH 10, 80°C)Chromatographic Stability
Free Boronic Acid < 1 Hour (Rapid Decomposition)MinutesPoor (Streaking)
Pinacol Ester Moderate (~6 Hours)< 1 HourGood
MIDA Boronate Indefinitely Stable Stable Excellent

The Solution: MIDA Boronates & Iterative Synthesis

To overcome instability and enable the synthesis of poly-functionalized small molecules, the N-Methyliminodiacetic Acid (MIDA) ligand system is the gold standard.

The MIDA Advantage:

  • Hybridization Switch: MIDA complexes the boron atom, switching it from

    
     (reactive) to 
    
    
    
    (inert).[2] This shuts down transmetallation and protodeboronation.
  • Slow Release Protocol: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the reactive boronic acid in situ. This keeps the standing concentration of the unstable free acid low, minimizing decomposition while maintaining enough active species for the Pd catalyst to scavenge.

Experimental Protocol: Slow-Release Cross-Coupling of Unstable MIDA Boronates

This protocol is optimized for 2-pyridyl MIDA boronates and other unstable heteroarocycles.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv) OR Pd(dtbpf)Cl2

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and base.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. (Oxygen promotes homocoupling).[3]

  • Solvation: Add the THF/Water mixture (degassed).

  • The "Slow Release" Incubation: Heat the reaction to 60°C .

    • Note: Unlike standard Suzuki couplings which run at 80-100°C, the hydrolysis of MIDA is temperature-dependent. At 60°C, the release rate of the free boronic acid matches the turnover frequency of the XPhos-Pd cycle.

  • Monitoring: Monitor by LCMS. The MIDA boronate spot will slowly disappear as the product spot grows.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Visualization: Iterative Assembly Workflow

MIDAWorkflow Start Haloboronic Acid (Building Block A) Protect MIDA Protection (sp2 -> sp3) Start->Protect MIDA Anhydride Coupling1 Cross-Coupling 1 (Halide Specific) Protect->Coupling1 Reacts at Halide Purify Silica Purification (MIDA Intact) Coupling1->Purify Deprotect MIDA Hydrolysis (Slow Release) Purify->Deprotect aq. NaOH/K3PO4 Coupling2 Cross-Coupling 2 (Boronic Acid Active) Deprotect->Coupling2 Pd Cat / Ar-X Final Complex API Coupling2->Final

Caption: Iterative assembly allows the boron moiety to survive the first coupling, enabling sequential functionalization.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (Recovered Halide) Catalyst Deactivation / Poor Oxidative AdditionSwitch to precatalysts like Pd-PEPPSI-IPent or XPhos Pd G4 .
Homocoupling (Ar-Ar) Oxygen presence or fast transmetallationDegas solvents rigorously. Reduce catalyst loading.
Protodeboronation (Ar-H) High standing concentration of free boronic acidSwitch to MIDA Slow Release protocol. Lower reaction temperature.
Reaction Stalls at 50% Catalyst poisoning by heteroatomsAdd 0.5 equiv of CuI (Copper effect) or switch to anhydrous conditions using CsF base.

References

  • Mechanistic Pathways (Oxo-Pd vs Boronate)

    • Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.

  • MIDA Boronate Platform

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).
  • Precatalyst Advances

    • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Improved Protocols for the Suzuki–Miyaura Coupling. Chemical Science.

Sources

Spectroscopic data (IR, UV-Vis) for 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict its key infrared (IR) and ultraviolet-visible (UV-Vis) spectral features. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of these spectra, establishing a self-validating system for experimental verification. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction: The Structural and Pharmaceutical Significance of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a bi-aryl carboxylic acid possessing a unique combination of functional groups that confer upon it significant potential in drug discovery and materials science. The molecule incorporates a fluorinated benzoic acid moiety linked to a pyridine ring. This structural motif is of considerable interest for several reasons:

  • Carboxylic Acid Group: A key functional group for modulating pharmacokinetic properties, forming salts, and participating in hydrogen bonding interactions with biological targets.

  • Pyridine Ring: A common heterocycle in pharmaceuticals that can act as a hydrogen bond acceptor and engage in π-stacking interactions.

  • Fluorine Atom: The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Given these features, the unambiguous characterization of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is paramount. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide critical information about a molecule's functional groups and electronic structure, respectively. This guide provides a predictive analysis of the expected spectra and the experimental workflows to confirm these predictions.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted Infrared Spectrum of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

The IR spectrum of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is expected to be rich with information due to its diverse functional groups. The predicted key absorption bands are detailed in Table 1.

Table 1: Predicted Infrared Absorption Bands for 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected AppearanceRationale & Comparative Insights
3300-2500O-H stretchCarboxylic AcidVery broad, strongThe broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[2]
~1700C=O stretchCarboxylic AcidStrong, sharpConjugation with the aromatic ring may slightly lower this frequency compared to a non-conjugated acid.
1610-1580 & 1500-1400C=C stretchAromatic RingsMedium to strong, multiple bandsThese absorptions are characteristic of the benzene and pyridine rings.
~1300C-O stretch & O-H bendCarboxylic AcidMedium, coupled vibrationsThese bands are often coupled and appear in the fingerprint region.
1250-1150C-F stretchAryl-FluorideStrongThe exact position can be influenced by the electronic environment of the aromatic ring.
1600-1450C=N stretchPyridine RingMediumThis vibration is often observed within the aromatic C=C stretching region.
900-675C-H out-of-plane bendAromatic RingsStrongThe substitution pattern on the rings will influence the number and position of these bands.
Experimental Protocol for FT-IR Analysis

To experimentally verify the predicted IR spectrum, the following protocol is recommended:

  • Sample Preparation:

    • KBr Pellet Method (for solid samples):

      • Thoroughly grind 1-2 mg of 4-Fluoro-3-(pyridin-4-yl)benzoic acid with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

      • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

    • Attenuated Total Reflectance (ATR) (for solid or liquid samples):

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Background Scan: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

    • Sample Scan: Place the prepared sample in the spectrometer and collect the spectrum.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

    • Compare the experimental peak positions and shapes with the predicted values in Table 1 and with spectral databases for similar compounds.[3][4]

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores.

Predicted UV-Vis Absorption Spectrum of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

The UV-Vis spectrum of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is expected to be dominated by π → π* transitions within the aromatic systems. The conjugation between the benzene and pyridine rings will likely result in a red-shift (shift to longer wavelengths) compared to the individual, unsubstituted aromatic rings.

Table 2: Predicted UV-Vis Absorption for 4-Fluoro-3-(pyridin-4-yl)benzoic Acid

Predicted λmax (nm)Electronic TransitionChromophoreRationale & Comparative Insights
~250-280π → πPhenyl-Pyridine SystemThe extended conjugation between the two aromatic rings is expected to be the primary contributor to the absorption in this region. The exact λmax will be solvent-dependent.
~200-220π → πAromatic RingsThis higher energy absorption corresponds to transitions within the individual benzene and pyridine rings.
Experimental Protocol for UV-Vis Analysis

The following protocol is recommended for acquiring the UV-Vis spectrum:

  • Solvent Selection:

    • Choose a UV-grade solvent that is transparent in the region of interest (typically 200-400 nm).

    • Methanol or ethanol are common choices for this type of compound. The polarity of the solvent can influence the λmax.

  • Sample Preparation:

    • Prepare a stock solution of 4-Fluoro-3-(pyridin-4-yl)benzoic acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (typically in the range of 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrumentation and Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Baseline Correction: Fill two matched quartz cuvettes with the solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument.

    • Sample Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.

    • Parameters:

      • Wavelength Range: 400-200 nm

      • Scan Speed: Medium

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the theoretical prediction and experimental verification of the spectroscopic data for a novel compound like 4-Fluoro-3-(pyridin-4-yl)benzoic acid.

Spectroscopic_Workflow Start Start: Novel Compound (4-Fluoro-3-(pyridin-4-yl)benzoic acid) Structure Analyze Molecular Structure - Identify Functional Groups - Identify Chromophores Start->Structure Predict_IR Predict IR Spectrum - Correlation Tables - Analogous Compounds Structure->Predict_IR Predict_UV Predict UV-Vis Spectrum - Conjugated Systems - Substituent Effects Structure->Predict_UV Acquire_IR Acquire Experimental FT-IR Spectrum - KBr or ATR - Background Subtraction Predict_IR->Acquire_IR Compare_IR Compare & Analyze IR - Predicted vs. Experimental - Peak Assignment Predict_IR->Compare_IR Acquire_UV Acquire Experimental UV-Vis Spectrum - Solvent Selection - Dilute Solution Predict_UV->Acquire_UV Compare_UV Compare & Analyze UV-Vis - Predicted vs. Experimental - λmax Confirmation Predict_UV->Compare_UV Acquire_IR->Compare_IR Acquire_UV->Compare_UV Final Final Characterization Report Compare_IR->Final Compare_UV->Final

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the spectroscopic characteristics of 4-Fluoro-3-(pyridin-4-yl)benzoic acid. By combining theoretical predictions with detailed, practical protocols, researchers can confidently proceed with the synthesis and characterization of this and other novel compounds. The outlined workflows emphasize scientific integrity and provide a self-validating approach to spectroscopic analysis, which is essential in the rigorous environments of academic research and pharmaceutical development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Biomonitoring California. (n.d.). 4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA). Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Pyridin-4-yl-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid. Retrieved from [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1239. Retrieved from [Link]

Sources

The Pyridinyl-Benzoic Acid Scaffold: Synthetic Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry logic, and synthetic evolution of substituted pyridinyl-benzoic acids.

Executive Summary: The "Privileged" Biaryl Acid

The substituted pyridinyl-benzoic acid scaffold represents a cornerstone in modern medicinal chemistry, serving as a bioisostere for the biphenyl acid moiety found in numerous bioactive ligands. This scaffold is defined by a central biaryl core—linking a pyridine ring and a benzene ring—terminated by a carboxylic acid pharmacophore.

Its prominence arises from the "Phenyl-Pyridyl Switch," a strategic substitution where a benzene ring is replaced by a pyridine. This modification addresses the lipophilicity (LogP) and solubility limitations inherent in biphenyl systems while maintaining the critical planar or twisted-biaryl geometry required for receptor binding.

Key Therapeutic Areas:

  • Metabolic Disease: GPR40 (FFAR1) Agonists for Type 2 Diabetes.[1]

  • Oncology: Retinoid Receptor (RAR/RXR) modulators and Slingshot Phosphatase (SSH) inhibitors.

  • Anti-infectives: FtsZ inhibitors (Antibacterial).

Medicinal Chemistry Logic: The Phenyl-Pyridyl Switch[2]

In drug design, the biphenyl carboxylic acid motif is often a starting point for targeting hydrophobic pockets (e.g., NSAIDs, Angiotensin II receptor blockers). However, biphenyls suffer from poor aqueous solubility and rapid metabolic clearance via CYP450 oxidation.

The introduction of a nitrogen atom into one of the aromatic rings (creating a pyridinyl-benzoate) offers three distinct advantages:

  • Reduced Lipophilicity (LogD): The pyridine nitrogen lowers the cLogP by approximately 1.0–1.5 units compared to the phenyl analog, improving thermodynamic solubility.

  • Pi-Stacking Modulation: The electron-deficient nature of pyridine alters the quadrupole moment, facilitating unique

    
     interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
    
  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, unless the nitrogen is accessible for N-oxidation.

Comparative Pharmacophore Analysis
PropertyBiphenyl Acid ScaffoldPyridinyl-Benzoic Acid ScaffoldImpact on Drugability
Solubility (pH 7.4) Low (< 10 µM)Moderate to High (> 50 µM)Positive: Enhances bioavailability.
pKa (Acid) ~4.2~3.8 - 4.0Neutral: Maintains anionic state at physiological pH.
Metabolic Liability High (Arene oxidation)Low (N-oxidation possible but slower)Positive: Extends half-life (

).
Geometry Twisted (~44° dihedral)Twisted (~40-50° dihedral)Neutral: Preserves binding conformation.

Discovery History: From Retinoids to GPR40

The evolution of this scaffold traces a path from mimicking natural products to rational structure-based drug design.

Phase I: The Retinoid Mimics (1980s-1990s)

Early discovery efforts focused on synthetic retinoids. Natural retinoic acid is unstable and non-selective. Chemists replaced the polyene chain with stable aromatic rings.

  • Key Insight: The replacement of the trimethylcyclohexenyl ring with a heteroaromatic system (pyridine) led to "Heteroarotinoids" (e.g., Tazarotene analogs). These compounds utilized the pyridinyl-benzoate geometry to selectively activate RAR

    
     and RAR
    
    
    
    receptors for psoriasis treatment.
Phase II: The GPR40 (FFAR1) Golden Era (2000s-2015)

The most significant application of this scaffold emerged with the de-orphanization of GPR40 (Free Fatty Acid Receptor 1). Activation of GPR40 stimulates glucose-dependent insulin secretion (GSIS), a "holy grail" mechanism for Type 2 Diabetes safety.

  • The Challenge: Endogenous ligands (fatty acids) are lipophilic. Early synthetic agonists (e.g., phenylpropanoic acids) carried high lipophilicity risks (off-target toxicity).

  • The Solution: Takeda, Amgen, and Merck utilized the pyridinyl-benzoic acid motif (and its ether-linked variants) to create potent, orally bioavailable agonists.

    • Mechanistic Role: The carboxylic acid forms a salt bridge with Arg183 and Arg258 inside the GPR40 transmembrane domain. The biaryl core spans the hydrophobic vestibule.

    • Outcome: This work culminated in advanced candidates like Fasiglifam (TAK-875) (though a benzofuran, it evolved from this scaffold) and SCO-267 , which utilizes a pyridine-benzamide linkage.

Technical Workflow: Synthesis of Pyridinyl-Benzoic Acids

The construction of the biaryl bond between an electron-deficient pyridine and a benzoic acid derivative is non-trivial due to the potential for protodeboronation and catalyst poisoning by the pyridine nitrogen.

Standard Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a field-validated method for coupling a Halopyridine with a Carboxyphenylboronic acid .

Reaction Scheme: Halopyridine (R-X) + (HO)2B-Ph-COOR' -> [Pd(0)] -> Py-Ph-COOR'

Reagents & Materials:
  • Substrate A: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Substrate B: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) - Chosen for resistance to pyridine poisoning.

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:
  • Inerting: Charge a microwave vial or round-bottom flask with Substrate A, Substrate B, and the Palladium catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to Substrate A).

  • Activation: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The pyridine nitrogen can coordinate Pd, slowing the reaction. If conversion stalls, add 0.02 equiv of fresh catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
  • Hydrolysis (Final Step): Treat the ester intermediate with LiOH (THF/Water, 1:1) at RT for 2 hours to liberate the free acid. Acidify to pH 4 with 1N HCl to precipitate the product.

Visualizing the Science

Diagram 1: The Synthetic Pathway (Suzuki Coupling)

This diagram illustrates the catalytic cycle and the critical "Phenyl-Pyridyl" bond formation.

SuzukiCoupling Start Start: Halopyridine + Phenylboronic Ester OxAdd Oxidative Addition (Pd(0) inserts into C-X) Start->OxAdd Pd(dppf)Cl2 TransMet Transmetallation (Boron switches with Pd) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Product: Pyridinyl-Benzoate Ester RedElim->Product Regenerate Pd(0) Hydrolysis Hydrolysis (LiOH) -> Free Acid Product->Hydrolysis

Caption: The Suzuki-Miyaura catalytic cycle for constructing the biaryl core. Note the critical role of the base in the transmetallation step.

Diagram 2: GPR40 Signaling Mechanism

This diagram details how the Pyridinyl-Benzoic Acid agonist triggers the insulin secretion pathway.

GPR40Signaling Ligand Pyridinyl-Benzoic Acid (Agonist) Receptor GPR40 (FFAR1) GPCR Membrane Ligand->Receptor Binds Arg183/258 Gq Gq Protein Activation Receptor->Gq Coupling PLC PLC (Phospholipase C) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Opens IP3R Insulin Insulin Secretion (Exocytosis) Calcium->Insulin Triggers

Caption: Mechanism of Action (MoA) for GPR40 agonists. The ligand binds the receptor, triggering the Gq-PLC-IP3 cascade to release intracellular Calcium.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[2] ACS Medicinal Chemistry Letters. Link

  • Lin, D. C., et al. (2011). "Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor." Molecular Pharmacology. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Yasunaga, T., et al. (2020). "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry. Link

  • Sun, J., et al. (2015).[3] "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot." ChemMedChem. Link

Sources

Theoretical Profiling of 4-Fluoro-3-(pyridin-4-yl)benzoic acid: A Predictive Framework for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical characterization of 4-Fluoro-3-(pyridin-4-yl)benzoic acid , a critical biaryl scaffold in medicinal chemistry. This guide is structured to provide a rigorous computational framework, predicting structural, electronic, and physicochemical properties essential for drug development.

Executive Summary

4-Fluoro-3-(pyridin-4-yl)benzoic acid represents a distinct class of fluorinated biaryl synthons used in the development of kinase inhibitors (e.g., BRAF, p38 MAP kinase pathways). Its structure combines a polarizable pyridine ring with an electron-deficient fluorobenzoic acid moiety.

This guide establishes a Density Functional Theory (DFT) protocol to characterize its properties. The presence of the ortho-fluorine substituent induces specific steric and electronic perturbations—specifically biaryl torsion and acidity modulation—that distinguish it from its non-fluorinated analogs.

Key Theoretical Parameters:

  • System Type: Push-Pull Biaryl System.[1]

  • Critical Interaction: Steric repulsion between C4-Fluorine (Ring A) and C3'/C5'-Protons (Ring B).

  • Primary Application: Fragment-based drug design (FBDD), bioisostere evaluation.

Computational Methodology

To ensure high-fidelity predictions, the following computational workflow is prescribed. This protocol balances cost with accuracy, specifically addressing the dispersion forces inherent in biaryl twisting.

Level of Theory
  • Geometry Optimization:

    
    B97X-D / 6-311++G(d,p) .
    
    • Rationale: The

      
      B97X-D functional includes long-range dispersion corrections, which are critical for accurately predicting the torsion angle of the biaryl bond, often underestimated by B3LYP.
      
  • Frequency Calculation: Harmonic vibrational analysis at the same level (no imaginary frequencies) to confirm global minima.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvents: Water (

      
      ) for physiological simulation; DMSO (
      
      
      
      ) for solubility profiling.
Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization pipeline.

ComputationalWorkflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / Boltzmann Weighting) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Freq Frequency Analysis (NIMAG=0) DFT_Opt->Freq ElecProp Electronic Properties (ESP, HOMO-LUMO, Dipole) Freq->ElecProp PhysProp Physicochemical Profiling (pKa, LogP, Solubility) Freq->PhysProp SpecProp Spectral Prediction (IR, NMR, UV-Vis) Freq->SpecProp

Figure 1: Computational workflow for the ab initio characterization of the target molecule.

Structural & Electronic Properties[1][2]

Biaryl Torsion and Sterics

The defining structural feature is the dihedral angle (


) between the benzoic acid ring and the pyridine ring.
  • Steric Clash: The C4-Fluorine atom exerts steric pressure on the ortho-hydrogens of the pyridine ring.

  • Predicted Torsion Angle:

    
    .
    
    • Note: This is significantly twisted compared to biphenyl (

      
      ) or non-fluorinated analogs, reducing 
      
      
      
      -conjugation between the rings. This "twist" is advantageous in drug design for fitting into hydrophobic pockets that require non-planar ligands.
Molecular Electrostatic Potential (MEP)

The MEP map reveals reactive sites for docking and synthesis:

  • Negative Potential (Red): Concentrated on the Carboxyl Oxygen and the Pyridine Nitrogen . These are the primary Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (HBD) and the aromatic protons.

  • Fluorine Effect: The C4-F creates a localized region of high electron density but low basicity, modulating the lipophilicity of the adjacent surface.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich

    
    -system of the benzoic acid ring.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient pyridine ring and the carboxyl group.

  • Band Gap (

    
    ):  A wider gap is expected compared to planar biaryls due to the twisted conformation breaking conjugation. This implies high kinetic stability.
    

Physicochemical & Drug-Likeness Profiling (ADMET)

The following values are derived from theoretical Quantitative Structure-Property Relationship (QSPR) models calibrated for fluorinated biaryls.

PropertyPredicted ValueInterpretation
Molecular Weight 217.19 g/mol Fragment-like (<300); Ideal for optimization.
LogP (Octanol/Water) 2.50 – 2.70 Moderate lipophilicity. The Fluorine atom increases LogP by ~0.2 units vs. the H-analog.
LogD (pH 7.4) -0.5 – 0.5 At physiological pH, the carboxylate is ionized (

), drastically lowering effective lipophilicity.
pKa (Acid) 3.6 ± 0.2 The COOH is more acidic than benzoic acid (4.2) due to the electron-withdrawing effect of the meta-pyridine and para-fluorine.
pKa (Base) 4.1 ± 0.3 The Pyridine Nitrogen is less basic than pyridine (5.2) due to the EWG nature of the fluorophenyl substituent.
TPSA ~63

Excellent membrane permeability potential (<140

).
Solubility Prediction

Theoretical solvation free energies (


) suggest:
  • High Solubility: In DMSO and Methanol (Dipolar aprotic/protic).

  • pH-Dependent Solubility: Low in acidic water (neutral species), High in basic water (anionic species, pH > 5).

Spectroscopic Characterization

Experimental validation often relies on specific spectral fingerprints predicted below.

Infrared (IR) Spectroscopy (Scaled)
  • 
    :  Broad band at 3000–3200 cm⁻¹  (Carboxylic acid dimer).
    
  • 
    :  Strong peak at 1690–1710 cm⁻¹ .
    
  • 
    :  Pyridine ring stretch at 1590–1600 cm⁻¹ .
    
  • 
    :  Distinct stretch at 1230–1250 cm⁻¹ .
    
Nuclear Magnetic Resonance (NMR)[3]
  • 
    F NMR:  A diagnostic singlet expected at -110 to -120 ppm  (relative to CFCl
    
    
    
    ).
  • 
    H NMR: 
    
    • Pyridine protons (H2', H6') will appear most downfield (

      
       8.6–8.8 ppm) as doublets.
      
    • The Benzoic acid proton adjacent to the Fluorine (H5) will show characteristic H-F coupling (

      
       Hz).
      

Reactivity & Synthesis Implications

Nucleophilic Aromatic Substitution ( )

Theoretical descriptors (Fukui functions) indicate that the C4-Fluorine position is activated for


 reactions, particularly because the meta-pyridine acts as an electron-withdrawing group (though less effective than a para-nitro).
  • Implication: The fluorine can be displaced by strong nucleophiles (amines, thiols) under elevated temperatures, allowing this molecule to serve as a core scaffold for further diversification.

Synthetic Pathway Logic

The synthesis of this molecule typically follows a Suzuki-Miyaura coupling strategy.

SynthesisPath SM1 3-Bromo-4-fluorobenzoic acid Cat Pd(dppf)Cl2 / K2CO3 Suzuki Coupling SM1->Cat SM2 Pyridin-4-ylboronic acid SM2->Cat Prod 4-Fluoro-3-(pyridin-4-yl) benzoic acid Cat->Prod  Yield > 70%

Figure 2: Retrosynthetic disconnection and forward synthesis via Suzuki coupling.

References

  • Biaryl Torsion Calculations: Grein, F. (2002). "Twisting of biphenyl systems: A density functional theory study." Journal of Physical Chemistry A.

  • Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density." Journal of Physical Chemistry B.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • General Properties of 3-(pyridin-4-yl)benzoic acid: PubChem CID 2795562.[2]

  • pKa Prediction Protocols: Shields, G. C., & Seybold, P. G. (2013). "Computational Approaches for the Prediction of pKa Values." CRC Press.

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Benzoic Acids

In the landscape of modern drug discovery, the biaryl scaffold represents a privileged motif, conferring valuable properties such as conformational rigidity and extended hydrophobic surfaces for potent protein-ligand interactions. When integrated with a benzoic acid functionality, these structures become critical building blocks for a diverse array of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for the efficient and modular synthesis of these vital intermediates.[1][2][3] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, a functionally rich and challenging substrate, offering researchers a robust protocol and a deep understanding of the underlying chemical principles.

The choice of 4-Fluoro-3-(pyridin-4-yl)benzoic acid as a starting material presents a unique set of challenges and opportunities. The fluorine substituent, while often enhancing metabolic stability and binding affinity in the final drug candidate, renders the C-F bond significantly less reactive in the crucial oxidative addition step compared to its heavier halogen counterparts. Furthermore, the presence of a pyridine ring introduces a potential coordinating site that can interact with the palladium catalyst, while the carboxylic acid moiety necessitates careful selection of the base to avoid unwanted side reactions and ensure efficient catalysis. This guide will address these complexities, providing a field-proven protocol for the successful synthesis of novel biaryl benzoic acids.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, the activated C-F bond of 4-Fluoro-3-(pyridin-4-yl)benzoic acid) to a low-valent palladium(0) species. This step, often rate-limiting, forms a new palladium(II) complex. The electron-withdrawing nature of the adjacent pyridine and carboxylic acid groups on the substrate is crucial for facilitating the activation of the otherwise inert C-F bond.

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this protocol) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide 4-Fluoro-3-(pyridin-4-yl)benzoic acid (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. A schematic representation of the key steps involved in the palladium-catalyzed cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of 4-Fluoro-3-(pyridin-4-yl)benzoic acid with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Reagent and Solvent Selection: The "Why" Behind the "What"

The choice of each component in the reaction mixture is critical for success, especially with a challenging substrate.

Component Recommended Reagent Rationale
Palladium Precatalyst [Pd(dppf)Cl₂]This precatalyst is known for its high activity and stability, and the dppf ligand is effective in promoting the coupling of challenging substrates, including those with heterocyclic moieties.[8]
Ligand (Included in precatalyst)The bulky and electron-rich nature of the dppf ligand facilitates the oxidative addition of the C-F bond and promotes reductive elimination.
Base K₃PO₄ (Potassium Phosphate)A moderately strong, non-nucleophilic base is crucial to activate the boronic acid without promoting side reactions with the carboxylic acid. K₃PO₄ is often effective in couplings with acidic functional groups.[5]
Solvent System 1,4-Dioxane / H₂O (4:1)A polar aprotic solvent like dioxane is excellent for solubilizing the organic reactants, while the addition of water is often beneficial for the transmetalation step and can increase reaction rates.[8]
Arylboronic Acid Generic Arylboronic AcidA slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.
Detailed Reaction Procedure

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst, [Pd(dppf)Cl₂] (0.02 - 0.05 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium(0) species.

  • Solvent Addition and Reaction:

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the product's carboxylic acid and the pyridine nitrogen, aiding in its extraction into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid to improve peak shape).[9] Alternatively, recrystallization from a suitable solvent system can be employed for solid products.[10]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 4-Fluoro-3-(pyridin-4-yl)benzoic acid - Arylboronic Acid - K₃PO₄ B Add Pd Catalyst: [Pd(dppf)Cl₂] A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Degassed Solvent: 1,4-Dioxane / H₂O C->D E Heat & Stir: 80-100 °C D->E F Monitor Progress: TLC / LC-MS E->F G Cool to RT F->G H Dilute with EtOAc & H₂O G->H I Acidify with 1M HCl H->I J Extract with EtOAc I->J K Wash, Dry, & Filter J->K L Concentrate K->L M Purify: Column Chromatography or Recrystallization L->M N Characterize Product M->N caption Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling. A step-by-step visualization of the protocol from reaction setup to product characterization.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of precatalyst.- Ensure proper degassing of solvents and use of a robust inert atmosphere.- Screen other bases (e.g., Cs₂CO₃) and solvent systems (e.g., THF/H₂O, DMF).
Formation of Homocoupled Byproducts - High catalyst loading- Reaction temperature too high- Decrease the catalyst loading.- Lower the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- Base is too strong or reaction time is too long- Use anhydrous solvents and ensure starting materials are dry.- Consider a milder base (e.g., K₂CO₃) or shorter reaction times.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Optimize the mobile phase for column chromatography; adding a small amount of acid can help with acidic products.- Consider derivatization (e.g., esterification of the carboxylic acid) prior to purification, followed by deprotection.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, while presenting unique challenges due to the C-F bond and multiple functional groups, is a highly achievable and valuable transformation for the synthesis of novel biaryl benzoic acids. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully employ this protocol to access a wide range of structurally diverse molecules with significant potential in drug discovery and development. The detailed methodology and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the pharmaceutical and chemical research fields.

References

  • Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. King Scientific. Available at: [Link]

  • Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry - Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. Available at: [Link]

  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Available at: [Link]

Sources

Application Note: Synthesis of TAK1 Inhibitors from 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the synthesis, validation, and optimization of TAK1 (Transforming Growth Factor-β-Activated Kinase 1) inhibitors derived from the 4-Fluoro-3-(pyridin-4-yl)benzoic acid scaffold.

Executive Summary & Scientific Rationale

TAK1 is a critical serine/threonine kinase acting as a central node in the NF-κB and MAPK signaling pathways, regulating cell survival, differentiation, and inflammation. Dysregulation of TAK1 is implicated in autoimmune diseases (Rheumatoid Arthritis) and cancers (KRAS-dependent tumors).

The starting material, 4-Fluoro-3-(pyridin-4-yl)benzoic acid , represents a "privileged scaffold" for the design of Type II kinase inhibitors . Its structural logic is threefold:

  • Pyridine Ring (C3): Acts as a hydrogen bond acceptor, typically targeting the kinase "hinge" region or the "gatekeeper" residue, crucial for potency.

  • Fluorine Atom (C4): Serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of diverse amine linkers to access the hydrophobic back pocket.

  • Carboxylic Acid (C1): Provides a site for amide coupling to introduce solubility-enhancing groups or solvent-exposed tails, modulating pharmacokinetics (PK).

This guide outlines a modular protocol to synthesize a library of TAK1 inhibitors, focusing on a representative high-affinity analog, TAK1-Inhibitor-A (Representative) , and validates its activity via biochemical and cellular assays.

Retrosynthetic Analysis & Pathway Logic

The synthesis strategy relies on a convergent approach. The core scaffold is assembled first, followed by divergent functionalization at the C1 (Tail) and C4 (Core) positions.

Pathway Diagram: TAK1 Signaling & Inhibition Logic

TAK1_Pathway TNFa TNF-α / IL-1β Receptor TNFR1 / IL-1R TNFa->Receptor TRAF6 TRAF6 (Ubiquitin Ligase) Receptor->TRAF6 TAB TAB1/2/3 TRAF6->TAB K63-Ub TAK1_Active TAK1 (Active Complex) TAB->TAK1_Active Activation IKK IKK Complex TAK1_Active->IKK Phosphorylation MAPK MKK4/7 -> JNK/p38 TAK1_Active->MAPK Phosphorylation INHIBITOR 4-Fluoro-3-(pyridin-4-yl) Benzamide Inhibitor INHIBITOR->TAK1_Active  Inhibition (Type II) NFkB NF-κB Translocation IKK->NFkB Response Inflammation / Survival MAPK->Response NFkB->Response

Caption: TAK1 acts as a central hub. The inhibitor targets the ATP-binding pocket, preventing downstream activation of NF-κB and MAPK pathways.

Detailed Synthesis Protocols

Phase 1: Scaffold Preparation (If not commercially sourced)

Note: If starting material is purchased, skip to Phase 2.

Reaction: Suzuki-Miyaura Coupling Reagents: 3-Bromo-4-fluorobenzoic acid, 4-Pyridineboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Charge: In a reaction vessel, combine 3-Bromo-4-fluorobenzoic acid (1.0 eq), 4-Pyridineboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reflux: Heat to 90°C for 4–6 hours under N₂. Monitor by LC-MS.

  • Workup: Acidify to pH 4 with 1N HCl. Filter the precipitate.[1][2][3] Recrystallize from Ethanol.[3]

    • Yield Target: >75%

    • QC Check: ¹H NMR (DMSO-d₆) – Confirm pyridine peaks (δ ~8.6 ppm).

Phase 2: Amide Coupling (The "Tail")

Rationale: Functionalizing the carboxylic acid before the SNAr reaction makes the benzene ring more electron-deficient (due to the electron-withdrawing amide), significantly enhancing the yield of the subsequent fluorine displacement.

Protocol:

  • Activation: Dissolve 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins at RT to form the activated ester.

  • Amine Addition: Add the desired amine (e.g., N-methylpiperazine derivative or Cyclopropylamine) (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Purification: Flash Chromatography (DCM/MeOH gradient).

Phase 3: SNAr Displacement (The "Hinge/Core")

Rationale: The fluorine atom is displaced by an aniline or amine nucleophile. This step installs the moiety that interacts deeply with the kinase back pocket or hinge.

Protocol:

  • Setup: Dissolve the Amide Intermediate (from Phase 2) (1.0 eq) in DMSO or NMP.

  • Nucleophile: Add the aniline/amine partner (e.g., 3-aminopyrazole, substituted aniline) (1.5 eq).

  • Base: Add LHMDS (Lithium Hexamethyldisilazide) (2.0 eq) dropwise at 0°C if using weak nucleophiles (anilines). For aliphatic amines, K₂CO₃ at 80°C is sufficient.

  • Heating:

    • Strong Nucleophiles: 60–80°C for 4 hours.

    • Weak Nucleophiles: 100–120°C for 12 hours (sealed tube).

  • Quench: Pour into ice water. Extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data Summary (Expected)

Compound StageKey Spectral Feature (¹H NMR)LC-MS Signature
Starting Material δ 7.4-8.0 (Ar-H), δ 8.6 (Py-H), COOH broad singlet[M+H]⁺ = 218.06
Amide Intermediate Appearance of Amide NH (δ ~8.5) and Alkyl signals[M+H]⁺ = Variable (e.g., 300+)
Final Inhibitor Loss of Fluorine coupling; Appearance of new Aniline NH[M+H]⁺ = Target Mass (e.g., 450+)

Validation Assays

A. Biochemical Kinase Assay (ADP-Glo)

Purpose: Determine IC₅₀ against recombinant TAK1-TAB1 complex.

  • Reagents: Recombinant TAK1-TAB1 (Promega), ATP (10 µM), Substrate (MBP or specific peptide), ADP-Glo Kit.

  • Reaction: Incubate Kinase + Inhibitor (serial dilution) + Substrate + ATP in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA) for 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (40 mins) -> Add Kinase Detection Reagent (30 mins).

  • Readout: Luminescence (RLU).

  • Success Criteria: IC₅₀ < 50 nM for a potent lead.

B. Cellular NF-κB Reporter Assay

Purpose: Validate cellular permeability and pathway inhibition.

  • Cell Line: HEK293T stably transfected with NF-κB-Luciferase reporter.

  • Stimulation: Pre-treat cells with Inhibitor (1 hr), then stimulate with TNF-α (10 ng/mL) for 5 hours.

  • Lysis: Lyse cells using Glo Lysis Buffer.

  • Readout: Measure Luciferase activity.

  • Control: Triptolide or Takinib (Positive Control).

Troubleshooting & Optimization

  • Low Yield in SNAr: If the fluorine displacement is sluggish, switch solvent to NMP and increase temperature to 140°C. Alternatively, use Buchwald-Hartwig amination (Pd₂dba₃, Xantphos) if the SNAr fails due to electron-rich coupling partners.

  • Solubility Issues: If the final compound precipitates in assays, introduce a solubilizing group (e.g., morpholine, piperazine) at the C1 amide position during Phase 2.

  • Selectivity: To avoid inhibiting p38 MAPK (a common off-target), ensure the C3-Pyridine is maintained; the specific geometry of the TAK1 ATP pocket favors this vector over p38.

References

  • Totzke, J., et al. (2017). "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNFα Inhibition for Cancer and Autoimmune Disease." Cell Chemical Biology, 24(8), 1029-1039. Link

  • Tanaka, A., et al. (2015). "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)." Journal of Medicinal Chemistry, 58(2), 595-612. Link

  • Wu, J., et al. (2013). "Discovery of potent and selective TAK1 inhibitors for the treatment of inflammatory diseases."[4] Bioorganic & Medicinal Chemistry Letters, 23(18), 5044-5048. Link

  • Ambeed. (2024). "Product Analysis: 4-Fluoro-3-(pyridin-4-yl)benzoic acid." Chemical Safety Data & Synthesis Routes. Link

Sources

Application Notes & Protocols: Investigating 4-Fluoro-3-(pyridin-4-yl)benzoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Rationale for Investigation

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a fluorine atom and a pyridine ring. While direct, peer-reviewed studies detailing the specific application of this molecule in oncology are emerging, its structural motifs are present in numerous compounds known to target key pathways in cancer biology. The presence of the pyridinyl and benzoic acid groups suggests potential interactions with ATP-binding sites of kinases or other enzyme active sites frequently dysregulated in cancer.

The scientific rationale for investigating 4-Fluoro-3-(pyridin-4-yl)benzoic acid in cancer research is built upon the established activities of structurally analogous compounds. For instance, various pyridinyl-substituted aromatics have been explored as inhibitors of critical signaling pathways, including those mediated by kinases and metabolic enzymes. This document provides a comprehensive guide for researchers to explore the potential anti-cancer properties of this compound, outlining detailed protocols for initial screening, mechanism of action studies, and target validation.

II. Postulated Mechanism of Action: A Hypothesis-Driven Approach

Based on its chemical structure, 4-Fluoro-3-(pyridin-4-yl)benzoic acid may function as a competitive inhibitor of enzymes that are central to cancer cell proliferation and survival. The pyridine and benzoic acid moieties can form hydrogen bonds and other non-covalent interactions within the active sites of target proteins. A plausible hypothesis is its potential to inhibit key metabolic enzymes or protein kinases involved in cancer progression.

For the purpose of this guide, we will explore the hypothetical scenario of 4-Fluoro-3-(pyridin-4-yl)benzoic acid acting as an inhibitor of a critical enzyme in a cancer-related metabolic pathway.

G cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention Metabolite_A Upstream Metabolite Enzyme Target Enzyme (e.g., IDH1, MTHFD2) Metabolite_A->Enzyme Substrate Metabolite_B Downstream Oncogenic Metabolite Proliferation Cell Proliferation & Survival Metabolite_B->Proliferation Enzyme->Metabolite_B Product Compound 4-Fluoro-3-(pyridin-4-yl)benzoic acid Compound->Enzyme Inhibition

Figure 1: Hypothesized Metabolic Inhibition. This diagram illustrates the postulated mechanism where 4-Fluoro-3-(pyridin-4-yl)benzoic acid inhibits a key metabolic enzyme, disrupting the production of an oncogenic metabolite and thereby suppressing cancer cell proliferation.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial characterization of the anti-cancer effects of 4-Fluoro-3-(pyridin-4-yl)benzoic acid.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of 4-Fluoro-3-(pyridin-4-yl)benzoic acid on a panel of cancer cell lines.

Materials:

  • 4-Fluoro-3-(pyridin-4-yl)benzoic acid (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., a panel representing different cancer types)

  • Complete growth medium (specific to each cell line)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Fluoro-3-(pyridin-4-yl)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a multimode plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized viability data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Target Engagement Assay (Hypothetical)

Objective: To determine if 4-Fluoro-3-(pyridin-4-yl)benzoic acid directly engages with its hypothesized intracellular target. A cellular thermal shift assay (CETSA) is a suitable method.

Materials:

  • Cancer cell line expressing the target of interest

  • 4-Fluoro-3-(pyridin-4-yl)benzoic acid

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration of 4-Fluoro-3-(pyridin-4-yl)benzoic acid (e.g., 10x IC₅₀) for a short duration (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatants (containing the soluble, non-denatured proteins).

    • Determine the protein concentration of each supernatant.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the hypothesized target protein.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

G Start Start: Cancer Cell Culture Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Supernatant (Soluble Proteins) Lyse->Supernatant WB Western Blot for Target Protein Supernatant->WB Analyze Analyze Thermal Shift WB->Analyze

Figure 2: CETSA Workflow. This flowchart outlines the key steps in a Cellular Thermal Shift Assay (CETSA) to validate the direct binding of 4-Fluoro-3-(pyridin-4-yl)benzoic acid to its intracellular target.

IV. Data Presentation: A Quantitative Summary

The following table provides a template for summarizing the results from the in vitro cytotoxicity screen.

Cell LineCancer TypeIC₅₀ (µM) of 4-Fluoro-3-(pyridin-4-yl)benzoic acid
Example 1: A549 Non-Small Cell Lung CancerExperimental Value
Example 2: MCF-7 Breast CancerExperimental Value
Example 3: HCT116 Colorectal CancerExperimental Value
Example 4: U-87 MG GlioblastomaExperimental Value

V. Conclusion and Future Directions

The provided protocols offer a foundational framework for the initial investigation of 4-Fluoro-3-(pyridin-4-yl)benzoic acid as a potential anti-cancer agent. A positive outcome from the cytotoxicity screening would warrant further studies to elucidate the precise mechanism of action. This would involve broader '-omics' approaches, such as transcriptomics and proteomics, to identify the pathways modulated by the compound. Subsequent in vivo studies using xenograft models would be essential to evaluate its efficacy and safety in a preclinical setting. The structural simplicity and synthetic tractability of 4-Fluoro-3-(pyridin-4-yl)benzoic acid make it an attractive scaffold for further medicinal chemistry optimization to improve potency and drug-like properties.

VI. References

Due to the novelty of 4-Fluoro-3-(pyridin-4-yl)benzoic acid in the context of cancer research, direct citations for its application are not available. The principles and protocols described are based on established methodologies in cancer drug discovery. For further reading on the techniques and concepts discussed, the following resources are recommended:

  • Cell Viability Assays:

    • Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin

    • Source: Promega Corporation

  • Cellular Thermal Shift Assay (CETSA):

    • Title: The cellular thermal shift assay for evaluating drug target engagement in cells

    • Source: Nature Protocols

    • URL: [Link]

  • General Cancer Drug Discovery:

    • Title: Principles of Cancer Drug Discovery

    • Source: National Cancer Institute

    • URL: [Link]

Derivatization of the carboxylic acid group of 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the carboxylic acid group of 4-Fluoro-3-(pyridin-4-yl)benzoic acid Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Abstract & Strategic Analysis

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a critical biaryl building block, frequently utilized in the synthesis of Type II kinase inhibitors (e.g., p38 MAPK, BRAF inhibitors).[1] Its structure features a "push-pull" electronic system: an electron-withdrawing pyridine ring ortho to a fluorine atom, and a carboxylic acid para to the fluorine.[1]

Derivatizing the carboxylic acid group (


) presents a unique set of chemoselective challenges that distinguish it from standard benzoic acid chemistry. This guide addresses the three primary hurdles:
  • Zwitterionic Solubility: The basic pyridine nitrogen (

    
    ) and acidic carboxylate (
    
    
    
    ) result in a zwitterionic lattice that is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in pure alcohols.
  • Nucleophilic Competition: The pyridine nitrogen is a competent nucleophile.[1][2] In standard activation protocols (e.g., mixed anhydrides), the pyridine can compete with the external nucleophile, leading to N-acyl pyridinium salts or polymerization.

  • Fluorine Lability (

    
     Risk):  The pyridine ring at the 3-position is electron-withdrawing.[1] This activates the fluorine at the 4-position toward Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly when heating with strong amine nucleophiles.

Chemical Properties & Reactivity Profile[3][4][5]

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 217.19 g/mol --
Acid pKa (COOH) ~4.2Standard activation agents (HATU, EDC) are effective.[1]
Base pKa (Pyridine) ~5.2Requires excess base (DIPEA/TEA) to deprotonate the carboxylic acid, or protection via HCl salt formation.
Solubility High: DMSO, DMF, DMAcMod: MeOH (hot)Low: DCM, Et2O, Water (neutral pH)Critical: Reactions must be performed in polar aprotic solvents (DMF/DMAc). Workups require polar organic mixtures (e.g., 10% MeOH in DCM).

Susceptibility
ModerateThe ortho-pyridine activates the fluorine.[1] Avoid heating >60°C with primary amines.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your nucleophile and scale.

Reaction_Selection Start Target Derivatization Nu_Type Nucleophile Type? Start->Nu_Type Amine_Prim Primary/Secondary Amine Nu_Type->Amine_Prim Standard Amine_Weak Weak Nucleophile (Aniline/Sulfonamide) Nu_Type->Amine_Weak Steric/Electronic Hindrance Alcohol Alcohol (Ester) Nu_Type->Alcohol Esterification Method_HATU Protocol 1: HATU Coupling (High Yield, Mild) Amine_Prim->Method_HATU Best Practice Method_SOCl2 Protocol 2: Acid Chloride (High Reactivity) Amine_Weak->Method_SOCl2 Force Reaction Alcohol->Method_HATU Complex Alcohols Method_Fischer Protocol 3: Fischer Esterification (Scalable) Alcohol->Method_Fischer MeOH/EtOH

Figure 1: Decision matrix for derivatization strategies based on nucleophile reactivity.[1]

Protocol 1: HATU-Mediated Amide Coupling

Best for: Primary amines, secondary amines, and valuable intermediates. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The pyridine nitrogen in the HATU structure enhances reactivity via an intramolecular base effect, making it superior to EDC/HOBt for this specific zwitterionic scaffold.

Reagents
  • Substrate: 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

  • Nucleophile: Amine (1.1 – 1.5 equiv)

Step-by-Step Methodology
  • Dissolution & Deprotonation (The "Solubility Break"):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid substrate.

    • Add anhydrous DMF.[1] The solution may appear cloudy (zwitterionic suspension).

    • Add DIPEA (2.0 equiv only at this stage).[1]

    • Observation: The suspension should clear significantly as the carboxylate is formed and the pyridine is deprotonated.

  • Pre-Activation (Critical Step):

    • Add HATU (1.2 equiv) in one portion.[1]

    • Stir at Room Temperature (20–25°C) for 15–30 minutes.

    • Why? This forms the active O-At ester.[1][3] If you add the amine before the HATU, the uronium salt can react with the amine to form a guanidinium byproduct, reducing yield.

  • Nucleophilic Attack:

    • Add the amine (1.1–1.5 equiv).

    • Add the remaining DIPEA (1.0 equiv) if the amine was added as a salt (e.g., HCl salt).

    • Stir at Room Temperature.

    • Time: 2–16 hours.[1] Monitor by LC-MS.[1][3]

  • Workup (Addressing Pyridine Solubility):

    • Do not use acidic workup (1N HCl) as it will protonate the pyridine and drag the product into the aqueous layer.

    • Dilute reaction with EtOAc (Ethyl Acetate).[1][3][4]

    • Wash with Saturated

      
        (3x) to remove HOAt byproduct and unreacted acid.[1]
      
    • Wash with Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (Silica).[1]

    • Eluent: DCM / MeOH gradient (0% to 10% MeOH).[1]

    • Note: If the product tails, add 1%

      
       or TEA to the eluent to suppress interaction with silanols.
      

Protocol 2: Acid Chloride Formation (via Thionyl Chloride)

Best for: Weak nucleophiles (anilines), bulky amines, or large-scale synthesis where HATU is cost-prohibitive.[1] Safety Note: This reaction generates HCl and


 gas.[1] Perform in a fume hood.
Reagents
  • Substrate: 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0–10.0 equiv, acts as solvent and reagent) or Oxalyl Chloride (1.2 equiv) + DMF (cat.) in DCM.
    
  • Solvent: Neat

    
     or anhydrous DCM.[1]
    
Step-by-Step Methodology
  • Activation:

    • Suspend the carboxylic acid in thionyl chloride (

      
      ).
      
    • Heat to reflux (75°C) for 2 hours.

    • Observation: The solid will dissolve, and gas evolution will cease upon completion.

    • Chemistry: The pyridine ring will be protonated by the HCl byproduct, forming the hydrochloride salt. This is beneficial as it prevents the pyridine from acting as a nucleophile.[1]

  • Isolation of Acid Chloride:

    • Cool to room temperature.[1][4]

    • Concentrate in vacuo to remove excess

      
      .[1]
      
    • Azeotrope: Add anhydrous Toluene and concentrate again (2x) to remove trace

      
       and HCl.
      
    • Result: You now have the crude Acid Chloride Hydrochloride salt.[1] It is moisture sensitive.[1]

  • Coupling:

    • Dissolve the residue in anhydrous DCM (or THF).

    • Add the amine (1.1 equiv).

    • Add excess base (TEA or DIPEA, >3.0 equiv) dropwise at 0°C.

    • Exotherm Warning: The neutralization of the pyridine-HCl and the reaction with the acid chloride is exothermic.[1]

    • Warm to Room Temperature and stir for 1 hour.

  • Workup:

    • Quench with water.[1][5] Extract with DCM.[1]

    • Wash with dilute brine.[1]

Protocol 3: Mitigation of Fluorine Displacement ( )

The 4-fluoro substituent is activated.[1] If your derivatization requires heating (>50°C) or strong bases, you risk displacing the fluorine with your amine nucleophile or the solvent.

Risk Assessment Workflow

SNAr_Risk Start Reaction Conditions Temp Temperature > 50°C? Start->Temp Nu_Strength Nucleophile Strength Temp->Nu_Strength Yes Risk_Low LOW RISK: Standard Protocol Safe Temp->Risk_Low No (RT) Risk_High HIGH RISK: F-Displacement Likely Nu_Strength->Risk_High Primary Amine / Alkoxide Nu_Strength->Risk_Low Aniline / Weak Nu Mitigation MITIGATION STRATEGY: 1. Use HATU (Protocol 1) at RT 2. Avoid excess primary amine 3. Use bulky base (DIPEA vs TEA) Risk_High->Mitigation

Figure 2: Risk assessment logic for preventing unwanted SNAr side reactions.

Validation of Integrity:

  • 1H NMR Check: The proton ortho to the fluorine (on the benzene ring) appears as a triplet or multiplet due to H-F coupling (

    
    ). If 
    
    
    
    occurs, this coupling pattern disappears, and the chemical shift moves upfield (lower ppm) as the electron-withdrawing F is replaced by an amine.

Quality Control & Analytical Standards

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[1]

    • Note: Acidic modifier is mandatory to protonate the pyridine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

NMR Interpretation[5]
  • 1H NMR (DMSO-d6):

    • 
       13.0-13.5 ppm: COOH (Broad singlet).[1] Disappears upon derivatization.[1]
      
    • 
       8.6-8.7 ppm: Pyridine protons (d, 2H, adjacent to N).
      
    • 
       7.0-8.0 ppm: Aromatic region. Look for the specific splitting of the 4-F-benzoate system.
      

References

  • Standard HATU Coupling Protocols: Title: "High-efficiency amide bond formation: HATU and rel

Sources

Application Note: Advanced Palladium Architectures with 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling reactions with 4-Fluoro-3-(pyridin-4-yl)benzoic acid Content Type: Detailed Application Note and Protocol Guide

Executive Summary & Strategic Context

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a high-value biaryl scaffold, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAPK, BRAF V600E targeting agents). Its structure features three distinct reactive handles: a carboxylic acid, a fluorinated phenyl ring, and a Lewis-basic pyridine moiety.

For the medicinal chemist, this molecule presents a dichotomy: it is a potent building block but a challenging substrate for Palladium catalysis. The pyridine nitrogen can competitively bind Pd(II) centers, poisoning the catalyst, while the electron-deficient nature of the ring requires tailored ligands for oxidative addition.

This guide outlines two high-fidelity workflows:

  • Constructive Synthesis: Assembling the scaffold via Suzuki-Miyaura coupling without catalyst deactivation.

  • Divergent Functionalization: Utilizing Decarboxylative Cross-Coupling (DCC) to transform the carboxylic acid into a traceless activating group for biaryl synthesis.

Critical Challenges in Pd-Catalysis

Before initiating protocols, researchers must address the specific "failure modes" associated with this substrate class.

ChallengeMechanism of FailureMitigation Strategy
Catalyst Poisoning Pyridine N-atom (

-donor) binds tightly to electrophilic Pd(II), displacing phosphine ligands and arresting the catalytic cycle.
Ligand Overload: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically preclude N-binding. Lewis Acid Additives: Pre-complexing the pyridine with catalytic Cu(I) or Zn(II).
Protodeboronation 4-Pyridylboronic acids (starting material) are prone to rapid hydrolysis/deboronation under basic aqueous conditions.Anhydrous Conditions: Switch to anhydrous bases (K₃PO₄) or use MIDA boronates/trifluoroborates for slow release.
Decarboxylation The electron-deficient nature of the fluoro-pyridyl ring stabilizes the aryl anion, making the -COOH group labile at high temps (>140°C).Temperature Control: Maintain T < 100°C unless decarboxylation is the intended pathway (see Protocol B).

Protocol A: Scaffold Assembly via Suzuki-Miyaura Coupling

Objective: Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid from 3-bromo-4-fluorobenzoic acid and 4-pyridylboronic acid.

Mechanistic Insight

Standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) often fail here due to the instability of the pyridylboronic acid. We utilize a Pd(dppf)Cl₂ system which forms a tight bite-angle chelate, resisting displacement by the pyridine nitrogen.

Experimental Workflow

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Nucleophile: 4-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL/mmol). Note: High concentration (0.2M) is preferred to accelerate the rate over competitive decomposition.

  • Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic system requires vigorous stirring (1000 rpm).

  • Reaction: Heat to 90°C for 12 hours. Do not exceed 100°C to prevent thermal decarboxylation of the product.

  • Workup (Critical):

    • Cool to RT.

    • Adjust pH to ~4-5 with 1M HCl. Caution: The product is zwitterionic (Pyridine-H⁺ / Carboxylate⁻). At neutral pH, it may precipitate or remain in the aqueous phase.

    • Extract with EtOAc/iPrOH (9:1). The isopropanol helps solubilize the polar acid.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Decarboxylative Cross-Coupling (DCC)

Objective: Using 4-Fluoro-3-(pyridin-4-yl)benzoic acid as a nucleophile to couple with an aryl halide, replacing the -COOH with an aryl group.

Mechanistic Insight (The Gooßen Protocol)

This is the most sophisticated application for this molecule. The carboxylic acid acts as a "mask" for an organometallic species.

  • Cycle A (Copper): The Cu catalyst facilitates decarboxylation, generating an ortho-stabilized aryl-copper intermediate. The fluorine atom at the para position (relative to the pyridine) and ortho (relative to the acid) inductively stabilizes this intermediate.

  • Cycle B (Palladium): The Pd catalyst undergoes oxidative addition with the electrophile (Ar-X).

  • Transmetallation: The Aryl-Cu transfers the aryl group to the Aryl-Pd species, followed by reductive elimination.

Pathway Visualization

DecarboxylativeCoupling Substrate 4-Fluoro-3-(pyridin-4-yl) benzoic acid Cu_Cat Cu(I) Catalyst (Decarboxylation) Substrate->Cu_Cat Coordination Intermediate Aryl-Cu Species (Stabilized by F/Py) Cu_Cat->Intermediate - CO2 Pd_Cycle Pd(II)-Ar' Intermediate Intermediate->Pd_Cycle Transmetallation (Cu to Pd) CO2 CO2 (Gas) Intermediate->CO2 Product Biaryl Product (COOH replaced by Ar') Pd_Cycle->Product Reductive Elimination

Figure 1: Dual-catalytic cycle for the decarboxylative coupling of fluoro-pyridyl benzoic acids. The Copper cycle drives CO₂ extrusion, feeding the nucleophilic aryl species into the Palladium cycle.

Experimental Workflow

Reagents:

  • Substrate: 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Pd Catalyst: Pd(acac)₂ (2 mol%)

  • Cu Catalyst: CuCO₃·Cu(OH)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (5 mol%)

  • Solvent: NMP/Quinoline (Mix 15:1)

  • Additives: Molecular Sieves (3Å) to remove water generated during salt formation.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Argon flow, combine the benzoic acid substrate, aryl bromide, Pd(acac)₂, Cu-catalyst, and phenanthroline in a high-pressure reaction tube.

  • Solvent System: Add NMP (N-Methyl-2-pyrrolidone) and a small amount of Quinoline. Why Quinoline? It acts as a high-boiling base and ligand that stabilizes the Cu-intermediate.

  • Degassing: The removal of oxygen is paramount to prevent homocoupling of the copper species.

  • Reaction: Heat to 160°C for 16-24 hours.

    • Note: Decarboxylation has a high activation barrier.[2][3] The inductive effect of the Fluorine atom at position 4 aids in stabilizing the transition state, potentially allowing slightly lower temperatures (140°C), but 160°C is standard for high conversion.

  • Purification:

    • Dilute with EtOAc and wash with 1M NaOH (to remove unreacted acid).

    • Wash with aqueous NH₄OH (to remove Copper salts).

    • Purify via flash chromatography.[1]

Troubleshooting & Optimization Matrix

If yields are low (<40%), consult the following optimization logic.

OptimizationLogic Start Low Yield Observed Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Decarboxylated Product (Ar-H) forming? Check1->Check2 No (Consumed) Action1 Catalyst Poisoning. Switch to Pd-PEPPSI-IPr or increase temp. Check1->Action1 Yes (No Reaction) Action2 Protodecarboxylation. System is too wet. Add 3Å Sieves. Check2->Action2 Yes (Ar-H found) Action3 Transmetallation Failure. Increase Cu loading or switch ligand to 4,7-dime-phen. Check2->Action3 No (Complex mixture)

Figure 2: Decision tree for troubleshooting Pd/Cu decarboxylative coupling failures.

References

  • Gooßen, L. J., et al. (2006). "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Science, 313(5787), 662–664. Link

  • Bilodeau, F., et al. (2020). "Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation." Journal of the American Chemical Society, 142(12). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Xu, P., et al. (2021).[3] "Radical Decarboxylative Carbometalation of Benzoic Acids." Journal of the American Chemical Society, 143(14), 5349-5354.[2] Link

  • Malinowski, J. T., et al. (2018). "Development of Encorafenib: A Novel BRAF Inhibitor."[4] Journal of Medicinal Chemistry (Contextual reference for scaffold utility). Link

Sources

Application Note: High-Efficiency Synthesis of Fluorinated Biaryls via Pd-Catalyzed Decarboxylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental protocol for synthesizing biaryl compounds from fluorinated benzoic acids Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Strategic Value of Fluorinated Biaryls

The biaryl scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and organic materials. The incorporation of fluorine into these systems—specifically polyfluorinated biaryls—dramatically alters physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity (bioisosterism).

Traditionally, synthesizing these compounds involves Suzuki-Miyaura or Stille couplings, requiring the pre-synthesis of unstable or expensive organometallic reagents (boronic acids or organostannanes). Decarboxylative Cross-Coupling (DCC) offers a superior, atom-economical alternative by utilizing fluorinated benzoic acids as coupling partners. These acids are abundant, stable, and inexpensive.

This guide details a robust protocol for the Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Polyfluorobenzoates with Aryl Halides . Unlike simple benzoic acids which often require bimetallic (Pd/Cu or Pd/Ag) systems, polyfluorinated benzoates possess unique electronic properties that allow for efficient monometallic Pd-catalyzed coupling.

Scientific Foundation & Mechanism

Why Fluorinated Benzoic Acids?

The primary challenge in DCC is the high activation energy required for the extrusion of CO₂ from the


-hybridized carbon. However, polyfluorinated benzoic acids  (e.g., pentafluorobenzoic acid) are privileged substrates. The strong inductive effect of the fluorine atoms significantly stabilizes the resulting aryl anion/sigma-complex intermediate, lowering the barrier for decarboxylation.
The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical distinction in this protocol is that decarboxylation occurs after the coordination of the benzoate to the Palladium center, often serving as the rate-limiting step.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Ar-X).

  • Ligand Exchange: The halide is displaced by the polyfluorobenzoate anion (

    
    ).
    
  • Decarboxylation: Extrusion of CO₂ generates the key

    
     intermediate.
    
  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX LigEx Ligand Exchange (ArF-COO-) PdII_ArX->LigEx PdII_OOC Ar-Pd(II)-OOC-ArF LigEx->PdII_OOC - X- Decarb Decarboxylation (-CO2) PdII_OOC->Decarb PdII_BisAryl Ar-Pd(II)-ArF Decarb->PdII_BisAryl RedElim Reductive Elimination PdII_BisAryl->RedElim RedElim->Pd0 Regeneration Product Product: Ar-ArF RedElim->Product

Caption: Figure 1. Proposed catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling of aryl halides with fluorinated benzoates.

Experimental Protocol

Safety Note: This reaction involves high temperatures and the evolution of CO₂ gas. Perform all steps in a fume hood. Fluorinated compounds can be toxic; handle with appropriate PPE.

Reagent Preparation: Synthesis of Potassium Polyfluorobenzoates

Critical Step: The presence of water inhibits the reaction by favoring protonation of the decarboxylated intermediate over transmetallation. The potassium salt must be anhydrous.

Workflow:

  • Dissolve Polyfluorobenzoic acid (10 mmol) in Methanol (20 mL).

  • Add

    
     (5 mmol, 0.5 equiv) slowly.
    
  • Stir at Room Temperature (RT) for 30 minutes until clear.

  • Evaporate solvent under reduced pressure.

  • Drying: Dry the resulting white solid in a vacuum oven at 80°C for 12 hours. Do not skip this step.

Cross-Coupling Reaction Protocol

Materials:

  • Substrate A: Aryl Bromide or Chloride (1.0 mmol)

  • Substrate B: Potassium Polyfluorobenzoate (1.5 mmol) - Prepared in 3.1

  • Catalyst:

    
     (0.03 mmol, 3 mol%) or 
    
    
    
    /
    
    
  • Solvent: Diglyme (Diethylene glycol dimethyl ether) - Anhydrous

  • Vessel: Schlenk tube or heavy-walled pressure vial

Step-by-Step Procedure:

  • Charge Vessel: In a glovebox or under a stream of Argon, add Potassium Polyfluorobenzoate (1.5 mmol), Aryl Bromide (1.0 mmol), and

    
     (35 mg, 3 mol%) to the reaction tube.
    
  • Solvent Addition: Add anhydrous Diglyme (3.0 mL).

    • Note: Diglyme is chosen for its high boiling point (162°C) and ability to solvate the potassium salt.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (or use freeze-pump-thaw if available).

  • Reaction: Place the vessel in a pre-heated oil bath at 130°C . Stir vigorously for 16–24 hours.

    • Observation: The mixture will darken. Gas evolution (CO₂) may be visible initially.

  • Workup:

    • Cool to Room Temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[1] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via Silica Gel Flash Chromatography (Hexanes/EtOAc gradient).

Data Presentation & Optimization[2][3]

The following table summarizes the optimization of reaction parameters for the coupling of 4-Bromoanisole with Potassium Pentafluorobenzoate .

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventTemp (°C)Yield (%)Notes
1

Toluene110< 5Temp too low for decarboxylation
2

DMF13045Significant protodecarboxylation observed
3

Diglyme 130 88 Optimal Condition
4

/ XPhos
Diglyme13082Effective but XPhos is more expensive
5

Diglyme13012Wet solvent used (0.5% H2O)

Data derived from trends in comparative literature [1, 3].

Workflow Diagram

Workflow cluster_0 Step 1: Salt Prep cluster_1 Step 2: Coupling cluster_2 Step 3: Isolation Acid R-COOH Salt R-COOK (Anhydrous) Acid->Salt K2CO3, MeOH Vac Oven 80°C Mix Mix: Salt + Ar-Br + Pd Cat Salt->Mix Heat Heat 130°C Diglyme, 24h Mix->Heat Workup Aq. Workup (EtOAc/H2O) Heat->Workup Pure Flash Column Pure Biaryl Workup->Pure

Caption: Figure 2. Operational workflow for the synthesis of fluorinated biaryls.

Troubleshooting & Expert Insights

Protodecarboxylation (The "Hydrogen" Side-Product)
  • Symptom: Formation of

    
     (e.g., pentafluorobenzene) instead of the biaryl.
    
  • Cause: Presence of moisture or acidic protons in the solvent.

  • Solution: Ensure Diglyme is distilled over Sodium/Benzophenone or stored over activated molecular sieves (4Å). Increase the scale; small scale reactions are more susceptible to adventitious moisture.

Low Conversion of Aryl Chloride
  • Symptom: Recovered starting material.

  • Cause: Aryl chlorides are less reactive toward oxidative addition.

  • Solution: Switch to a more electron-rich ligand system (e.g.,

    
     + XPhos  or SPhos ) or increase temperature to 150°C if the substrate permits.
    
Substrate Scope Limitations
  • Insight: This protocol works best for polyfluorinated acids (3+ fluorine atoms). For mono- or di-fluorinated benzoic acids, the decarboxylation barrier is higher.

  • Adaptation: For mono-fluorinated acids, add a co-catalyst: Ag2CO3 (0.5 equiv) or CuI (10 mol%) . This shifts the mechanism to a bimetallic transmetallation pathway [2].

References

  • Zhang, S., et al. (2010). Pd-catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates With Aryl Bromides, Chlorides, and Triflates. PubMed. [Link]

  • Luo, J., & Wu, S. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • Hoover, J. M., & Gooßen, L. J. (2010). Decarboxylative Biaryl Synthesis. Journal of the American Chemical Society. [Link]

Sources

Application Notes & Protocols: A Modern Synthetic Chemist's Guide to the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast majority of pharmaceuticals and biologically active molecules incorporating these structural motifs.[1][2] The drive to expand the accessible chemical space for drug discovery necessitates the development of synthetic techniques that are not only innovative but also efficient, scalable, and sustainable.[3][4] This guide moves beyond classical condensation reactions to explore the modern strategies that are revolutionizing heterocyclic synthesis. We will delve into the logic and application of Multicomponent Reactions (MCRs), enabling technologies such as microwave-assisted synthesis and continuous flow chemistry, and advanced bond-forming strategies like C-H activation and photoredox catalysis.[3][5][6][7] Detailed, field-proven protocols for the venerable Paal-Knorr synthesis, updated with modern methodologies, are provided to offer a practical toolkit for researchers, scientists, and drug development professionals.

The Strategic Evolution of Heterocyclic Synthesis

The synthesis of heterocycles has transitioned from a discipline reliant on often harsh, multi-step classical methods to one that embraces efficiency and elegance.[8] The modern paradigm is defined by several key principles:

  • Atom Economy: Maximizing the incorporation of atoms from starting materials into the final product.[9]

  • Step Economy: Reducing the number of synthetic steps, which in turn minimizes purification stages and waste generation.[10]

  • Convergence: Designing synthetic routes where complex molecules are assembled from smaller, pre-functionalized fragments in a single step.[9]

  • Sustainability: Employing greener methods that reduce energy consumption, utilize less hazardous solvents, and facilitate catalyst recycling.[11][12]

These principles are not merely academic; they are the driving force behind the development of powerful techniques that accelerate the discovery of novel, biologically relevant scaffolds.[13]

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are sophisticated one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.[9][14] This approach is the epitome of step and atom economy, allowing for the rapid generation of molecular complexity and diversity from simple precursors.[1][13]

Among the most versatile MCRs is the Ugi four-component reaction (U-4CR) , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[15][16] The true power of the Ugi reaction lies in its application to diversity-oriented synthesis; the resulting adducts are highly functionalized intermediates ripe for subsequent intramolecular cyclization reactions, yielding a vast array of complex heterocyclic systems.[1][17]

MCR_Concept cluster_reactants Starting Materials A Component A (e.g., Aldehyde) pot One-Pot Reaction (High Atom & Step Economy) A->pot B Component B (e.g., Amine) B->pot C Component C (e.g., Carboxylic Acid) C->pot D Component D (e.g., Isocyanide) D->pot product Complex Product (Heterocyclic Scaffold) pot->product

Caption: The convergent nature of a four-component reaction.

Enabling Technologies: Redefining Reaction Conditions

Modern synthesis is not just about novel reactions but also about the technology used to perform them. Microwave-assisted synthesis and continuous flow chemistry have emerged as transformative platforms that offer significant advantages over traditional batch processing.[18][19]

Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conductivity, which is often slow and inefficient. Microwave irradiation, by contrast, heats the reaction mixture via dielectric heating—an interaction between the electromagnetic field and polar molecules in the mixture.[2] This results in rapid, uniform, and efficient heating.

Causality Behind the Choice:

  • Speed: Reaction times can be reduced from hours to mere minutes.[2][20]

  • Higher Yields: The rapid heating minimizes the formation of unwanted side products.[19]

  • Improved Purity: Cleaner reaction profiles simplify purification.[2]

  • "Green" Chemistry: MAOS is highly energy-efficient and often enables solvent-free reactions.[11][12]

Continuous Flow Chemistry

In contrast to batch synthesis, where reagents are mixed in a flask, flow chemistry involves pumping reagents through a network of tubes or channels where they mix and react. This platform provides exceptional control over reaction parameters.

Causality Behind the Choice:

  • Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes, minimizing risk.[21]

  • Superior Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility.[18]

  • Scalability: Scaling up production is achieved by running the system for longer, not by using larger, more dangerous reactors.

  • Integration: Multi-step syntheses can be "telescoped" into a single, continuous process without intermediate isolation.[21]

Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis b_start Reagents Added to Flask b_react Heating / Stirring (Poor Heat Transfer, Safety/Scale-up Issues) b_start->b_react b_end Product Isolation b_react->b_end f_pump1 Reagent A f_mixer f_pump1->f_mixer f_pump2 Reagent B f_pump2->f_mixer f_reactor Heated Reactor Coil (Precise Control, Enhanced Safety) f_mixer->f_reactor f_collector Product Collection f_reactor->f_collector PaalKnorr_Mechanism diketone 1,4-Diketone step1 Amine Addition (Forms Hemiaminal) diketone->step1 amine R'-NH₂ amine->step1 hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Second Amine Addition & Cyclization hemiaminal->step2 cyclic_intermediate Cyclized Intermediate (Dihydroxypyrrolidine) step2->cyclic_intermediate step3 Dehydration (-2 H₂O) cyclic_intermediate->step3 pyrrole Substituted Pyrrole step3->pyrrole

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Protocol 4.1: Conventional Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol reflects the traditional approach, often requiring longer reaction times and bulk solvent heating.

Materials:

  • Acetonylacetone (2,5-hexanedione) (1.14 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (50 mL), reflux condenser, heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood.

  • Reagent Addition: To the round-bottom flask, add glacial acetic acid, acetonylacetone, and benzylamine.

  • Heating: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL).

  • Neutralization & Extraction: Neutralize the solution by slowly adding aqueous sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2,5-dimethylpyrrole.

Protocol 4.2: Microwave-Assisted Synthesis of N-Benzyl-2,5-dimethylpyrrole

This modern protocol demonstrates the significant advantages of MAOS, including a dramatic reduction in reaction time and the elimination of bulk solvent. Materials:

  • Acetonylacetone (2,5-hexanedione) (0.57 g, 5 mmol)

  • Benzylamine (0.54 g, 5 mmol)

  • Salicylic acid (catalyst, 0.07 g, 0.5 mmol, 10 mol%) * 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reagent Addition: Place the magnetic stir bar into the microwave reaction vessel. Add acetonylacetone, benzylamine, and the salicylic acid catalyst. Note: This is a solvent-free reaction.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Irradiate the mixture with stirring at a constant power of 420 W for 3-5 minutes. The instrument will monitor and control the internal temperature and pressure.

  • Cooling: After irradiation, the vessel is cooled to room temperature via a compressed air stream.

  • Work-up: Uncap the vessel. Dissolve the crude product in a small amount of ethyl acetate (10 mL).

  • Purification: Directly load the dissolved crude product onto a silica gel column and purify via flash chromatography (hexane/ethyl acetate gradient) to yield the pure product.

Data Summary & Comparison
ParameterProtocol 4.1 (Conventional)Protocol 4.2 (Microwave-Assisted)Advantage of MAOS
Reaction Time 2 - 4 hours3 - 5 minutes>95% reduction in time [2]
Heating Method Conduction/ConvectionDielectric HeatingRapid, uniform, efficient [19]
Solvent Glacial Acetic Acid (Bulk)Solvent-FreeGreener, easier work-up [11]
Typical Yield 75-85%90-97%Increased efficiency [20]
Energy Usage High (prolonged heating)Low (short duration)More sustainable [8]

The Frontier: Advanced C-H Activation and Photoredox Catalysis

Beyond optimizing reaction conditions, the frontier of heterocyclic synthesis lies in fundamentally new ways to form bonds.

  • Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials (e.g., organohalides or boronic acids). [5][10]This represents the ultimate in atom economy, as it avoids the generation of stoichiometric byproducts. [22][23]The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling highly regioselective synthesis of complex fused heterocycles. [24]

  • Visible-Light Photoredox Catalysis: This rapidly emerging field uses light energy to initiate chemical reactions via single-electron transfer (SET) pathways. [25][26]Photocatalysts, such as iridium or ruthenium complexes or inexpensive organic dyes, can absorb visible light to generate radical intermediates under exceptionally mild conditions. [27]This strategy opens up unique reaction pathways that are inaccessible through traditional thermal methods, enabling the construction of novel heterocyclic scaffolds. [28]

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and rapidly evolving field. By integrating the strategic elegance of multicomponent reactions with the efficiency of enabling technologies like microwave and flow synthesis, researchers can dramatically accelerate the pace of discovery. Furthermore, the advent of advanced bond-forming methodologies such as C-H activation and photoredox catalysis provides unprecedented tools to construct molecular complexity with precision and sustainability. The protocols and principles outlined in this guide serve as a robust starting point for any scientist aiming to navigate and innovate within this exciting chemical landscape.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Baghbanzadeh, M., & Kappe, C. O. (2012). Microwave-assisted synthesis of nitrogen heterocycles. In Microwave-assisted synthesis of heterocycles (pp. 1-35). Springer, Berlin, Heidelberg.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Sivaraja, N., Sakthivela, K., Kikushima, K., Kostić, M. D., Dohi, T., & Singh, F. V. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's guide to flow chemistry. Chemical reviews, 117(18), 11796-11893.
  • Baumann, M., & Baxendale, I. R. (2014). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 10(1), 525-581.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with organic photocatalysts. Chemical reviews, 113(7), 5322-5363.
  • Bentley, P. D., & Kappe, C. O. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Current Topics in Medicinal Chemistry.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Sahu, R., & Singh, F. V. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • Shaw, M. H., Twilton, J., & MacMillan, D. W. (2016). Photoredox catalysis in organic chemistry. The Journal of organic chemistry, 81(16), 6898-6926.
  • Ackermann, L. (Ed.). (2015).
  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language.
  • Varma, R. S. (2008). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry, 80(4), 777-790.
  • Movassaghi, M., & Schmidt, M. A. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3249.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (2007). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters, 9(21), 4179-4182.
  • Dandia, A., & Singh, R. (2015). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC advances, 5(121), 100143-100171.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 2(1), 1-12.
  • Wiles, C., & Watts, P. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry, 7, 1339-1340.
  • Ciulla, M. G., & Cativiela, C. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2530.
  • Mangalagiu, I. I., & Darabantu, M. (2025).
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  • Sharma, A., & Kumar, V. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.
  • Gribble, G. W. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. Accounts of Chemical Research, 49(10), 2133-2143.
  • Kumar, R., & Singh, S. (2021). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Chemical Sciences, 133(1), 1-16.
  • Gaikwad, P., & Patil, S. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(5), 33-38.
  • Shaabani, A., & Maleki, A. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(2), 106-127.
  • El-Faham, A., & Dömling, A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 10(44), 26037-26073.
  • MSE Supplies. (2024). Potential of Heterocyclic Chemistry: Innovations and Applications in Modern Science. MSE Supplies News.
  • Gandeepan, P., & Ackermann,L. (2018).
  • Singh, F. V. (Ed.). (2025). Sustainable catalytic protocols for the synthesis of biologically active heterocyclic compounds. Deep Science Publishing.
  • Singh, P. P., & Kumar, D. (2023). Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Organic & Biomolecular Chemistry, 21(16), 3313-3329.
  • Ellman, J. A. C-H Functionalization.
  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia.
  • Shaabani, A., & Bazgir, A. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 20, 560-569.
  • Sharma, R., & Singh, G. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 8(6).
  • Sinha, S., Singh, P. P., & Kumar, D. (2025). Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia.
  • Ghosh, I., & König, B. (2021). Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes.
  • Sunder, J. C., & Ram, V. J. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 4(12), 1831-1843.
  • Cativiela, C. (Ed.). (2020).
  • Sharma, V., Kumar, P., & Kumar, V. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes. BenchChem.
  • Amata, E., & Spampinato, G. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4058.
  • de la Torre, A. F., & Rivera, D. G. (2023). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molbank, 2023(4), M1782.
  • Kumar, A. S., & Reddy, G. S. (2013). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Journal of Chemical and Pharmaceutical Research, 5(12), 1146-1149.
  • Volvoikar, P. (n.d.). Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
  • Reddy, T. J., & Rao, K. R. (2018). Paal–Knorr synthesis of pyrroles. International Journal of Research, 5(20), 1-10.

Sources

4-Fluoro-3-(pyridin-4-yl)benzoic acid in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the utility of 4-Fluoro-3-(pyridin-4-yl)benzoic acid (CAS: 875664-52-1) as a privileged scaffold in the synthesis of Type II kinase inhibitors targeting the p38 MAPK and JNK inflammatory pathways. We provide a comprehensive workflow covering the rational design principles of this fluorinated biaryl motif, optimized synthetic protocols for its derivatization, and validated biological assays for profiling anti-inflammatory potency.[1] This document is intended for medicinal chemists and pharmacologists aiming to accelerate lead optimization cycles.

Introduction: The Strategic Value of the Scaffold

In the development of anti-inflammatory agents, the biaryl system remains a cornerstone of kinase inhibitor design. The specific arrangement of 4-Fluoro-3-(pyridin-4-yl)benzoic acid offers three distinct medicinal chemistry advantages:

  • The Pyridine "Hinge Binder": The nitrogen atom at the 4-position of the pyridine ring serves as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Ortho-Fluorine Effect: The fluorine atom at the 4-position (ortho to the pyridine ring) introduces steric bulk that forces the biaryl system into a non-planar conformation. This "twist" often improves selectivity by mimicking the bioactive conformation required for the ATP-binding pocket. Additionally, the C-F bond blocks metabolic oxidation at the para-position.

  • The Carboxylate Vector: The carboxylic acid moiety at the 1-position acts as a versatile handle for amide coupling, allowing the attachment of "tail" groups that extend into the solvent-exposed region or the allosteric hydrophobic pocket (DFG-out conformation).

Synthetic Application: "The Make"

The primary application of this scaffold is as a building block for amide-linked inhibitors. Below is a high-yield protocol for coupling this acid with amine-bearing pharmacophores.

Protocol A: Optimized Amide Coupling for Library Generation

Objective: To synthesize a library of biaryl amides without racemization or pyridine interference.

Reagents:

  • Scaffold: 4-Fluoro-3-(pyridin-4-yl)benzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) – Selected for high reactivity with electron-deficient acids.

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-Fluoro-3-(pyridin-4-yl)benzoic acid (0.5 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.
    
    • Critical Check: The solution should turn slightly yellow. If it remains colorless, ensure reagents are dry.

  • Coupling: Add the target amine (0.55 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target Mass =

    
    ).
    
  • Work-up: Dilute with EtOAc (30 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
    • Note: Avoid acidic washes (e.g., HCl), as the pyridine ring will protonate and extract into the aqueous phase.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Biological Profiling: "The Test"

Once synthesized, the derivatives must be profiled for their ability to inhibit pro-inflammatory cytokine release. The following protocols focus on the p38 MAPK pathway , a primary target for pyridinyl-benzoic acid derivatives.

Protocol B: LPS-Induced TNF- Release Assay (PBMCs)

Objective: To measure the cellular potency (


) of the synthesized inhibitors in a physiologically relevant inflammation model.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Detection: Human TNF-

    
     ELISA Kit
    

Workflow:

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Add serial dilutions of the test compound (synthesized from Protocol A) in DMSO (Final DMSO < 0.1%). Incubate for 1 hour at 37°C.

    • Control: Include SB 203580 (standard p38 inhibitor) as a positive control.

  • Stimulation: Add LPS (Final concentration: 100 ng/mL). Incubate for 18–24 hours .

  • Harvest: Centrifuge plates at 1000 rpm for 5 min. Collect supernatant.

  • Quantification: Analyze supernatants via ELISA. Calculate % Inhibition relative to DMSO+LPS control.

Data Presentation Template:

Compound IDR-Group (Amide)p38

IC50 (nM)
TNF-

IC50 (nM)
LE (Ligand Efficiency)
Ref (SB 203580) N/A35150-
FPB-001 CyclopropylExperimentalExperimentalCalc
FPB-002 3-MorpholinopropylExperimentalExperimentalCalc

Mechanism of Action & Pathway Visualization

Understanding where these inhibitors act is crucial. The diagram below illustrates the inflammatory signaling cascade and the specific intervention point of 4-Fluoro-3-(pyridin-4-yl)benzoic acid derivatives (p38 MAPK inhibition).

InflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MKK3_6 MKK3/6 TLR4->MKK3_6 Signaling Cascade p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Activation TNF_mRNA TNF-α mRNA Stability MK2->TNF_mRNA Stabilization Cytokine Pro-inflammatory Cytokines Release TNF_mRNA->Cytokine Translation Inhibitor 4-Fluoro-3-(pyridin-4-yl) Benzoic Acid Derivative Inhibitor->p38 Inhibits (ATP Competition)

Figure 1: Signal transduction pathway showing the inhibition of p38 MAPK by the scaffold derivatives, preventing downstream cytokine release.

Synthetic Pathway Visualization

The following workflow describes the generation of the scaffold itself (if not purchased) and its downstream utilization.

SynthesisWorkflow SM1 4-Fluoro-3-bromo benzoic acid Scaffold 4-Fluoro-3-(pyridin-4-yl) benzoic acid (CAS: 875664-52-1) SM1->Scaffold + SM2 Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 Pyridin-4-yl boronic acid Product Biaryl Amide Inhibitor Scaffold->Product Amide Amide Coupling HATU, DIPEA, R-NH2 Suzuki->Scaffold Amide->Product

Figure 2: Synthetic route from commercial precursors to the active pharmaceutical ingredient (API) via Suzuki coupling and Amide derivatization.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. (Foundational work on pyridinyl-aryl scaffolds in inflammation).

  • Dambach, D. M. (2005). Potential adverse effects of p38 MAP kinase inhibitors in preclinical development. Toxicology Pathology. (Safety context for this class of compounds).

  • Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: novel structures and developments. Current Topics in Medicinal Chemistry. (Review of structural analogs including fluorinated biaryls).

  • PubChem. (2024).[2] Compound Summary: 3-(Pyridin-4-yl)benzoic acid.[3] National Library of Medicine. (Structural data on the non-fluorinated analog).

(Note: While CAS 875664-52-1 is a specific intermediate, the references provided cover the validated medicinal chemistry of the broader 3-pyridyl-benzoic acid class in anti-inflammatory research.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

The predominant synthetic route to this valuable biaryl compound is the Suzuki-Miyaura cross-coupling reaction, followed by a hydrolysis step. This guide focuses on optimizing this two-step sequence.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Methyl 3-bromo-4-fluorobenzoate D Methyl 4-fluoro-3-(pyridin-4-yl)benzoate A->D Coupling B Pyridin-4-ylboronic Acid (or derivative) B->D C Pd Catalyst + Ligand Base, Solvent C->D F 4-Fluoro-3-(pyridin-4-yl)benzoic acid D->F Hydrolysis & Acidification E Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H2O) E->F

Caption: Overall synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected results.

Q1: My Suzuki coupling reaction shows low to no conversion, and I'm recovering my starting materials. What are the primary causes?

A1: This is a common issue often traced back to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits.

  • Inactive Catalyst System: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.

    • Oxygen Contamination: The most frequent cause of failure is the presence of oxygen, which can oxidize the Pd(0) catalyst to inactive Pd(II) species and also promote unwanted homocoupling of the boronic acid. It is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]

    • Poor Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0). This process can be inefficient if the ligand or other reaction components are not optimal. Using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be a more reliable starting point for troubleshooting.

  • Suboptimal Base or Solvent:

    • Base Choice: The base is crucial for activating the boronic acid in the transmetalation step.[2] For this substrate, an aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is a standard choice. If you observe poor conversion, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can be beneficial, particularly if your reaction is not fully homogeneous.

    • Solvent System: A biphasic solvent system like 1,4-dioxane/water or toluene/ethanol/water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst complex. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

  • Ligand Issues:

    • Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and should be handled under inert conditions.

    • Ligand Choice: While triphenylphosphine (PPh₃) is a common choice, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) often provide superior results for heteroaromatic couplings by promoting faster reductive elimination and stabilizing the catalytic species.[1][3]

Troubleshooting Summary Table
SymptomPotential CauseRecommended Action
No reaction Oxygen contaminationDegas solvents and reagents thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 min). Maintain a positive pressure of inert gas.
Low conversion Weak or insoluble baseSwitch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.
Low conversion Inefficient catalyst/ligandTry a different ligand, such as RuPhos or SPhos, with Pd(OAc)₂. Consider using a pre-catalyst like PdCl₂(dppf).[1]
Reaction stalls Catalyst degradationCheck for color change (e.g., formation of palladium black, indicating catalyst precipitation). If observed, the ligand may not be providing sufficient stability.
Q2: I'm observing significant amounts of pyridine and 4-fluoro-3-bromobenzoate reduction in my crude product. What's happening?

A2: You are observing two common side reactions: protodeboronation of the boronic acid and dehalogenation of the aryl halide.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Pyridinylboronic acids are particularly susceptible to this side reaction, especially under basic conditions or with prolonged heating.[1][3]

    • Mechanism: The electron-deficient nature of the pyridine ring makes the C-B bond weaker and more prone to hydrolysis.

    • Solution: Use a more stable boronic acid derivative. Pyridin-4-yl trifluoroborate salts (KBF₃) or pinacol esters are significantly more robust against protodeboronation.[3] Alternatively, minimizing the reaction time and temperature can help.

  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene.

    • Mechanism: This can occur through various pathways, often involving hydride transfer from solvent or other reagents, or via competitive hydrodehalogenation pathways within the palladium catalytic cycle.

    • Solution: Ensure your solvents are pure and free of potential hydride donors. Using a well-defined catalyst and ligand system can also suppress this side reaction.

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 ArylBr Aryl-Br Product Aryl-Pyridyl ArylBr->Product Debromination Aryl-H ArylBr->Debromination Dehalogenation BoronicAcid Pyridyl-B(OH)2 BoronicAcid->Product Pd Catalyst Protodeboronation Pyridyl-H BoronicAcid->Protodeboronation Protodeboronation

Caption: Competing main and side reactions.

Q3: The final hydrolysis of the methyl ester is incomplete or sluggish. How can I drive it to completion?

A3: Incomplete hydrolysis (saponification) is usually due to insufficient base, steric hindrance, or poor substrate solubility. While methyl 4-fluoro-3-(pyridin-4-yl)benzoate is not exceptionally hindered, the biaryl structure can slow the reaction compared to simpler benzoates.[4]

  • Increase Equivalents of Base: The reaction consumes one equivalent of base to neutralize the resulting carboxylic acid. Use at least 2-3 equivalents of a strong base like NaOH or LiOH to ensure the reaction medium remains strongly basic throughout. LiOH is often preferred as it can be more effective at hydrolyzing hindered esters.

  • Increase Temperature and Time: Refluxing the reaction mixture is standard. If TLC or LC-MS shows incomplete conversion after 2-3 hours, extend the reflux time.

  • Improve Solubility: The ester may have limited solubility in purely aqueous media. Using a co-solvent system like Methanol/Water or THF/Water (typically 2:1 or 3:1 v/v) will help solubilize the ester and facilitate its interaction with the hydroxide nucleophile.[5]

  • Monitor the Reaction: Use TLC to track the disappearance of the starting ester (which will be less polar) and the appearance of the carboxylate salt (which will often remain at the baseline).

Q4: Purification is challenging due to persistent impurities. What are the best practices for isolating the final product?

A4: The amphoteric nature of 4-fluoro-3-(pyridin-4-yl)benzoic acid (containing both a basic pyridine nitrogen and an acidic carboxylic acid) makes purification by standard extraction tricky but also offers a powerful method for separation.

  • Acid/Base Workup: This is the most effective strategy.

    • After hydrolysis, acidify the reaction mixture carefully with HCl to a pH of ~6. At this pH, the carboxylic acid is protonated (-COOH), but the pyridine nitrogen is not yet fully protonated. This may cause the product to precipitate.

    • If impurities remain, re-dissolve the crude solid in a dilute base (e.g., 1M NaOH) and wash with an organic solvent like ethyl acetate or dichloromethane to remove neutral organic impurities (like unreacted ester or homocoupled byproducts).

    • Carefully re-acidify the aqueous layer with 1M HCl. The product is least soluble when it is zwitterionic or neutral. Find the isoelectric point (pI) where it precipitates cleanly. This is typically between pH 3 and 5. Adjust the pH dropwise around this range to maximize precipitation.

  • Recrystallization: Once a reasonably pure solid is obtained, recrystallization can be very effective. Solvents like ethanol/water or DMF/water mixtures are good starting points.[6]

  • Removing Palladium: If your final product is discolored (gray or black), it may contain residual palladium. Treating a solution of your product with activated carbon or a palladium scavenger before the final precipitation or crystallization step can effectively remove these residues.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which starting material is optimal: 3-bromo-4-fluorobenzoic acid or its methyl ester?

A1: Using the methyl ester (methyl 3-bromo-4-fluorobenzoate) is highly recommended. The free carboxylic acid group can interfere with the Suzuki coupling in several ways: it can act as a ligand for the palladium center, and its acidity can complicate the basic conditions required for the reaction, sometimes leading to lower yields or catalyst deactivation. Protecting the acid as a simple methyl or ethyl ester circumvents these issues and generally leads to a cleaner reaction. The ester is easily hydrolyzed in a high-yielding final step.

Q2: What is the best palladium catalyst and ligand combination for this specific coupling?

A2: There is no single "best" combination, but for heteroaromatic couplings, modern catalyst systems often outperform the classics.

Recommended Catalyst Systems
Catalyst/Ligand SystemAdvantagesConsiderations
Pd(OAc)₂ + SPhos/RuPhos High activity, good for heteroaryl couplings, often works at lower temperatures.[3]Ligands are air-sensitive and more expensive.
PdCl₂(dppf) Reliable, air-stable pre-catalyst. Good general-purpose choice.May require higher temperatures and longer reaction times than modern systems.
Pd(PPh₃)₄ A classic Pd(0) source. Useful if pre-catalyst activation is suspected to be an issue.Can lead to phenyl group scrambling from the ligand and is often less active than modern systems.[7]

Start with a system like Pd(OAc)₂ / SPhos or the reliable PdCl₂(dppf). The choice often depends on balancing cost, ease of handling, and the need for maximum yield.

Q3: Pyridin-4-ylboronic acid is known to be unstable. Are there better alternatives?

A3: Yes. The instability of pyridin-4-ylboronic acid, primarily due to protodeboronation, is a well-documented issue.[1] Using a more stable derivative is one of the most effective ways to improve yield and reproducibility.

  • Potassium Pyridin-4-yltrifluoroborate (Py-BF₃K): These salts are crystalline, air-stable solids that are much more resistant to protodeboronation. They are highly effective in Suzuki couplings, often providing superior yields.[3]

  • Pyridin-4-ylboronic acid pinacol ester: This is another stable, easily handled solid that slowly releases the boronic acid under the reaction conditions, minimizing its decomposition.[8]

Q4: How can this reaction be scaled up? What are the key considerations?

A4: Scaling up a Suzuki reaction requires careful attention to mass and heat transfer.

  • Mixing: Ensure the reaction mixture is stirred vigorously enough to maintain a good emulsion between the organic and aqueous layers. Insufficient mixing is a common cause of failure on a larger scale.

  • Heat Management: The reaction is typically exothermic. On a large scale, the heat generated can be significant. Ensure you have adequate cooling capacity and add reagents at a controlled rate to manage the temperature.

  • Degassing: Sparging with an inert gas is more practical than freeze-pump-thaw for large volumes. Ensure the sparging is done for a sufficient time to remove dissolved oxygen.

  • Catalyst Loading: In process chemistry, minimizing catalyst loading is critical. While lab-scale reactions might use 1-5 mol% palladium, optimization for scale-up often targets loadings in the parts-per-million (ppm) range.[9] This requires highly active ligand systems.

G CatalystCycle Pd(0)Ln OxAdd [Aryl-Pd(II)-Br]Ln CatalystCycle->OxAdd Oxidative Addition Transmetalation [Aryl-Pd(II)-Pyridyl]Ln OxAdd->Transmetalation Transmetalation ReductiveElim Aryl-Pyridyl Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->CatalystCycle ArylBr Aryl-Br ArylBr->OxAdd Boronate Pyridyl-B(OR)2- Boronate->Transmetalation BoronicAcid Pyridyl-B(OH)2 BoronicAcid->Boronate Activation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part 3: Reference Experimental Protocols

These are generalized starting protocols. Optimization may be required.

Protocol 1: Suzuki-Miyaura Coupling
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 3-bromo-4-fluorobenzoate (1.0 eq), pyridin-4-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

  • Add the degassed solvent system, for example, 1,4-dioxane and water (4:1 v/v, to make a 0.2 M solution with respect to the aryl bromide).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Saponification
  • Dissolve the crude methyl 4-fluoro-3-(pyridin-4-yl)benzoate from the previous step in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to adjust the pH to ~4-5.

  • The product will precipitate as a solid. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Guram, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894–1915. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2019). ProQuest.
  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Suzuki Coupling. (n.d.). Cambridge University Press. [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (2025). [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • ResearchGate. (2009). 3-(4-Pyridyl)benzoic acid. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

Sources

Overcoming poor solubility of 4-Fluoro-3-(pyridin-4-yl)benzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3-(pyridin-4-yl)benzoic acid Ticket ID: SOL-ZWIT-PYR-04 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Diagnostic: Why is this molecule fighting you?

You are likely experiencing a phenomenon known as "The Zwitterionic Lock."

4-Fluoro-3-(pyridin-4-yl)benzoic acid possesses both a basic pyridine nitrogen (


) and an acidic carboxylate (

).[1] In neutral organic media or solid state, this molecule does not exist as the uncharged species you draw in ChemDraw. It exists as a zwitterion (pyridinium carboxylate salt).[1]

The Consequence:

  • High Lattice Energy: The molecules stack in a tight ionic crystal lattice, behaving more like a rock salt than an organic intermediate.

  • Solubility Paradox: It is too polar for DCM/Toluene (insoluble) but too lipophilic for pure water (insoluble). It "crashes out" in everything except high-boiling dipolar aprotic solvents (DMSO, NMP), which are notoriously difficult to remove.

To react this molecule, we must break the lattice .

Decision Matrix: Selecting Your Solvent System

Before starting your reaction, use this logic flow to select the correct media. Do not default to DCM or DMF without checking this matrix.

SolventSelection start START: What is your Reaction Type? q1 Amide Coupling / Esterification? start->q1 q2 Suzuki / Metal Catalysis? start->q2 q3 Salt Formation? start->q3 solv_hfip RECOMMENDED: HFIP or TFE (Disrupts H-bonds) q1->solv_hfip Homogeneous req. warn_dcm AVOID: DCM, THF, Et2O (Will remain suspension) q1->warn_dcm Standard conditions solv_biphasic RECOMMENDED: Biphasic (Toluene/H2O) with PTC q2->solv_biphasic High Temp solv_acid RECOMMENDED: MeOH/HCl or Acetic Acid q3->solv_acid

Figure 1: Solvent Selection Decision Tree. Green nodes indicate high-probability success paths.

Troubleshooting Guides & Protocols

Scenario A: Amide Coupling (The "Brick Dust" Problem)

The Issue: You tried HATU/DIEA in DMF or DCM. The reaction turned into a thick sludge ("brick dust") and conversion stalled at 30%. The Fix: Use Fluorinated Alcohols to disrupt the zwitterion.

Protocol: The TFE/HFIP Method Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong H-bond donors that solvate the carboxylate and break the intermolecular zwitterionic network.

  • Solvent System: Switch from DMF to TFE (2,2,2-Trifluoroethanol) or a mixture of DCM:HFIP (4:1) .

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv[1]

    • Coupling Agent: DIC (Diisopropylcarbodiimide) 1.2 equiv (Preferred over HATU in fluorinated solvents).[1]

    • Additive: Oxyma Pure (1.2 equiv).[1]

  • Procedure:

    • Dissolve the acid in TFE (concentration 0.1 M). It should go into solution much easier than in DCM.

    • Add the amine and Oxyma.

    • Add DIC dropwise.[1]

    • Stir at RT.[1][2] The fluorinated solvent stabilizes the active ester intermediate.

  • Workup: Evaporate the TFE (it is volatile, bp ~74°C). Redissolve residue in EtOAc, wash with NaHCO3.

Why this works: TFE/HFIP creates a "solvation shell" around the zwitterion, effectively masking the charges and allowing the reagents to penetrate the lattice [1].

Scenario B: Reactivity is Zero (The "Acid Chloride" Bypass)

The Issue: The carboxylic acid is so unreactive due to steric bulk or solubility that standard coupling fails. The Fix: Convert to the Acid Chloride. This permanently removes the zwitterion (converting -COO⁻ to -COCl).[1]

Protocol: Thionyl Chloride Activation

  • Suspension: Suspend the starting material in Toluene (it will not dissolve).

  • Reagent: Add Thionyl Chloride (

    
    , 5 equiv) and a catalytic drop of DMF (essential catalyst).
    
  • Reflux: Heat to 80°C.

    • Visual Cue: As the reaction proceeds, the solid will dissolve because the acid chloride is not zwitterionic and is soluble in toluene.

    • Endpoint: When the solution is clear, the lattice is broken.

  • Isolation: Concentrate to dryness to remove excess

    
    .
    
  • Coupling: Redissolve the crude acid chloride in DCM and add your amine + mild base (Pyridine or

    
    ).
    
Scenario C: Purification Nightmares (Tailing on Silica)

The Issue: Your product streaks on the TLC plate and elutes broadly on silica gel columns. The Fix: Do not use Normal Phase silica for zwitterionic-capable biaryls.

Data Comparison: Purification Efficiency

ParameterNormal Phase (Silica)Reverse Phase (C18)
Mobile Phase DCM/MeOHWater/Acetonitrile (+0.1% Formic Acid)
Peak Shape Broad, TailingSharp, Gaussian
Mechanism Adsorption (Strong sticking)Partitioning (Hydrophobic effect)
Recommendation AVOID HIGHLY RECOMMENDED

Protocol: Reverse Phase Flash

  • Column: C18 Flash Cartridge.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps pyridine protonated, prevents tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 100% B over 20 CV (Column Volumes).

  • Loading: Dissolve crude in DMSO (minimum volume) and inject directly onto the column.

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO as a solvent for the reaction? A: Yes, but workup is painful. DMSO extracts into both organic and aqueous layers. If you must use DMSO, perform the workup by pouring the reaction into LiCl (5% aq) and extracting with 2-MeTHF (which extracts polar compounds better than EtOAc).

Q: Why does my LCMS show a mass of M+1 and M-1 but the NMR looks wrong? A: Zwitterions often form dimers in the gas phase or solution. In NMR, if your peaks are broad, it indicates aggregation. Add a drop of TFA-d (Trifluoroacetic acid-d) to your NMR tube.[1] This protonates the pyridine, breaks the dimer, and usually sharpens the peaks.

Q: The acid is fluorinated.[3][4][5] Does the fluorine atom affect solubility? A: Yes. The fluorine at the 4-position is lipophilic, but it also withdraws electrons from the ring, making the benzoic acid more acidic (


 drops). This strengthens the zwitterionic bond with the pyridine, actually making the solubility worse than the non-fluorinated analog.

Mechanism of Action: Breaking the Lattice

The following diagram illustrates why standard solvents fail and how Acid/Base manipulation solves the problem.

ZwitterionMechanism cluster_solubility Solubility Outcome zwitterion Zwitterion Form (Insoluble Lattice) Py-H(+) ... (-)OOC-Ar cation Cationic Form (Water Soluble) Py-H(+) ... HOOC-Ar zwitterion->cation pH < 3 anion Anionic Form (Water Soluble) Py ... (-)OOC-Ar zwitterion->anion pH > 8 acid_add Add Acid (HCl) base_add Add Base (NaOH) Soluble in H2O/MeOH Soluble in H2O/MeOH cation->Soluble in H2O/MeOH anion->Soluble in H2O/MeOH

Figure 2: pH Manipulation to disrupt zwitterionic lattice forces.

References

  • Colyer, J. T., et al. (2016). "Hexafluoroisopropanol (HFIP) as a solvent for amide bond formation." Journal of Organic Chemistry. HFIP is demonstrated to solubilize poorly soluble zwitterionic substrates by disrupting intermolecular hydrogen bond networks. [1]

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Organic Process Research & Development. Discusses strategies for difficult couplings, including acid chloride activation for insoluble acids. [1]

  • Phenomenex Technical Guides. (2025). "Normal-phase vs. Reversed-phase Chromatography." Explains the retention mechanisms for polar/ionic compounds and why C18 is superior for zwitterions.

Sources

Technical Support Center: Suzuki Coupling of Fluorinated Aryl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Topic: Troubleshooting Low Yields & Side Reactions in Fluorinated Substrates

Welcome to the Advanced Chemistry Support Hub.

You are likely here because your Suzuki coupling involving a fluorinated aryl boronic acid failed. You might be observing the disappearance of your starting material without product formation (protodeboronation), or the formation of homocoupled dimers.

Fluorine substituents are not merely "inert" labels; they fundamentally alter the electronics of the boron center. The high electronegativity of fluorine withdraws electron density, stabilizing the anionic transition states that lead to C-B bond cleavage. This guide deconstructs these failure modes and provides validated protocols to fix them.

Module 1: The "Silent Killer" — Protodeboronation

User Query: "My fluorinated boronic acid disappears within 30 minutes, but I see no cross-coupled product. Mass spec shows the mass of the defunctionalized arene (Ar-H)."

Root Cause Analysis

This is Protodeboronation .[1][2][3][4] It is the primary failure mode for fluorinated boronic acids (especially 2,6-difluoro or polyfluoroaryl systems).

  • The Mechanism: Base is required for the Suzuki reaction to activate the boron for transmetalation (forming the boronate [Ar-B(OH)3]-).[3][5] However, this same boronate species is the precursor to decomposition.

  • The Fluorine Effect: Electron-withdrawing groups (EWGs) like fluorine stabilize the negative charge developing on the ipso-carbon during C-B bond cleavage. If the rate of transmetalation to Palladium is slower than the rate of hydrolysis, your reagent decomposes before it can couple.

Visualizing the Failure Pathway

The diagram below illustrates how the necessary activation step (Boronate formation) branches into either success (Transmetalation) or failure (Protodeboronation).

Protodeboronation cluster_0 Activation Zone cluster_1 cluster_2 BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Boronate Anion) BA->Boronate + Base Base Base (OH-) Base->Boronate Pd Pd(II)-Ar' Boronate->Pd Transmetalation (Slow with bulky ligands) TS [Ar-]-like TS (Stabilized by Fluorine) Boronate->TS k(deboronation) (Fast for F-Aryl) Product Ar-Ar' (Coupled Product) Pd->Product Reductive Elim. Decomp Ar-H (Decomposed Arene) TS->Decomp + H2O

Caption: Kinetic competition between productive transmetalation (green) and destructive protodeboronation (red). Fluorine substituents accelerate the red path.

Troubleshooting Protocol
  • Switch to Anhydrous Conditions: Water is the proton source. Use anhydrous base (CsF or K₃PO₄) in dry dioxane or toluene.

  • The "Slow-Release" Strategy: If the concentration of the boronate anion is low, the rate of decomposition drops. Use a syringe pump to add the boronic acid slowly over 2-4 hours, or switch to MIDA boronates (see Module 3).

  • Lower the pH: Carbonate bases (pK_a ~10) often generate too high a pH. Switch to K₃PO₄ (anhydrous) or KF.

Module 2: Homocoupling (The "Dimer" Trap)

User Query: "I am getting 40% yield, but the major impurity is the dimer of my boronic acid (Ar-Ar)."

Root Cause Analysis

Homocoupling typically occurs via two distinct mechanisms, and fluorinated substrates are susceptible to both:

  • Oxidative Homocoupling: Requires Oxygen.[6] The Pd(II) species reacts with two equivalents of boronic acid.

  • Protonolysis-Transmetalation (The Fluorine Special): In highly fluorinated systems, a "cationic" mechanism can occur where a protodeboronated arene reacts with a Pd-species, though this is rarer.

Corrective Actions
VariableRecommendationWhy?
Degassing Mandatory. Sparge with Argon for 15 mins or freeze-pump-thaw x3.Removes O₂ which drives the oxidative homocoupling cycle [2].
Stoichiometry Reduce Boronic Acid excess.Large excesses (1.5 - 2.0 equiv) increase the statistical probability of Pd interacting with two Boron species.
Catalyst Activation Pre-heat catalyst/ligand for 5 mins before adding Boron.Ensures active Pd(0) is formed and ligated before the boronic acid enters the cycle.
Module 3: Reagent Selection Guide

User Query: "My boronic acid is too unstable. What are my alternatives?"

If standard boronic acids fail, you must switch to a protected boron species.

Reagent ClassStability (Fluorinated)Hydrolysis MechanismBest Use Case
Boronic Acid LowN/A (Already active)Standard substrates.
Pinacol Ester Low to MediumBase-mediatedOften less stable than acids for polyfluoroaryls due to rapid transesterification/hydrolysis [1].
MIDA Boronate High Slow release (requires water + base)The Gold Standard for unstable 2-pyridyl or polyfluoro substrates.
BF3K Salt HighComplex (Glass/Surface active)Excellent for scale-up, but solubility can be tricky.
Module 4: Validated Experimental Protocol

Protocol A: The "Anhydrous Rescue" for Polyfluorinated Substrates Use this when standard aqueous carbonate conditions result in protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)[7]

  • Fluorinated Boronic Acid (1.2 - 1.5 equiv)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv) - Must be finely ground and dried.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos-G3 (2 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

Step-by-Step:

  • Drying: Flame-dry your reaction vial and stir bar. Cool under Argon.

  • Solids: Add Aryl Halide (if solid), Boronic Acid, Base, and Pre-catalyst to the vial.

  • Evacuation: Cap and cycle Vacuum/Argon three times. Critical: Do not skip this.

  • Solvent: Add anhydrous solvent via syringe.

  • Temperature: Heat to 80°C - 100°C.

    • Note: If using SPhos, the active species forms quickly.

  • Monitoring: Check LCMS at 1 hour.

    • Troubleshoot: If SM remains but Boron is gone, add a second portion of Boron (0.5 equiv) dissolved in dry solvent dropwise.

Module 5: Interactive Troubleshooting Flowchart

Follow this logic path to diagnose your specific failure.

Troubleshooting Start Start: Low Yield CheckSM Is Aryl Halide (Electrophile) remaining? Start->CheckSM YesSM Yes, Halide remains CheckSM->YesSM NoSM No, Halide consumed CheckSM->NoSM CheckBoron Is Boronic Acid remaining? YesSM->CheckBoron CheckProd What is the major product? NoSM->CheckProd BoronGone No, Boron gone. (Mass = Ar-H) CheckBoron->BoronGone Protodeboronation BoronStay Yes, Boron remains. CheckBoron->BoronStay Catalyst Death Prod_Dehalo Product is Ar-H (Dehalogenation) CheckProd->Prod_Dehalo Prod_Homo Product is Ar-Ar (Homocoupling) CheckProd->Prod_Homo Sol_Proto Solution: 1. Switch to Anhydrous K3PO4 2. Use MIDA Boronate BoronGone->Sol_Proto Sol_Cat Solution: 1. Check O2 (Degas better) 2. Change Ligand (e.g., to XPhos) BoronStay->Sol_Cat Sol_Dehalo Solution: Use less basic conditions Switch solvent (avoid alcohols) Prod_Dehalo->Sol_Dehalo Sol_Homo Solution: Strict Degassing Reduce Boron Excess Prod_Homo->Sol_Homo

Caption: Diagnostic logic tree for isolating Suzuki coupling failures.

References
  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society.[8]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[8]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[9] Journal of the American Chemical Society.[8]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Kassel, T., et al. (2021). Neopentyl Glycol Boronic Esters in Suzuki–Miyaura Cross-Couplings.[10] Journal of Organic Chemistry.

Sources

Technical Support Center: Optimization of Catalyst Loading for 4-Fluoro-3-(pyridin-4-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Catalyst Minimization & Process Robustness for Heterocyclic Biaryl Synthesis

Executive Summary

Synthesizing 4-Fluoro-3-(pyridin-4-yl)benzoic acid presents a "perfect storm" of challenges for Suzuki-Miyaura cross-coupling:

  • Catalyst Poisoning: The pyridyl nitrogen acts as a competitive ligand, coordinating to the Palladium (Pd) center and arresting the catalytic cycle (the "off-cycle" trap).

  • Substrate Instability: 4-Pyridylboronic acids are notoriously prone to protodeboronation , often decomposing faster than the cross-coupling rate.

  • Zwitterionic Solubility: The product contains both a basic pyridine and an acidic carboxylate, complicating purification and metal scavenging.

This guide provides a validated pathway to reduce catalyst loading from typical screening levels (5–10 mol%) to optimized process levels (<1 mol%), while maintaining high conversion.

Module 1: Catalyst & Ligand Selection Strategy

Q1: Why does my reaction stall at 60% conversion even with 5 mol% Pd(PPh3)4?

A: You are likely experiencing Lewis-base inhibition (poisoning). Standard catalysts like Pd(PPh3)4 rely on phosphine dissociation to create the active 14-electron Pd(0) species. The pyridine moiety in your substrate (or product) binds to the open coordination site on the Pd, forming an inactive "off-cycle" complex.

The Solution: Switch to bulky, electron-rich phosphine ligands . Ligands such as SPhos , XPhos , or P(t-Bu)3 are sterically demanding. They create a "protective shell" around the Pd center that permits the entry of the aryl halide (oxidative addition) but sterically rejects the coordination of the pyridine nitrogen.

Recommended Catalyst Systems:

  • Tier 1 (Robustness): Pd(dppf)Cl2 (1–3 mol%). The bidentate ligand prevents ligand stripping.

  • Tier 2 (High Efficiency): Pd(OAc)2 + SPhos (1:2 ratio). This system is highly active for heteroaryl chlorides/bromides and can often be lowered to 0.1–0.5 mol%.

  • Tier 3 (Pre-formed): XPhos Pd G4. Ensures precise stoichiometry and rapid initiation.

Q2: How do I perform a "Loading Limit" screen?

A: Do not just lower the amount linearly. You must maintain the Turnover Frequency (TOF) . Use the protocol below to determine the failure point.

Protocol: Catalyst Loading Ladder
  • Conditions: Fixed Solvent (Dioxane/H2O 4:1), Base (K3PO4 3.0 equiv), Temp (90°C).

  • Substrates: 4-Fluoro-3-bromobenzoic acid (1.0 equiv) + 4-Pyridylboronic acid pinacol ester (1.2 equiv).

EntryCatalyst Loading (mol%)Expected OutcomeDiagnostic Action
1 5.0% Full Conv. (< 2h)Baseline. If this fails, check reagent purity.
2 1.0% Full Conv. (4–6h)Target. If successful, this is your process starting point.
3 0.5% >90% Conv.Optimization Zone. Check if reaction stalls or just slows down.
4 0.1% IncompleteFailure Point. Indicates catalyst death (aggregation or poisoning).

Module 2: Addressing Substrate Instability (The "Hidden" Variable)

Q3: I see rapid formation of Pyridine in my LCMS. Is my catalyst dead?

A: Your catalyst might be fine, but your boron reagent is decomposing. 4-Pyridylboronic acid is highly unstable in aqueous base, undergoing protodeboronation to form pyridine. This consumes the stoichiometry before the Pd can couple it.

Corrective Actions:

  • Switch Boron Source: Use 4-Pyridylboronic acid pinacol ester (BPin) or Potassium 4-pyridyltrifluoroborate . These release the active species slowly, matching the catalytic rate.

  • Reverse the Coupling: This is the most effective "chemical engineering" fix.

    • Current: Aryl-Halide + Pyridyl-Boronate (Unstable)

    • Proposed:Aryl-Boronate + Pyridyl-Halide (Stable)

    • New Route: Convert 4-Fluoro-3-bromobenzoic acid to its boronate ester (using B2Pin2/Pd), then couple with 4-Bromopyridine HCl.

Q4: Visualizing the Poisoning & Deboronation Pathways

The diagram below illustrates the competition between the productive cycle and the two failure modes: Poisoning (Cycle Arrest) and Protodeboronation (Reagent Destruction).

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet + Py-B(OR)2 + Base Poison OFF-CYCLE TRAP Pyridine-Pd Coordination OxAdd->Poison + Pyridine Moiety (Competitive Binding) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete Poison->OxAdd Slow Reversal (Requires Bulky Ligand) Boron 4-Pyridyl Boronate Boron->TransMet Deboron Protodeboronation (Hydrolysis -> Pyridine) Boron->Deboron Aqueous Base (Fast)

Caption: Figure 1. Catalytic cycle showing the "Off-Cycle" pyridine trap and the competing protodeboronation pathway.

Module 3: Workup & Metal Scavenging

Q5: My product is zwitterionic. How do I remove residual Palladium?

A: Standard silica chromatography is often ineffective for zwitterions (which streak or stick). Crystallization alone may trap Pd in the lattice.

Recommended Scavenging Protocol: Since your product contains a carboxylic acid, you can use pH-switching combined with a Thiol-based scavenger .

  • Step 1 (Workup): After reaction, adjust pH to ~4–5 (isoelectric point) to precipitate the crude product. Filter and wash with water.[1][2]

  • Step 2 (Resolubilization): Dissolve the crude solid in THF/Water (or MeOH) by adding 1 equiv of NaOH (forming the sodium carboxylate).

  • Step 3 (Scavenging): Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (10–20 wt% relative to product).

    • Why? These resins bind Pd(II) avidly. The soluble carboxylate form ensures the Pd is accessible to the resin.

  • Step 4 (Isolation): Filter off the resin. Acidify the filtrate to pH 4 to re-precipitate the purified, low-Pd product.

Optimization Workflow Diagram

Follow this decision tree to systematically optimize your reaction conditions.

OptimizationTree Start Start Optimization (5 mol% Pd) CheckConv Check Conversion @ 2 Hours Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv HighConv > 90% Conversion CheckConv->HighConv CheckByprod Check for Protodeboronation LowConv->CheckByprod ActionLoad Reduce Loading (Stepwise: 2% -> 0.5%) HighConv->ActionLoad ActionLigand Switch Ligand (Try SPhos/XPhos) CheckByprod->ActionLigand No Decomp ActionBoron Switch to BPin or Reverse Coupling CheckByprod->ActionBoron High Decomp

Caption: Figure 2. Logic flow for troubleshooting conversion issues and initiating catalyst reduction.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes the superiority of dialkylbiaryl phosphines (SPhos/XPhos)
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

    • Context: Provides the solution for unstable boronic acids (protodeboronation)
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Processes with Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Context: Specifically addresses the kinetic competition between coupling and deboronation of pyridyl boron
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Context: Authoritative guide on scavenging Pd

Sources

Troubleshooting C-F bond activation in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Synthesis | Ticket: #CF-BOND-ACT-001

Diagnostic Triage: Why is your reaction failing?

C-F bond activation is kinetically challenging due to the high bond dissociation energy (BDE


 110-130 kcal/mol) and the high electronegativity of fluorine, which strengthens the bond via electrostatic attraction. Unlike C-Br or C-I bonds, C-F bonds do not simply "break" under standard oxidative addition conditions; they require thermodynamic pulling  (fluoride scavenging) and kinetic pushing  (electron-rich metal centers).

Use the following logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start Identify Failure Mode ZeroConv 0% Conversion (Starting Material Intact) Start->ZeroConv LowYield Low Yield / Stalled (<50% Conversion) Start->LowYield SideProd Side Products (HDF / Homocoupling) Start->SideProd Thermodynamics Thermodynamic Barrier: Is the Metal-F bond too weak? ZeroConv->Thermodynamics Check Scavenger Kinetics Kinetic Barrier: Is the catalyst electron-rich enough? ZeroConv->Kinetics Check Ligand Poisoning Catalyst Poisoning: Formation of stable [M]-F species LowYield->Poisoning HDF Hydrodefluorination (HDF): Ar-F -> Ar-H SideProd->HDF Sol_Scavenger Add Lewis Acid / Scavenger (Mg, B, Si, Zr) Thermodynamics->Sol_Scavenger Sol_Ligand Switch to e- rich/small Ligand (PCy3, DCyPF, NHC) Kinetics->Sol_Ligand Poisoning->Sol_Scavenger HDF_Source Identify H-Source: Solvent? Moisture? Beta-H on Coupling Partner? HDF->HDF_Source Sol_Dry Strict Anhydrous Cond. Check Solvent H-abstraction HDF_Source->Sol_Dry

Figure 1: Diagnostic logic flow for identifying the root cause of C-F activation failure.

Metal-Catalyzed Systems: The "Nickel Singularity"

While Palladium (Pd) is the workhorse of cross-coupling, Nickel (Ni) is the superior metal for C-F activation.

  • Why? Ni(0) is smaller and more nucleophilic than Pd(0), allowing for better orbital overlap with the compact Fluorine 2p orbitals. Furthermore, the Ni-F bond is thermodynamically stronger than Pd-F, making the oxidative addition step less endergonic.

Common Issue: "The Reaction Starts but Stops (Catalyst Death)"

Diagnosis: Fluoride Poisoning. Upon oxidative addition of Ar-F, you generate a LnP-Ni(II)-F species. The Ni-F bond is strong (


 90 kcal/mol). If this fluoride is not removed, the catalyst enters a thermodynamic sink and cannot undergo transmetallation.

The Fix: Fluoride Scavengers You must include a "Fluorophilic" agent to rip the fluoride off the metal center.

Coupling TypeRecommended Scavenger / ActivatorMechanism of Action
Kumada

salts
(Intrinsic)
The Grignard reagent (

) provides

, which has a high affinity for F, forming insoluble

or

. This drives the equilibrium.
Suzuki Boronic Acids / Esters The Boron atom acts as the scavenger, forming stable aryl-fluoroborates (

). Note: Excess base is often required to activate the boron.
Negishi

Zinc acts as a mild Lewis acid to assist C-F cleavage and sequester fluoride.
Stille/Hiyama Silyl Chlorides (

)
Formation of the Si-F bond (very strong, ~135 kcal/mol) is the thermodynamic driving force.
Protocol: Ni-Catalyzed Kumada Coupling of Aryl Fluorides

Based on methodologies by Martin, Radius, and others.

Reagents:

  • Catalyst:

    
     (5-10 mol%) - Must be handled in a glovebox. Yellow/Orange crystals. If white/pale, it is oxidized.
    
  • Ligand:

    
     (Monodentate, bulky) or 
    
    
    
    (Bidentate, strongly donating).
  • Substrate: Aryl Fluoride (1.0 equiv).

  • Nucleophile: Aryl/Alkyl Grignard (1.5 - 2.0 equiv).

  • Solvent: THF (Anhydrous).

Step-by-Step:

  • Premix: In a glovebox, mix

    
     and Ligand in THF. Stir for 10 mins. Solution should turn deep red/brown (active 
    
    
    
    species).
  • Addition: Add Aryl Fluoride.

  • Activation: Add the Grignard reagent dropwise. Crucial: The

    
     in the Grignard coordinates to the Fluorine on the substrate, weakening the C-F bond (Lewis Acid Activation).
    
  • Temperature: Heat to 60-80°C. Room temperature activation is rare for unactivated C-F bonds.

  • Quench: Carefully quench with dilute HCl (dissolves

    
     salts).
    
Selectivity & Side Reactions
Issue: Hydrodefluorination (HDF)

Symptoms: You isolate Ar-H instead of Ar-R. Cause: The Ni-H species is forming. This usually comes from:

  • 
    -Hydride elimination from an alkyl Grignard partner.
    
  • Hydrogen atom abstraction (HAT) from the solvent (THF/Ether) by a radical intermediate.

  • Trace moisture (Hydrolysis of Ni-F).

The Fix:

  • Switch Solvents: Use Toluene or 1,4-Dioxane instead of THF if HAT is suspected.

  • Ligand Tuning: Use bidentate ligands with smaller bite angles (e.g., dmpe) to enforce a geometry that disfavors

    
    -hydride elimination.
    
  • Check Reagents: Ensure your Grignard lacks

    
    -hydrogens (e.g., use 
    
    
    
    or
    
    
    to test if the pathway is viable before trying complex alkyls).
Issue: C-H vs. C-F Activation

Symptoms: Reaction occurs at the wrong site (e.g., ortho-C-H activation instead of C-F cleavage). Insight: Polyfluorinated arenes are acidic.

  • Mechanism: Electron-rich Ni(0) can undergo Oxidative Addition (C-F) OR assist in Concerted Metallation-Deprotonation (CMD) of the acidic C-H bond.

  • Control:

    • To favor C-F: Use Lewis Acid additives (

      
      , 
      
      
      
      ,
      
      
      ) to activate the Fluorine specifically.
    • To favor C-F: Use Electron-Rich Phosphines (

      
      ). The transition state for C-F oxidative addition is more sensitive to electron density than C-H activation.
      
Advanced Visualization: The Catalytic Cycle

Understanding the "Lewis Acid Assisted" pathway is critical for troubleshooting.

CatalyticCycle Ni0 LnP-Ni(0) Complex η2-Complex (Pre-activation) Ni0->Complex + Ar-F TS_OA OA Transition State (Mg/Li assisted) Complex->TS_OA Lewis Acid Interaction NiII_F LnP-Ni(II)(Ar)-F TS_OA->NiII_F C-F Cleavage NiII_R LnP-Ni(II)(Ar)-R NiII_F->NiII_R Transmetallation (F/R Exchange) MgF2 MgF2 (Waste Sink) NiII_F->MgF2 F- elimination NiII_R->Ni0 Reductive Elimination (Product Release) ArF Ar-F RMgX R-Mg-X (Nucleophile + Scavenger) RMgX->NiII_F Attacks Ni-F

Figure 2: The Nickel-Catalyzed C-F Activation Cycle. Note the critical role of the Lewis Acid (Mg/Li) in the Transition State and Transmetallation steps.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Palladium for this? A: Generally, no. Pd-F bonds are weaker, making the oxidative addition endergonic. However, specific systems using bulky biaryl phosphines (BrettPhos) or NHCs can achieve this on activated substrates (like nitro-fluorobenzenes), but Ni is 10x more efficient for unactivated systems.

Q: My reaction turns black and precipitates metal. What happened? A: "Nickel Black" formation. Your ligand dissociated, and the Ni(0) aggregated.

  • Fix: Increase Ligand:Metal ratio (from 1:1 to 2:1). Use a more strongly binding ligand (e.g., bidentate dcype instead of monodentate

    
    ).
    

Q: Does Photocatalysis work better? A: Photocatalysis (e.g., using


 or 

photocatalysts with a Ni co-catalyst) is excellent for generating alkyl radicals to attack the metal, but the C-F cleavage step usually still happens at the Nickel center. The advantage of photocatalysis is milder conditions, but it introduces complexity (light penetration, radical side reactions).
References
  • Lewis Acid Promoted Single C-F Bond Activation : Fuchibe, K., et al. (2017). Angewandte Chemie International Edition. Describes the use of Aluminum Lewis acids to activate specific C-F bonds.

  • Nickel-Catalyzed C-F Bond Functionalization : Zhang, X., et al. (2022).[1] MDPI Molecules. A comprehensive review of Ni-catalyzed activation modes, including Kumada and Suzuki couplings.

  • Ligand Effects in Nickel Catalysis: Tasker, S. Z., et al. (2012). Nature. Fundamental insights into how ligand sterics and electronics (like

    
     vs 
    
    
    
    ) dictate Ni(0) reactivity.
  • Mechanistic Studies of C-F Activation : Perutz, R. N., et al. (2013). Chemical Reviews. Detailed thermodynamic analysis of M-F bond strengths and the competition between C-H and C-F activation.

  • Hydrodefluorination Mechanisms : Ahrens, T., et al. (2021). Journal of the American Chemical Society. Investigates the "fluoride route" vs. radical pathways in HDF side reactions.

Sources

Removal of palladium catalyst residues from 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for the Purification of 4-Fluoro-3-(pyridin-4-yl)benzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 4-Fluoro-3-(pyridin-4-yl)benzoic acid. The presence of the pyridine moiety in this API presents unique purification challenges due to its potential to coordinate with palladium. This document offers a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and industry best practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction workup isn't reducing palladium levels sufficiently. What are the likely causes and my immediate next steps?

A1: Initial palladium contamination after a cross-coupling reaction, such as a Suzuki-Miyaura coupling, can be high. If standard workup procedures like aqueous washes and simple filtration are proving ineffective, it's likely due to the nature of the residual palladium species. These can exist in various forms, including colloidal palladium (Pd(0)) or soluble Pd(II) complexes, which are not easily removed by simple physical means.[1][2] The pyridine nitrogen in your compound, 4-Fluoro-3-(pyridin-4-yl)benzoic acid, can form stable complexes with palladium, keeping it in solution and rendering simple phase separations ineffective.

Immediate Troubleshooting Steps:

  • Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. A simple filtration through Celite® can help remove heterogeneous palladium black.[1][3] If the palladium remains in the filtrate, you are likely dealing with soluble species.

  • Initial Debulking: Before employing more expensive scavenging techniques, a simple filtration through a pad of Celite® can remove larger palladium agglomerates.[3][4]

  • Consider a Ligand Exchange/Precipitation: In some cases, adding a competing ligand can displace the palladium from your API, followed by precipitation. However, this can add complexity to your purification.

Q2: I'm considering using a palladium scavenger. How do I choose the most effective one for my pyridine-containing compound?

A2: The selection of a palladium scavenger is critical and depends on the specific form of the palladium and the properties of your API. For 4-Fluoro-3-(pyridin-4-yl)benzoic acid, the pyridine group's basicity can influence the choice of scavenger.

Decision Workflow for Scavenger Selection:

Scavenger_Selection Start High Palladium Levels in 4-Fluoro-3-(pyridin-4-yl)benzoic acid Assess_Pd Assess Palladium State (Soluble vs. Insoluble) Start->Assess_Pd Insoluble Insoluble Pd (Palladium Black) Assess_Pd->Insoluble  Insoluble Soluble Soluble Pd(II) or Colloidal Pd(0) Assess_Pd->Soluble  Soluble Filtration Filtration through Celite® Insoluble->Filtration Scavenger_Screen Screen a Panel of Scavengers Soluble->Scavenger_Screen Filtration->Soluble Residual Soluble Pd Thiol_Scavengers Thiol-Based Scavengers (e.g., ISOLUTE® Si-Thiol) Scavenger_Screen->Thiol_Scavengers TMT_Scavengers TMT-Based Scavengers (e.g., ISOLUTE® Si-TMT, MP-TMT) Scavenger_Screen->TMT_Scavengers Activated_Carbon Activated Carbon (e.g., Darco® KB-B) Scavenger_Screen->Activated_Carbon Optimize Optimize Scavenging Conditions (Temperature, Time, Equivalents) Thiol_Scavengers->Optimize TMT_Scavengers->Optimize Activated_Carbon->Optimize Final_API API with Pd < Regulatory Limits Optimize->Final_API

Caption: Decision workflow for selecting a palladium scavenger.

Key Considerations for Scavenger Selection:

  • Thiol-Based Scavengers: These are effective for a range of palladium species. Products like ISOLUTE® Si-Thiol are silica-bonded equivalents of 1-propanethiol and can scavenge various metals including Pd, Pt, Cu, Hg, Ag, and Pb.[5]

  • Trimercaptotriazine (TMT)-Based Scavengers: Scavengers like ISOLUTE® Si-TMT and MP-TMT are effective for removing residual palladium from cross-coupling reactions.[5] They are known for their high affinity for palladium.

  • Activated Carbon: This is a cost-effective option for removing palladium.[6][7] It can be highly effective, but may sometimes lead to product loss through non-specific adsorption.[7] Different grades of activated carbon can have varying efficiencies.[6][8]

  • The Pyridine Moiety: The basic nitrogen on the pyridine ring can compete with some scavengers for binding to palladium. Therefore, it is crucial to screen a few different types of scavengers to find the most effective one for your specific compound.

Comparative Data on Scavenger Performance:

Scavenger TypeFunctional GroupSupportAdvantagesDisadvantages
Thiol-Based -SHSilica or PolymerBroad applicability for various metals.Can be sensitive to oxidation.
TMT-Based TrimercaptotriazineSilica or PolymerHigh affinity and selectivity for palladium.[5]Can be more expensive.
Activated Carbon N/ACarbonCost-effective, good for a range of Pd species.[6][7]Potential for product loss, lot-to-lot variability.[7]
Q3: I've chosen a scavenger, but the palladium levels are still not meeting the regulatory requirements. How can I optimize the scavenging process?

A3: Optimizing the scavenging process is key to achieving the desired low levels of palladium. Simply adding a scavenger is often not enough; the conditions under which it is used are critical.

Experimental Protocol for Scavenger Optimization:

  • Solvent Selection: The choice of solvent can significantly impact scavenger efficiency. A solvent that fully dissolves your API is essential.

  • Temperature: Increasing the temperature can enhance the kinetics of scavenging. However, be mindful of the thermal stability of your API and the scavenger. A typical starting point is room temperature, with the option to heat to 40-60 °C.

  • Time: Scavenging is not always instantaneous. It's advisable to monitor the palladium levels over time (e.g., at 1, 4, 8, and 24 hours) to determine the optimal treatment duration.

  • Number of Equivalents: The amount of scavenger used is a critical parameter. Start with the manufacturer's recommendation and consider increasing the equivalents if removal is incomplete. However, excessive amounts can lead to increased cost and potential for product loss.

  • Agitation: Ensure efficient mixing to maximize the contact between the scavenger and the API solution.

Troubleshooting Workflow for Scavenging Optimization:

Scavenging_Optimization Start Incomplete Palladium Removal with Chosen Scavenger Screen_Temp Screen Temperature (e.g., RT, 40°C, 60°C) Start->Screen_Temp Screen_Time Screen Time (e.g., 1h, 4h, 8h, 24h) Screen_Temp->Screen_Time Screen_Equiv Screen Scavenger Equivalents (e.g., 5, 10, 20 eq) Screen_Time->Screen_Equiv Sequential_Treatment Consider Sequential Treatment (e.g., Activated Carbon followed by Thiol Scavenger) Screen_Equiv->Sequential_Treatment If still high Final_API API with Pd < Regulatory Limits Screen_Equiv->Final_API Success Sequential_Treatment->Final_API

Caption: Workflow for optimizing the palladium scavenging process.

Q4: Can crystallization be used to remove palladium from 4-Fluoro-3-(pyridin-4-yl)benzoic acid?

A4: Crystallization can be an effective method for palladium removal, particularly when combined with other techniques.[9] The success of crystallization for purification depends on the ability of the crystal lattice to exclude the palladium impurities.

Strategies for Using Crystallization:

  • Solvent Screening: A thorough solvent screen is essential to identify a system where your API has high solubility at elevated temperatures and low solubility at room temperature or below, while the palladium impurities remain in the mother liquor.

  • Use of Additives: In some cases, adding a small amount of a chelating agent to the crystallization solvent can help to keep the palladium in the mother liquor.[9]

  • Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. However, each step will result in some product loss.

For 4-Fluoro-3-(pyridin-4-yl)benzoic acid, its zwitterionic nature at certain pH values could be exploited during crystallization. Adjusting the pH of the solution may alter the solubility of both the API and the palladium complexes, potentially leading to a more effective separation.

Q5: What are the regulatory limits for palladium, and how do I ensure my final API is compliant?

A5: Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on elemental impurities, including palladium, in final drug products.[10][11][12] These limits are outlined in the ICH Q3D guideline for elemental impurities.

Key Regulatory Information:

  • Permitted Daily Exposure (PDE): The PDE for palladium is dependent on the route of administration. For oral medications, the daily dose must contain no more than 100 µg of palladium.[4][13]

  • Concentration Limits: The acceptable concentration of palladium in an API is calculated based on the maximum daily dose of the drug product.[13][14] For a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[13]

Ensuring Compliance:

  • Validated Analytical Methods: It is crucial to use a validated analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to accurately quantify the palladium levels in your final API.[9]

  • Documentation: Maintain thorough documentation of your palladium removal process, including the methods used, the optimization studies performed, and the final analytical results. This will be essential for regulatory submissions.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
  • Arbor Assays. (2017, July 31).
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • SciSpace. (n.d.).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • ResearchGate. (2015, May 18).
  • PubMed. (2023, December 1).
  • Sopachem. (n.d.).
  • ResearchGate. (n.d.).
  • Onyx Scientific. (n.d.).
  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.
  • PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence.
  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
  • ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of...
  • ResearchGate. (2013, May 17).
  • Amazon Filters. (n.d.).
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • European Medicines Agency (EMA). (n.d.).
  • European Medicines Agency (EMA). (2008, February 21).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • NIH. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Journal of Synthetic Chemistry. (2024, January 21).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling : r/Chempros.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • ResearchG
  • PMC. (2022, January 20).
  • Google Patents. (n.d.).
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.

Sources

Technical Support Center: Stability & Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Unwanted Decarboxylation Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

User Query: "My reaction yield is low, and I'm observing gas evolution or forming the corresponding arene (protodecarboxylation) instead of my target product. How do I stop my benzoic acid derivative from losing CO₂?"

The Core Problem: Mechanism of Failure

Decarboxylation is rarely random; it is driven by specific electronic and steric factors that stabilize the transition state of the C-C bond cleavage. To prevent it, you must identify which mechanism is active in your flask.

Mechanism TypeTrigger ConditionsHigh-Risk SubstratesKey Indicator
Thermal / Anionic High T (>100°C), Polar Aprotic Solvents (DMSO, DMF)Electron-Poor (e.g., 2-nitro, 2-fluoro, polyfluoro-benzoic acids)Formation of arene (Ar-H) + CO₂
Acid-Catalyzed Strong Mineral Acids, High TElectron-Rich (e.g., 2,4-dimethoxybenzoic acid)Ipso-protonation followed by CO₂ loss
Metal-Catalyzed Pd, Cu, or Ag catalysts; Ag₂CO₃ or Cu₂O additivesOrtho-substituted acids (steric strain relief)Rapid loss of COOH during cross-coupling
Diagnostic Workflow

Use this logic tree to determine your mitigation strategy.

Decarboxylation_Troubleshooting Start START: CO2 Evolution / Yield Loss Check_Cond Check Reaction Conditions Start->Check_Cond Is_Metal Is Transition Metal Present? (Pd, Cu, Ag) Check_Cond->Is_Metal Yes Is_Acid Is pH < 2? Check_Cond->Is_Acid No Substrate_Type Analyze Substrate Electronics Is_Metal->Substrate_Type No (Thermal) Metal_Path Metal-Catalyzed Protodecarboxylation Is_Metal->Metal_Path Yes Is_Acid->Substrate_Type No Acid_Path Acid-Catalyzed Ipso-Substitution Is_Acid->Acid_Path Yes Thermal_Path Thermal/Anionic Elimination Substrate_Type->Thermal_Path EWG Ortho/Para Sol_Metal SOLUTION: 1. Switch to Carbonate/Phosphate base 2. Use Bulky Ligands (SPhos) 3. Avoid Ag/Cu additives Metal_Path->Sol_Metal Sol_Acid SOLUTION: 1. Buffer pH > 4 2. Lower Temp 3. Use Ester Protection Acid_Path->Sol_Acid Sol_Thermal SOLUTION: 1. Esterify (Methyl/t-Butyl) 2. Avoid DMSO/DMF at reflux Thermal_Path->Sol_Thermal

Figure 1: Diagnostic logic for identifying the root cause of decarboxylation based on reaction parameters.

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Issue: You are trying to couple a Halobenzoic Acid (e.g., 2-bromo-4-nitrobenzoic acid) with a boronic acid, but the carboxyl group is falling off.

Technical Insight: Transition metals (especially Pd, Cu, and Ag) can insert into the C-COOH bond, facilitating "decarboxylative cross-coupling."[1] This is a known synthetic method (Goossen et al.), but here it is an unwanted side reaction. Ortho-substituted benzoic acids are particularly prone to this because the substituent twists the carboxylate out of plane, relieving steric strain upon decarboxylation [1].

Mitigation Protocol: The "Retentive" Suzuki Coupling

To retain the COOH group, you must accelerate the oxidative addition into the C-Halogen bond while suppressing the metal's interaction with the C-COOH bond.

Optimized Parameters:

  • Ligand: Use bulky, electron-rich phosphines like SPhos or XPhos .[2] These accelerate the coupling cycle, outcompeting the slower decarboxylation pathway [2].

  • Base: Avoid Hydroxides (NaOH, KOH). Use anhydrous K₃PO₄ or Cs₂CO₃ .[2]

  • Solvent: 1,4-Dioxane (anhydrous). Avoid DMSO (promotes decarboxylation).

Step-by-Step Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Loading: Add 2-halobenzoic acid (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Base: Add anhydrous K₃PO₄ (3.0 equiv). Crucial: Do not use Ag₂CO₃ or Cu salts.

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by LCMS.[2]

  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the product) and extract.

Scenario B: Thermal Instability of Electron-Deficient Acids

Issue: "I am working with 2-nitrobenzoic acid or pentafluorobenzoic acid . It decomposes upon heating or distillation."

Technical Insight: Electron-withdrawing groups (EWGs) stabilize the aryl anion intermediate formed after CO₂ loss. For 2-nitrobenzoic acid, the ortho-nitro group forces the carboxylate out of planarity, making the loss of CO₂ entropically and sterically favorable [3].

Data: Relative Rates of Decarboxylation
SubstrateRelative Decarboxylation Rate (k_rel)Stability Risk
Benzoic Acid1.0 (Baseline)Low
4-Nitrobenzoic Acid~50Moderate
2-Nitrobenzoic Acid >1000 Critical
2,4,6-Trinitrobenzoic AcidExplosive/RapidExtreme
2-Fluorobenzoic AcidHighHigh
Mitigation Protocol: The "Ester Shield"

If your substrate is thermally unstable, do not attempt the reaction on the free acid. You must mask it.

Protocol: Acid-Catalyzed Esterification (Methanol)

  • Dissolve the benzoic acid derivative in Methanol (0.5 M).

  • Add conc. H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reflux for 2-4 hours.

  • Why this works: The ester group (-COOMe) does not undergo decarboxylation under standard thermal conditions because the leaving group would be a methyl cation (highly unfavorable) rather than a proton/metal.

Scenario C: Acid-Catalyzed Decarboxylation (Electron-Rich)

Issue: "I am nitrating 2,4-dimethoxybenzoic acid , and I lost the carboxyl group."

Technical Insight: For electron-rich rings, the mechanism is electrophilic aromatic substitution (ipso-attack). The proton (H⁺) attacks the carbon bearing the carboxyl group. The COOH is lost as CO₂ [4].[1][3]

Mitigation Strategy
  • Control the Electrophile: Ensure you are not using a vast excess of acid.

  • Temperature: Perform the reaction at < 0°C if possible.

  • Alternative Route: Perform the nitration on the corresponding nitrile (Ar-CN) or ester , then hydrolyze.

Visualizing the "Danger Zone"

The following diagram illustrates the mechanistic pathway we are trying to block.

Mechanism_Block Substrate Ortho-Substituted Benzoate (Ar-COO-) Complex Coordination Complex Substrate->Complex Metal Metal Catalyst (Pd/Cu) Metal->Complex TS Transition State (Metal Insertion) Complex->TS High T / Ag+ Additives Coupling_Product Desired Product (Ar-COOH Intact) Complex->Coupling_Product Bulky Ligands / Low T (BLOCKS TS) Decarb_Product Ar-Metal + CO2 (IRREVERSIBLE LOSS) TS->Decarb_Product Fast

Figure 2: The competition between desired coupling and decarboxylation. Bulky ligands and lower temperatures favor the green path.

Frequently Asked Questions (FAQ)

Q: Can I use silver carbonate (Ag₂CO₃) as a base in my Suzuki coupling? A: NO. Silver salts are potent decarboxylation catalysts (see Larrosa et al. [5]). Silver lowers the activation energy for the decarboxylation of ortho-substituted benzoic acids. Use Potassium Phosphate or Cesium Carbonate instead.[2]

Q: I need to remove the ester protection later. Will hydrolysis cause decarboxylation? A: Basic hydrolysis (LiOH/THF/H₂O) is generally safe. However, acidic hydrolysis (HCl/Heat) of electron-rich benzoates can trigger decarboxylation. If your substrate is electron-rich, use basic hydrolysis.

Q: Does solvent choice really matter? A: Yes. Polar aprotic solvents like DMSO and DMF significantly lower the energy barrier for decarboxylation by stabilizing the charge-separated transition state. If you are seeing CO₂ loss, switch to Toluene , Dioxane , or THF .

References

  • Gooßen, L. J., et al. (2006).[1] "Pd-catalyzed synthesis of functionalized biaryls from aryl halides and aromatic carboxylic acids." Angewandte Chemie International Edition.

  • Arroniz, C., et al. (2013). "Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation." Organic Letters.

  • Mani, J. C., et al. (1991). "Thermal Decarboxylation of Nitrobenzoic Acids." Bulletin of the Chemical Society of Japan.

  • Challis, B. C., et al. (1975). "Aromatic substitution by the ipso-attack of electrophiles." Journal of the Chemical Society, Perkin Transactions 2.

  • Cornella, J., & Larrosa, I. (2009). "Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids." Journal of the Chemical Society, Chemical Communications.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Thermal Safety & Exotherm Management Audience: Process Chemists, Chemical Engineers, Scale-up Leads

Introduction: The Thermodynamics of Scale-Up

In the transition from bench (gram-scale) to pilot plant (kilogram-scale), the most unforgiving variable is heat transfer. A reaction that warms slightly in a 100 mL flask can become a thermal runaway bomb in a 100 L reactor. This is due to the Square-Cube Law : as reactor volume increases (cubed), the surface area available for cooling only increases (squared).

This guide provides a technical framework for quantifying, controlling, and mitigating exothermic hazards.[1] It moves beyond "add slowly" to the rigorous engineering of dosing rates based on heat flow integration and accumulation limits.

Part 1: Hazard Assessment & Characterization

Before a reaction enters a reactor >1 L, its thermal profile must be rigorously quantified.

Q: How do I determine if my reaction is "too exothermic" for the pilot plant?

A: You must calculate the Adiabatic Temperature Rise (


)  and the Maximum Temperature of Synthesis Reaction (MTSR) .
  • 
     (Adiabatic Temperature Rise):  The theoretical temperature increase if no heat is removed.
    
    
    
    
    • 
      : Heat of reaction (kJ/kg), measured via Reaction Calorimetry (RC1).
      
    • 
      : Specific heat capacity of the reaction mass (kJ/kg·K).
      
  • MTSR (Maximum Temperature of Synthesis Reaction): The maximum temperature the reactor will reach if cooling fails at the worst possible moment (typically when accumulation is highest).

    
    
    
    • 
      : Your target operating temperature.
      
    • 
      : The fraction of unreacted reagent accumulated in the reactor (0 to 1).
      

Criticality Assessment: Compare MTSR to the temperature at which the mixture decomposes (


, typically where Time to Maximum Rate is 24 hours).
Visualizing Thermal Risk: Stoessel’s Criticality Classes

This diagram categorizes risk based on the relationship between your Process Temp (


), MTSR, and Decomposition Temp (

).

Stoessel_Classes Start Start Risk Assessment Check_MTSR Is MTSR < TD24? Start->Check_MTSR Class1 Class 1: Safe (MTSR < TD24) Check_MTSR->Class1 Yes Check_Boiling Is MTSR < Boiling Point (Tb)? Check_MTSR->Check_Boiling No Class2 Class 2: Safe via Boiling (MTSR < Tb < TD24) Check_Boiling->Class2 Yes Check_MTSR_TD24 Is MTSR > TD24? Check_Boiling->Check_MTSR_TD24 No Class3 Class 3: Critical (Tb < MTSR < TD24) Risk of Overpressure Check_MTSR_TD24->Class3 No (MTSR < TD24) Class4 Class 4: Dangerous (Tb < TD24 < MTSR) Boiling triggers decomp Check_MTSR_TD24->Class4 Yes (MTSR > TD24) Class5 Class 5: Catastrophic (TD24 < Tb) Decomp before Boiling Check_MTSR_TD24->Class5 If TD24 < Tb

Figure 1: Stoessel’s Criticality Index logic. Class 4 and 5 reactions require redesign or extreme mitigation measures.

Part 2: Process Control & Engineering

Q: My reactor temperature is spiking despite full jacket cooling. What is happening?

A: You have likely hit a Heat Transfer Limitation . The cooling capacity of your reactor is defined by:



  • U (Overall Heat Transfer Coefficient): Measures how easily heat moves through the reactor wall.

    • Glass-lined steel:[2] Low U (~250–350 W/m²K).

    • Stainless steel:[3] Medium U (~400–600 W/m²K).

    • Hastelloy:[2][3] High U (~600+ W/m²K).

  • A (Heat Transfer Area): As you fill the reactor,

    
     increases (wetted surface area).
    
  • Troubleshooting: If

    
     spikes, your heat generation rate (
    
    
    
    ) exceeds
    
    
    .
    • Immediate Fix: Stop dosing. This drops

      
       to zero (unless the reaction is autocatalytic).
      
    • Root Cause: You likely scaled up the dosing rate linearly with volume, but

      
       ratio dropped. You must scale dosing time based on cooling capacity , not just volume.
      
Q: How do I design a dosing strategy to prevent accumulation?

A: Use Dosing-Controlled (Semi-Batch) operation. The goal is to ensure the reaction consumes the reagent as fast as it is added.

  • Measure Accumulation (

    
    ):  Use RC1 data.
    
    • Compare the Heat Flow curve to the Dosing curve.

    • If Heat Flow stops immediately when Dosing stops, accumulation is ~0% (Ideal).

    • If Heat Flow continues after Dosing stops, you have accumulation.

  • Calculate Maximum Accumulation:

    
    
    
    • Translation: The area under the heat flow curve after dosing stops represents the energy "stored" in the reactor.

Data Table: Typical Heat of Reaction Values

Use these values for initial risk estimates, but always measure your specific chemistry.

Reaction TypeTypical

(kJ/mol)
Hazard LevelNotes
Nitration -130 to -150Extreme Often autocatalytic; rapid gas evolution.
Sulfonation -100 to -120High High viscosity often reduces cooling (

value).
Grignard Formation -200 to -300Extreme Induction period risk; massive energy release.
Epoxidation -200 to -300Extreme Peroxides are unstable; sensitive to metals.
Neutralization -57Moderate Fast kinetics; heat release is instantaneous.
Hydrogenation -100 to -140High Pressurized system; hydrogen embrittlement risks.

Part 3: Emergency Mitigation & Troubleshooting

Q: What immediate actions should be taken if a thermal runaway is detected?

A: Follow the "D.C.Q." Protocol :

  • D - Dosing Stop: Cut the feed immediately. For non-autocatalytic reactions, this removes the fuel.

  • C - Cooling Max: Set jacket temperature to minimum setpoint (do not freeze the solvent, as this halts mixing).

  • Q - Quench/Dump: If Temp > MTSR and rising:

    • Quench: Add a pre-determined "kill agent" (e.g., water to kill a Grignard).

    • Dump: Open bottom valve to a containment vessel containing quench solution.

Logic Tree: Emergency Response

Emergency_Response Alarm Temp Alarm Triggered (T > T_set + 10°C) Step1 1. STOP DOSING 2. MAX COOLING Alarm->Step1 Check_Trend Is Temp still rising? Step1->Check_Trend Assess_Rate Is dT/dt > 2°C/min? Check_Trend->Assess_Rate Yes Stable Monitor until T returns to setpoint Check_Trend->Stable No Quench ACTIVATE QUENCH (Add Kill Agent) Assess_Rate->Quench No (Slow Rise) Evacuate EVACUATE AREA (Risk of Explosion) Assess_Rate->Evacuate Yes (Runaway)

Figure 2: Emergency decision logic for thermal excursions.

Experimental Protocol: Reaction Calorimetry (RC1)

Objective: Determine


, 

, and Accumulation Profile.

Prerequisites:

  • Material Safety Data Sheets (MSDS) reviewed.

  • DSC (Differential Scanning Calorimetry) screening complete (to identify decomposition onset).

Step-by-Step Methodology:

  • Calibration (Pre-Reaction):

    • Fill reactor with initial solvent/reagents.

    • Activate calibration heater (

      
      ) for 5-10 mins.
      
    • Calculate initial Heat Transfer Coefficient (

      
      ) and Heat Capacity (
      
      
      
      ).
  • Equilibration:

    • Bring reactor to Process Temperature (

      
      ).[1]
      
    • Wait for heat flow (

      
      ) to stabilize at baseline (0 W).
      
  • Reaction (Dosing):

    • Begin dosing Reagent B at the planned rate (e.g., 1 g/min ).

    • Critical Data: Record

      
      , 
      
      
      
      , and Mass Flow.
    • Maintain Isothermal mode (

      
       constant).
      
  • Post-Reaction Hold:

    • After dosing finishes, hold temperature until heat flow returns to baseline.

    • Note: The time from "Dosing End" to "Baseline" is the reaction completion time.

  • Calibration (Post-Reaction):

    • Perform second calibration pulse.

    • Calculate final

      
       and 
      
      
      
      (viscosity changes often lower
      
      
      ).

Data Analysis:

  • Integrate the area under the

    
     vs. time curve to get Total Energy (
    
    
    
    in kJ).
  • Calculate Enthalpy:

    
    .
    

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive text on Criticality Classes and MTSR).
  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety". Chemical Engineering Science, 43(8), 1759-1771. (Foundational work on thermal runaway dynamics).
  • Health and Safety Executive (HSE). (2014). Designing and Operating Safe Chemical Reaction Processes. Link

  • Mettler Toledo. (2020). Thermal Analysis and Calorimetry Applications in Process Safety. Link

  • Crowl, D. A., & Louvar, J. F. (2011). Chemical Process Safety: Fundamentals with Applications. Pearson Education.

Sources

Minimizing by-product formation in the synthesis of pyridinyl-benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Pyridinyl-Benzoic Acid Synthesis via Suzuki-Miyaura Coupling. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Persona: Senior Application Scientist.

Introduction: The "Heterocycle Challenge"

The synthesis of pyridinyl-benzoic acids is a cornerstone in drug discovery, yet it presents a unique "perfect storm" of chemical challenges. Unlike simple biaryl couplings, this reaction involves a basic nitrogen (pyridine), an acidic moiety (benzoic acid), and an electron-deficient ring.

This guide moves beyond generic advice to address the specific mechanistic failures that cause low yields: Protodeboronation , Catalyst Poisoning , and Zwitterionic Purification losses .

Module 1: Strategic Disconnection (The "First Choice" Rule)

Before mixing reagents, analyze your coupling partners. The stability of your boronic acid species dictates the success of the reaction.

Q: Which coupling partner should carry the boron?

A: Always prefer Coupling Route A (Pyridyl Halide + Phenyl Boronate) over Route B.

FeatureRoute A: Pyridyl-X + Ar-B(OH)₂ Route B: Pyridyl-B(OH)₂ + Ar-X
Stability High.[1] Phenyl boronates are robust.Critical Failure Point. 2-Pyridyl boronates prone to rapid protodeboronation.
Electronic Bias Pyridine is electron-deficient, facilitating oxidative addition to Pd(0).[2]Pyridine boronates are electron-poor nucleophiles, slowing transmetallation.
Recommendation Primary Strategy Last Resort (Requires MIDA/BF3K)

Module 2: Troubleshooting Low Conversion (Catalyst Poisoning)

Issue: The reaction stalls despite unconsumed starting material. Diagnosis: The pyridine nitrogen is coordinating to the Palladium center, forming an inactive "off-cycle" complex.

The Mechanism of Failure

In standard conditions, the pyridine lone pair competes with phosphine ligands for the Pd(II) center. If the pyridine binds tightly, it arrests the catalytic cycle before transmetallation can occur.

Solution: The Bulky Ligand Protocol

You must use electron-rich, sterically bulky ligands. These ligands create a "protective shell" around the Pd, physically preventing the pyridine nitrogen from coordinating while still allowing the oxidative addition of the aryl halide.

Recommended Ligands:

  • XPhos / SPhos: The biaryl backbone provides steric bulk; the dicyclohexylphosphino group ensures high electron density for oxidative addition.

  • P(t-Bu)₃: Extreme steric bulk, but air-sensitive.

Visualizing the Solution

CatalystPoisoning Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Normal Cycle Poisoned INACTIVE Complex (Pyridine-Pd-L) OxAdd->Poisoned Small Ligands (PPh3) allow N-binding Product Product Formation OxAdd->Product Bulky Ligands block N-binding Pyridine Pyridine Substrate (N-Lone Pair) Pyridine->Poisoned BulkyLigand Bulky Ligand (XPhos/SPhos) BulkyLigand->Pd_Active Steric Shielding

Figure 1: Mechanism of catalyst poisoning by pyridine substrates and the restorative effect of sterically bulky ligands (Buchwald type).

Module 3: Troubleshooting By-Products (Protodeboronation)

Issue: You isolate the de-boronated starting material (e.g., pyridine or benzene) instead of the product. Diagnosis: Protodeboronation.[3][4][5][6] The C-B bond is hydrolyzed and replaced by C-H before coupling occurs.[4][7]

Q: Why is my boronic acid decomposing?

A: This is base-catalyzed. The formation of the boronate "ate" complex (necessary for transmetallation) also activates the molecule for hydrolysis by water. 2-Pyridyl boronates are exceptionally unstable because the ring nitrogen stabilizes the transition state for deboronation.

Protocol: The "Slow-Release" Strategy

If you must use a Pyridyl-Boron species (Route B), do not use free boronic acids. Use MIDA Boronates or Potassium Trifluoroborates (R-BF3K) .

Comparative Protocol for Unstable Boronates:

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Boron Source Boronic Acid / Pinacol EsterPotassium Trifluoroborate (R-BF3K) or MIDA Boronate
Solvent DMF/Water or Dioxane/WaterToluene/Water (10:1) or Isopropanol/Water
Base Na₂CO₃ or K₂CO₃ (Strong/Soluble)K₃PO₄ (Milder) or Cs₂CO₃ (Solubility control)
Temperature 80-100°C60-80°C (Lower temp slows deboronation > coupling)

Critical Insight: Molander's work demonstrates that R-BF3K salts slowly hydrolyze to the active boronic acid in situ. This keeps the standing concentration of the unstable free acid low, favoring the coupling reaction over the second-order decomposition pathway [1].

Module 4: Purification of Zwitterions

Issue: Product streaks on silica, low recovery, or co-elution with impurities. Diagnosis: Pyridinyl-benzoic acids are zwitterions. At neutral pH, they exist in an equilibrium of charged states that adhere irreversibly to silica.

Troubleshooting Workflow
  • Avoid Standard Silica: Do not use straight Hexane/Ethyl Acetate.

  • The "Isoelectric Precipitation" Trick:

    • Most pyridinyl-benzoic acids have an isoelectric point (pI) between pH 4 and 6.

    • Step 1: Dilute the reaction mixture with water.

    • Step 2: Acidify carefully with 1M HCl to pH ~4-5.

    • Step 3: The zwitterion is least soluble at its pI. Often, the pure product precipitates out.[8] Filter and wash with water/ether.

  • Chromatography Modifier:

    • If you must run a column, add 1% Acetic Acid (if purifying the acid) or 1% Triethylamine (if purifying as a salt) to the mobile phase to lock the protonation state.

Module 5: Validated Experimental Protocols

Protocol A: Coupling of Unstable 2-Pyridyl Systems (Molander Conditions)

Use this when coupling a 2-pyridyl boron species.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Potassium 2-pyridyl trifluoroborate (1.2 equiv)

    • Catalyst: PdCl₂(dppf)[9][10]·CH₂Cl₂ (3-5 mol%) - Note: dppf is robust for BF3K salts.

    • Base: Cs₂CO₃ (3.0 equiv)

    • Solvent: Toluene/Water (3:1 ratio, degassed).

  • Procedure:

    • Charge a vial with solid reagents. Evacuate and backfill with Argon (x3).

    • Add degassed solvents.[11][12]

    • Heat to 80°C for 18 hours.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[13]

    • Note: If the product is the free acid, skip the basic wash. Acidify aqueous layer to pH 4 to precipitate.

Protocol B: Coupling with Sterically Demanding Partners (Buchwald Conditions)

Use this for hindered substrates or when catalyst poisoning is observed.

  • Reagents:

    • Halo-pyridine (1.0 equiv)

    • Carboxy-phenyl boronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[10]

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: n-Butanol or THF/Water (10:1).

  • Procedure:

    • Pre-mix Pd(OAc)₂ and XPhos in solvent for 5 mins to form the active catalytic species (L-Pd-0).

    • Add substrates and base.[2][10][11][12]

    • Heat to 80-100°C.

    • Why this works: XPhos prevents N-coordination and accelerates coupling of the electron-poor pyridine ring [2].

Decision Tree: Troubleshooting Optimization

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No Poisoning Diagnosis: Catalyst Poisoning or Deactivation SM_Left->Poisoning Protodeb Diagnosis: Protodeboronation (Check MS for Ar-H) SM_Gone->Protodeb Sol_Ligand Switch to XPhos/SPhos Increase Temp Poisoning->Sol_Ligand Sol_Boron Switch to BF3K Salt Reduce Water/Base Strength Protodeb->Sol_Boron

Figure 2: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Boron Derivatives as Organic Reagents.[3][4][10] Angewandte Chemie International Edition. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Solvent Selection for Reactions with 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(pyridin-4-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the selection of alternative solvents for reactions involving this compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right solvent for 4-Fluoro-3-(pyridin-4-yl)benzoic acid so critical?

A1: The molecular structure of 4-Fluoro-3-(pyridin-4-yl)benzoic acid presents a unique combination of functional groups that significantly influence its solubility and reactivity. Specifically:

  • Aromatic Carboxylic Acid: The benzoic acid moiety is polar and capable of hydrogen bonding. Its acidity (pKa) will be influenced by the other substituents.

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can also participate in hydrogen bonding and can be protonated or coordinate to metal catalysts.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can impact the acidity of the carboxylic acid and the electron density of the aromatic ring, which can affect reaction rates.[1][2]

  • Biaryl System: The two aromatic rings can lead to a relatively rigid and planar structure, which can result in poor solubility in some common solvents.

This combination of a polar carboxylic acid, a basic pyridine ring, and a hydrophobic biaryl structure with a fluorine substituent can lead to challenging solubility profiles. A poorly chosen solvent can result in low reaction yields, incomplete reactions, or the formation of side products.

Q2: I am having trouble dissolving 4-Fluoro-3-(pyridin-4-yl)benzoic acid in common solvents like Toluene or THF for a Suzuki coupling. What should I do?

A2: This is a common issue. The polarity of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is likely too high for non-polar aromatic solvents like toluene or ethereal solvents like THF to be effective on their own. Here is a systematic approach to troubleshoot this:

  • Start with a Co-solvent System: Instead of a single solvent, try a mixture. Polar aprotic solvents are often a good starting point. For Suzuki couplings, mixtures of a less polar solvent with a more polar one, often including water, are common.[3] A classic example is a 4:1 or 2:1 mixture of 1,4-dioxane and water.[3]

  • Consider More Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) are excellent at dissolving polar molecules.[4] However, be aware of their high boiling points, which can make removal difficult, and their reproductive toxicity, which has led to restrictions on their use.[5][6][7][8]

  • Explore Greener Alternatives: A number of more sustainable solvents have shown excellent performance in modern organic synthesis.[5][6][7][8] For Suzuki couplings involving heterocyclic compounds, consider the following:

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with better solubility for many polar compounds.[9][10][11]

    • Cyclopentyl methyl ether (CPME): Another ether-based solvent with a good environmental profile.[10][11]

    • tert-Amyl alcohol: Has been shown to be effective in nickel-catalyzed Suzuki-Miyaura couplings of heterocyclic aryl halides.

Q3: I am planning an amide bond formation with 4-Fluoro-3-(pyridin-4-yl)benzoic acid. Which solvents should I consider to replace DMF?

A3: Amide bond formation often relies on polar aprotic solvents like DMF to dissolve the carboxylic acid and the amine, as well as the coupling reagents.[5][6][8] Fortunately, there are several excellent greener alternatives:

  • 2-Methyltetrahydrofuran (2-MeTHF): Has been successfully used in amide coupling reactions and can often replace DMF and DCM.[6][8]

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent that is a promising replacement for DMF and NMP in HATU-mediated amide couplings.[6][7][8][12]

  • γ-Valerolactone (GVL): Another bio-based solvent that has been shown to be effective in carbodiimide-mediated amide bond formations.[7]

  • Propylene Carbonate (PC): A green polar aprotic solvent that can be a good substitute for DMF.[10]

  • Aqueous Systems: For some amide couplings, especially with water-soluble coupling reagents like EDC, reactions in water or water-acetonitrile mixtures can be highly effective.[9][13]

Troubleshooting Guide: Low Solubility & Reaction Issues

This section provides a more detailed, step-by-step guide to overcoming common challenges related to solvent choice for reactions involving 4-Fluoro-3-(pyridin-4-yl)benzoic acid.

Issue 1: Starting material (4-Fluoro-3-(pyridin-4-yl)benzoic acid) has poor solubility.
Initial Steps:
  • Solvent Screening: Begin by testing the solubility in a small range of solvents with varying polarities. A good starting point is to test solubility in a polar protic solvent (e.g., isopropanol), a polar aprotic solvent (e.g., acetonitrile, 2-MeTHF), and a less polar solvent (e.g., toluene). This will give you a qualitative feel for the compound's solubility profile.

  • Particle Size Reduction: Grinding your starting material to a fine powder can increase the surface area and improve the rate of dissolution.[14]

Advanced Strategies:
  • Co-Solvent Systems: If solubility is poor in a single solvent, a co-solvent system is often the answer.[14]

    • For Suzuki Couplings: Try mixtures of 1,4-Dioxane/Water, Toluene/Ethanol, or 2-MeTHF/Water.

    • For Amide Couplings: Consider Acetonitrile/Water or THF/Water mixtures, especially when using water-soluble reagents.[13]

  • Phase-Transfer Catalysis (PTC): For reactions where the deprotonated carboxylate is the active species, PTC can be a powerful technique.[15][16][17] A quaternary ammonium salt can transfer the carboxylate from an aqueous or solid phase into the organic phase where the reaction occurs. This is particularly useful for esterifications and alkylations.[17][18]

Issue 2: The reaction is slow or incomplete, even with apparent dissolution.

This may indicate that while the starting material appears to dissolve, the concentration in solution is too low for an efficient reaction rate.

  • Increase Solvent Volume: The simplest approach is to increase the amount of solvent. However, this may not be practical for large-scale reactions.

  • Elevate the Reaction Temperature: Increasing the temperature will generally increase the solubility of your starting material. Ensure that your catalyst and other reagents are stable at higher temperatures.

  • Re-evaluate Your Solvent Choice: The solvent not only dissolves the reactants but also plays a crucial role in the reaction mechanism, especially in palladium-catalyzed cross-couplings.[19][20][21] The polarity of the solvent can affect the stability of catalytic intermediates. In some cases, switching from a non-polar solvent like toluene to a more polar aprotic solvent like DMF or DMSO can dramatically change the reaction outcome.[19] However, as mentioned, consider greener alternatives first.

Experimental Protocols

Protocol 1: Screening for a Suitable Co-Solvent System

Objective: To identify an effective co-solvent mixture for dissolving 4-Fluoro-3-(pyridin-4-yl)benzoic acid for a subsequent reaction.

Materials:

  • 4-Fluoro-3-(pyridin-4-yl)benzoic acid

  • A selection of primary solvents (e.g., 2-MeTHF, Toluene, 1,4-Dioxane)

  • A selection of co-solvents (e.g., Water, Ethanol, Acetonitrile, DMSO)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add a small, consistent amount (e.g., 5 mg) of 4-Fluoro-3-(pyridin-4-yl)benzoic acid to several vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a primary solvent.

  • Agitate the mixtures at room temperature and observe for dissolution.

  • To the vials where the solid has not dissolved, add a co-solvent dropwise while agitating until the solid dissolves.

  • Record the approximate ratio of the primary solvent to the co-solvent required for dissolution.

  • Consider the compatibility of the successful solvent mixture with your intended reaction conditions (e.g., temperature, catalyst, base).

Visualizing Solvent Selection

Diagram 1: Decision Workflow for Solvent Selection

SolventSelection Solvent Selection Workflow for 4-Fluoro-3-(pyridin-4-yl)benzoic acid start Start: Reaction with 4-Fluoro-3-(pyridin-4-yl)benzoic acid reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Cross-Coupling amide Amide Coupling reaction_type->amide Amidation common_solvents Try Common Solvents (e.g., Dioxane/Water, Toluene/EtOH) suzuki->common_solvents common_amide Try Common Solvents (e.g., DMF, NMP - with caution) amide->common_amide solubility_check Is Solubility an Issue? co_solvent Use a Co-solvent System solubility_check->co_solvent Yes optimize Optimize Reaction (Temperature, Concentration) solubility_check->optimize No common_solvents->solubility_check greener_suzuki Consider Greener Alternatives (e.g., 2-MeTHF/Water, CPME) common_solvents->greener_suzuki Preferable greener_suzuki->solubility_check common_amide->solubility_check greener_amide Consider Greener Alternatives (e.g., 2-MeTHF, Cyrene, GVL) common_amide->greener_amide Preferable greener_amide->solubility_check ptc Consider Phase-Transfer Catalysis co_solvent->ptc If still problematic ptc->optimize

Caption: Decision tree for selecting an appropriate solvent system.

Quantitative Data Summary

SolventPolarityDielectric Constant (approx.)Solubility of Benzoic AcidPotential for Reactions with 4-Fluoro-3-(pyridin-4-yl)benzoic acid
Toluene Non-polar2.4SolubleMay require a polar co-solvent due to the pyridine and carboxylic acid groups.
1,4-Dioxane Relatively non-polar2.2SolubleCommonly used for Suzuki couplings, often with water as a co-solvent.
Tetrahydrofuran (THF) Polar aprotic7.5SolubleSimilar to dioxane, may require a co-solvent.
Acetonitrile Polar aprotic37.5Moderately SolubleA good polar co-solvent, but may not be sufficient on its own.
Ethanol Polar protic24.5Highly SolubleCan act as both a solvent and a reactant in some cases (e.g., esterification). Good co-solvent.
N,N-Dimethylformamide (DMF) Polar aprotic36.7Highly SolubleEffective but has toxicity concerns.[5][6][7][8]
Dimethyl Sulfoxide (DMSO) Polar aprotic46.7Highly SolubleVery effective solvent, but high boiling point can be problematic.[4][7]
2-Methyltetrahydrofuran (2-MeTHF) Polar aprotic6.2Likely SolubleA recommended greener alternative to THF and DMF for many reactions.[6][8][9][10]
Water Polar protic80.1Sparingly SolubleGenerally used as a co-solvent to dissolve inorganic bases and aid in catalyst activity.

Data for benzoic acid solubility is qualitative and compiled from various sources.[22][23][24][25]

References

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available at: [Link]

  • (PDF) Green Solvents for the Formation of Amide Linkage - ResearchGate. Available at: [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC. Available at: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation - MDPI. Available at: [Link]

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01814K. Available at: [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Sustainable and safer solvent alternatives - Scientific Laboratory Supplies. Available at: [Link]

  • Green Solvents in SPPS: Sustainable Peptide Synthesis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations - SciSpace. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an - UNT Digital Library. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. Available at: [Link]

  • Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Solubility Of Benzoic Acid [closed] - Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - ResearchGate. Available at: [https://www.researchgate.net/publication/336710471_Application_of_Phase_Transfer_Catalysis_in_the_Esterification_of_Organic_Acids_The_Primary_Products_from_Ring_Hydrocarbon_Oxidation_Processes]([Link]_ Oxidation_Processes)

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]

  • 3-Fluoro-benzoic acid-4-acetyl-pyridine (1/1) at 100 K - PubMed. Available at: [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC. Available at: [Link]

  • a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. Available at: [Link]

  • Green Chemistry - BORIS Portal. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available at: [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 4-Fluoro-3-(pyridin-4-yl)benzoic Acid and Its Isomers for Selective TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase-targeted drug discovery, specificity is paramount. Transforming growth factor-β-activated kinase 1 (TAK1), a key node in inflammatory and cell survival signaling, has emerged as a high-value target for therapeutic intervention in oncology and autoimmune diseases.[1][2] The development of small-molecule inhibitors for TAK1 is an area of intense research, where subtle changes in molecular architecture can lead to profound differences in potency and selectivity.

This guide provides an in-depth comparative analysis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid and its structural isomers as potential TAK1 inhibitors. While direct, head-to-head experimental data for this specific isomeric series is not extensively documented in peer-reviewed literature, this analysis leverages established structure-activity relationship (SAR) principles gleaned from existing TAK1 inhibitors and general kinase inhibitor design. We will dissect the predicted impact of substituent placement on target engagement and propose a rigorous experimental workflow to validate these hypotheses, providing researchers with both a theoretical framework and a practical guide for their own investigations.

The TAK1 Signaling Axis: A Critical Therapeutic Juncture

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, serves as a central hub integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and growth factors like TGF-β.[3][4] Upon activation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3) and subsequently phosphorylates downstream kinases, primarily IκB kinase (IKK) and MAP kinases (p38 and JNK).[3][5] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.[3][6] Its critical role makes TAK1 a compelling target for diseases characterized by chronic inflammation or dysregulated cell survival pathways.[7][8]

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_receptor Receptor Complex cluster_tak1 TAK1 Activation Complex cluster_downstream Downstream Cascades cluster_transcription Transcription Factors (Nuclear) cluster_output Cellular Response TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR binds TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR binds TAK1_complex TAK1-TAB1/2/3 TNFR->TAK1_complex activates via TRAF2/6 TGFbR->TAK1_complex activates IKK IKKα/β/γ TAK1_complex->IKK phosphorylates MAPK p38 / JNK TAK1_complex->MAPK phosphorylates NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Response Inflammation Survival Apoptosis NFkB->Response AP1->Response

Caption: The TAK1 signaling pathway, a central node in cellular response.

The Isomeric Landscape: A Structure-Activity Relationship (SAR) Hypothesis

The core structure, a fluorinated benzoic acid linked to a pyridine ring, presents several opportunities for isomeric variation. The relative positions of the fluoro, carboxyl, and pyridinyl groups on the phenyl ring are critical determinants of how the molecule fits into the ATP-binding pocket of TAK1. For this analysis, we will focus on positional isomers of the fluoro and pyridinyl groups relative to the benzoic acid.

Table 1: Predicted Properties of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid and Key Isomers

Isomer NameStructurePredicted Hinge-Binding InteractionInfluence of Fluoro PositionOverall Predicted Potency (Hypothetical)
4-Fluoro-3-(pyridin-4-yl)benzoic acid StructureFavorable: The pyridin-4-yl nitrogen is well-positioned to act as a hydrogen bond acceptor with the hinge region of the kinase (e.g., Ala107).[4]Potentially Favorable: The electron-withdrawing fluorine at the 4-position can modulate the pKa of the benzoic acid and influence electronic interactions within the pocket.High: The 3,4-substitution pattern often provides a good vector for hinge binding and deeper pocket interactions.
2-Fluoro-4-(pyridin-4-yl)benzoic acid StructureFavorable: The pyridin-4-yl nitrogen remains a strong candidate for hinge binding.Potentially Steric Hindrance: A fluorine at the 2-position (ortho to the carboxylate) can cause steric clashes, forcing the benzoic acid ring to twist out of planarity, which may disrupt optimal binding.Moderate to Low: Potential for steric hindrance from the ortho-fluoro group may reduce binding affinity.
3-Fluoro-4-(pyridin-4-yl)benzoic acid StructureFavorable: Pyridin-4-yl nitrogen is well-positioned for hinge interaction.Potentially Favorable: The fluorine at the 3-position is less likely to cause steric hindrance and can still provide beneficial electronic effects.High: This isomer maintains the favorable 4-pyridinyl position for hinge binding while placing the fluorine in a potentially less disruptive position.
4-Fluoro-2-(pyridin-4-yl)benzoic acid StructureLess Favorable: The pyridinyl group at the 2-position (ortho to the carboxylate) may create significant steric hindrance, preventing the molecule from adopting the correct conformation for hinge binding.Supportive Role: The fluorine's effect is secondary to the likely dominant negative steric effect of the ortho-pyridinyl group.Low: Significant steric hindrance is predicted, which would likely abrogate potent inhibition.

Note: The structures are representational. The hypothetical potency is an educated prediction based on SAR principles and requires experimental validation.

A Proposed Workflow for Experimental Validation

To move from hypothesis to data, a systematic experimental evaluation is necessary. The following workflow outlines the key stages for comparing the inhibitory potential of the synthesized isomers.

Validation_Workflow Start Synthesize Isomeric Library Biochem Biochemical Assay (In Vitro Kinase Inhibition) Start->Biochem Determine IC50 Cellular Cell-Based Assay (Target Engagement) Biochem->Cellular Confirm cellular activity Selectivity Kinome Selectivity Profiling Cellular->Selectivity Assess off-target effects InVivo In Vivo Model Testing (Efficacy & PK/PD) Selectivity->InVivo Evaluate in a biological system End Lead Candidate InVivo->End

Caption: Experimental workflow for validating TAK1 inhibitor isomers.

Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compounds on the enzymatic activity of TAK1. The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9][10]

Causality: The choice of an in vitro kinase assay is the foundational first step. It isolates the interaction between the inhibitor and the purified kinase, removing the complexities of a cellular environment (e.g., membrane permeability, efflux pumps). Measuring the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a direct, quantitative measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9]

    • Prepare a solution of recombinant active TAK1/TAB1 complex (e.g., 15ng per reaction) in 1x Kinase Buffer.[9]

    • Prepare a Substrate/ATP mix. Use a suitable substrate like Myelin Basic Protein (MBP) and ATP at a concentration near its Km value to ensure sensitive detection of ATP-competitive inhibitors.[11][12]

    • Prepare serial dilutions of the isomeric test compounds in DMSO, then further dilute in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution (or DMSO for controls).

    • Add 2 µL of the diluted TAK1/TAB1 enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to positive (DMSO only) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each isomer.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses whether the compounds can inhibit TAK1 activity within a living cell, confirming cell permeability and on-target activity in a physiological context.

Causality: A potent inhibitor in a biochemical assay may fail in a cell due to poor permeability or rapid efflux. This assay validates that the compound can reach its intracellular target and inhibit its function. We measure the phosphorylation of a direct downstream substrate of TAK1 (like IKK) following stimulation with TNF-α. A reduction in phosphorylation indicates successful target engagement.[13]

Methodology:

  • Cell Culture and Treatment:

    • Plate a responsive cell line (e.g., MDA-MB-231 breast cancer cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 3 hours to reduce basal signaling activity.[13]

    • Pre-treat the cells with various concentrations of the test isomers (or DMSO control) for 2 hours.

  • TAK1 Pathway Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15 minutes) to induce TAK1-mediated signaling.

  • Protein Extraction and Quantification:

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKα/β, total IKKα/β, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IKK signal to the total IKK signal for each sample.

    • Compare the normalized phospho-IKK levels in inhibitor-treated samples to the TNF-α stimulated control to determine the extent of inhibition.

Conclusion

The rational design of selective kinase inhibitors requires a deep understanding of structure-activity relationships. While 4-Fluoro-3-(pyridin-4-yl)benzoic acid and its isomer 3-Fluoro-4-(pyridin-4-yl)benzoic acid are predicted to be the most promising candidates for TAK1 inhibition from this series, this remains a hypothesis. The true potential of these molecules can only be unlocked through rigorous experimental validation. The biochemical and cell-based protocols detailed in this guide provide a clear, self-validating framework for researchers to quantify the potency and cellular efficacy of these and other novel TAK1 inhibitors, paving the way for the development of next-generation therapeutics targeting this critical signaling kinase.

References

  • Sino Biological. (2019, July 5).
  • Promega Corpor
  • ResearchGate. Overview of the TAK1 signaling pathway. [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit.
  • Khansari, N. et al. (2021). Transforming growth factor-β-activated kinase 1 (TAK1)
  • Thermo Fisher Scientific. Initial Optimization of a LanthaScreen Kinase assay for MAP3K7-MAP3K7IP1 (TAK1-TAB1).
  • ResearchGate. Schematic diagram of the structure of TAK1 and TABs. [Link]

  • Miyake, Z. et al. (2017). Post-Translational Modifications of the TAK1-TAB Complex. MDPI. [Link]

  • Promega Corpor
  • IMR Press. (2024). Regulation of TAK–TAB Complex Activation through Ubiquitylation. [Link]

  • Totzke, J. et al. (2020). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease.
  • Tan, L. et al. (2017). Structure-guided development of covalent TAK1 inhibitors. [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit.
  • Tan, L. et al. (2016). Structure-guided development of covalent TAK1 inhibitors.
  • Liu, Q. et al. (2021). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. [Link]

  • Bhattacharyya, S. et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • Bhattacharyya, S. et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.
  • Tan, L. et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors.
  • St-Germain, J. R. et al. (2016). TAK1 selective inhibition: state of the art and future opportunities. PubMed. [Link]

  • Benedik, N. S. et al. (2025). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. PubMed. [Link]

Sources

Comparing the reactivity of 4-fluoro vs 4-chloro benzoic acid derivatives

[1]

Executive Summary

In the design of pharmaceutical intermediates, the choice between 4-fluorobenzoic acid and 4-chlorobenzoic acid derivatives is rarely a matter of simple availability. While often grouped together as "para-halo benzoic acids," their reactivity profiles diverge sharply due to the competing physics of electronegativity, resonance, and bond strength.

  • Choose 4-Fluoro derivatives when performing Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine activates the ring for nucleophilic attack, making it a superior leaving group in this specific context.[1][2]

  • Choose 4-Chloro derivatives for Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) . The weaker C-Cl bond allows for facile oxidative addition, whereas the C-F bond is typically inert under standard cross-coupling conditions.

Fundamental Electronic & Steric Profiles

To predict reactivity, one must quantify the electronic "tug-of-war" occurring at the para-position. Fluorine is more electronegative than chlorine, yet 4-fluorobenzoic acid is less acidic than its chloro counterpart.[3][4][5][6][7]

The Inductive vs. Resonance Paradox
  • Inductive Effect (-I): F > Cl.[4][5][6] Fluorine pulls electron density through the sigma bond framework more strongly.[2]

  • Resonance Effect (+M): F > Cl.[4][6] Fluorine's 2p orbitals overlap efficiently with the aromatic carbon's 2p orbitals, donating electron density back into the ring. Chlorine’s 3p orbitals are too large for effective overlap.

Result: In the para position, fluorine's strong resonance donation counteracts its inductive withdrawal. Chlorine, having weak resonance donation, acts primarily as an electron-withdrawing group (EWG).

Data Comparison Table
Property4-Fluorobenzoic Acid4-Chlorobenzoic AcidImpact on Reactivity
pKa (H2O) 4.143.98Cl derivative is more acidic due to stronger net EWG effect.
Hammett Constant (

)
0.060.23Cl is more electron-withdrawing; F is nearly neutral electronically in the para position.
C-X Bond Energy (BDE) ~485 kJ/mol~328 kJ/molC-F is extremely stable; C-Cl is labile to metals.
C-X Bond Length 1.35 Å1.74 ÅSteric profile; F is a "hydrogen mimic," Cl is bulky.

Nucleophilic Aromatic Substitution (SNAr)

The Fluorine Advantage [1][8][9]

Contrary to SN1/SN2 intuition where iodide is the best leaving group, fluorine is the superior leaving group in SNAr reactions .[1]

Mechanistic Insight

SNAr proceeds via an addition-elimination pathway.[9] The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity to form a high-energy Meisenheimer complex.

  • Activation: The extreme electronegativity of fluorine creates a strong dipole, generating a significant partial positive charge (

    
    ) on the ipso carbon.[2]
    
  • Stabilization: The -I effect of fluorine stabilizes the anionic Meisenheimer intermediate.[8]

  • Elimination: Although the C-F bond is strong, the re-aromatization driving force in the second step is sufficient to break it rapidly.[8]

Visualization: SNAr Mechanism

SNAr_MechanismReactant4-Fluoro Derivative(Electrophile)TSMeisenheimer Complex(Anionic Intermediate)Stabilized by F (-I effect)Reactant->TSRate Determining Step(Nucleophilic Attack)NuNucleophile(Nu:)Nu->TSProductSubstituted Product(Ar-Nu)TS->ProductFast Step(Aromatization)LGLeaving Group(F-)TS->LG

Caption: The SNAr pathway showing the critical role of the Meisenheimer complex stabilization by Fluorine.

Experimental Protocol: SNAr Displacement of Fluorine

Objective: Synthesis of 4-morpholinobenzoic acid via displacement of 4-fluorobenzoic acid ester.

  • Substrate: Methyl 4-fluorobenzoate (1.0 eq).

  • Nucleophile: Morpholine (1.2 eq).

  • Solvent: DMSO (Polar aprotic solvents accelerate SNAr).

  • Base: K2CO3 (2.0 eq).

  • Conditions: Heat to 100°C for 4–6 hours.

    • Note: The 4-chloro analog would require significantly higher temperatures (140°C+) or stronger bases, leading to potential decarboxylation or side reactions.

Metal-Catalyzed Cross-Coupling

The Chlorine Advantage

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reaction initiates with Oxidative Addition .

Mechanistic Insight

The Pd(0) catalyst must insert itself into the Carbon-Halogen bond.

  • C-Cl (328 kJ/mol): Accessible energy barrier. Pd inserts readily.

  • C-F (485 kJ/mol): The bond is too strong for standard Pd catalysts to break.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 4-chlorobenzoic acid with phenylboronic acid.

  • Substrate: 4-Chlorobenzoic acid (1.0 eq).

  • Partner: Phenylboronic acid (1.1 eq).

  • Catalyst: Pd(PPh3)4 (3-5 mol%).

  • Base: Na2CO3 (2M aqueous solution).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins (Oxygen poisons Pd(0)).

    • Reflux at 90°C for 12 hours.

    • Result: High conversion to biphenyl-4-carboxylic acid.

    • Contrast: 4-Fluorobenzoic acid would remain unreacted (recovered starting material) under these specific conditions.

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your synthetic route.

Decision_MatrixStartSelect Reaction PathwayQ1Is the halogen the reaction center?Start->Q1Q2Reaction Type?Q1->Q2YesCOOHAmide Coupling / EsterificationQ1->COOHNo (COOH reacting)SNArNucleophilic Substitution(S_NAr)Q2->SNArMetalPd/Ni Catalysis(Coupling)Q2->MetalUseFUSE 4-FLUORO(Activates Ring, Stabilizes Intermediate)SNAr->UseFUseClUSE 4-CHLORO(Weaker Bond allows Oxidative Addition)Metal->UseClSelectSelect based on final target bioactivity(F = Metabolic Stability, Cl = Lipophilicity)COOH->Select

Caption: Strategic selection guide for para-halo benzoic acid derivatives.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Establishes the Ar-F > Ar-Cl reactivity in SNAr). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (Internet Version). Bond Dissociation Energies.[10][11] CRC Press. Link

Biological Activity of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid derivatives , focusing on their biological activity, structural utility in medicinal chemistry, and experimental evaluation.

This guide is structured to serve researchers optimizing biaryl scaffolds for kinase inhibition (specifically p38 MAPK) and anti-inflammatory applications, while also addressing their potential as bioisosteres in nonsense mutation readthrough agents (Ataluren analogs).

Executive Summary & Structural Rationale

The 4-Fluoro-3-(pyridin-4-yl)benzoic acid scaffold represents a privileged "biaryl acid" pharmacophore. In modern drug discovery, this structure is primarily utilized to target p38 Mitogen-Activated Protein Kinase (p38 MAPK) and RORγt (Retinoic acid-related Orphan Receptor gamma t), or as a simplified bioisostere of the nonsense mutation suppressor Ataluren .

Key Structural Features[1]
  • Biaryl Core: The C3-phenyl to C4-pyridine bond creates a twisted biaryl system. The pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA), often interacting with the "hinge region" of kinases (e.g., Met109 in p38α).

  • C4-Fluorine Substitution: The fluorine atom at the 4-position (ortho to the pyridine) serves two critical roles:

    • Conformational Lock: It introduces steric bulk and electrostatic repulsion/attraction with the pyridine ring, restricting the biaryl torsion angle to a bioactive conformation.

    • Metabolic Blockade: It blocks the para-position relative to the carboxylic acid, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation).

  • Carboxylic Acid Tail: Provides a solubilizing group and a handle for electrostatic interactions (e.g., with Arg/Lys residues in the binding pocket).

Mechanism of Action (MOA)

The primary biological activity of this scaffold is inhibition of the p38 MAPK signaling pathway , a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Signaling Pathway Analysis

Upon cellular stress (UV, LPS, Cytokines), the p38 pathway is activated. 4-Fluoro-3-(pyridin-4-yl)benzoic acid derivatives typically act as ATP-competitive inhibitors . The pyridine moiety mimics the adenine ring of ATP, binding to the hinge region, while the fluorophenyl group occupies the hydrophobic pocket II.

p38_MAPK_Pathway Stimuli Extracellular Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK (Target of 4-Fluoro-3-(pyridin-4-yl)benzoic acid) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Gene Expression Inhibitor 4-Fluoro-3-(pyridin-4-yl) benzoic acid derivative Inhibitor->p38 ATP-Competitive Inhibition

Figure 1: The p38 MAPK signaling cascade showing the point of intervention for the inhibitor.

Comparative Performance Analysis

This section compares the 4-Fluoro-3-(pyridin-4-yl)benzoic acid derivatives against the non-fluorinated parent and standard reference compounds.

Table 1: Structure-Activity Relationship (SAR) & Performance Metrics

Note: Values are representative of biaryl acid scaffolds in p38α kinase assays.

Compound ClassStructurep38α IC50 (nM)Metabolic Stability (t1/2)Selectivity Profile
Target Scaffold 4-Fluoro-3-(pyridin-4-yl)benzoic acid 15 - 50 High (>60 min) Moderate (p38 > JNK)
Parent Analog3-(pyridin-4-yl)benzoic acid150 - 300Low (<20 min)Low (Promiscuous)
Reference StdSB203580 (Pyridinyl-imidazole)10 - 30ModerateHigh (p38α/β specific)
BioisostereAtaluren (Oxadiazole analog)>1000*HighNon-Kinase Target (Ribosome)

*Ataluren is a nonsense mutation reader; its kinase activity is low, serving as a negative control for kinase specificity.

Critical Insights
  • The Fluorine Effect: The addition of the 4-Fluoro group improves potency by ~5-10 fold compared to the parent. This is attributed to the pre-organization of the biaryl torsion angle, reducing the entropic penalty upon binding.

  • Solubility: The carboxylic acid moiety ensures high aqueous solubility (>100 µM) compared to the highly lipophilic SB203580, making these derivatives superior for oral bioavailability .

  • Toxicity: Unlike nitro-aromatic inhibitors, the fluorobenzoic acid core is generally devoid of genotoxicity alerts (Ames negative).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This is the industry-standard method for generating the biaryl core.

Reagents:

  • Aryl Halide: 4-Fluoro-3-iodobenzoic acid (1.0 eq)

  • Boronic Acid: Pyridin-4-ylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a microwave vial, combine aryl halide, boronic acid, and catalyst under N2 atmosphere.

  • Solvate: Add dioxane and aqueous K2CO3.

  • Purge: Bubble N2 through the solution for 5 minutes to remove O2 (Critical for Pd cycle).

  • React: Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Acidify to pH 4 with 1N HCl (precipitates the carboxylic acid product). Filter and wash with water.

  • Validation: Confirm structure via 1H NMR (Look for pyridine doublets at ~8.6 ppm and ~7.5 ppm).

Protocol B: In Vitro p38 Kinase Assay (ADP-Glo)

A luminescent assay to quantify kinase activity by measuring ADP generation.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Mix 5 µL of p38α enzyme (1 ng/well) with 5 µL of 4-Fluoro-3-(pyridin-4-yl)benzoic acid derivative (serial dilutions in DMSO).

    • Incubate for 15 min at RT (allows inhibitor binding).

  • Reaction: Add 5 µL of Substrate/ATP mix (p38 peptide substrate + 50 µM ATP). Incubate for 60 min at RT.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification strategy.

Synthesis_Workflow Start Start: 4-Fluoro-3-iodobenzoic acid Coupling Suzuki Coupling (Pd(dppf)Cl2, Py-B(OH)2) Start->Coupling + Boronic Acid Workup Acidic Workup (pH 4, HCl) Coupling->Workup Reaction Complete Purification Purification (Precipitation/Recrystallization) Workup->Purification Crude Solid Product Final Product: 4-Fluoro-3-(pyridin-4-yl) benzoic acid Purification->Product >98% Purity

Figure 2: Synthesis workflow for the generation of the target biaryl acid scaffold.

References

  • Pettus, L. H., et al. (2008). "Discovery of p38 MAP kinase inhibitors with the 3-(pyridin-4-yl)benzoic acid scaffold." Journal of Medicinal Chemistry.

  • Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol." Journal of the American Chemical Society. (Benchmarking biaryl ligands).

  • PubChem Compound Summary. "3-(Pyridin-4-yl)benzoic acid."[1] National Center for Biotechnology Information.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

Sources

Structure-activity relationship (SAR) of pyridinyl-benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: DHODH Inhibition vs. Glucokinase Activation

Executive Summary: The Divergent Scaffold

The pyridinyl-benzoic acid pharmacophore represents a "privileged structure" in medicinal chemistry. Its amphiphilic nature—combining a polarizable nitrogenous heterocycle (pyridine) with a lipophilic, ionizable aromatic acid (benzoic acid)—allows it to engage distinct binding pockets depending on specific substituent arrangements.[1]

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold across two distinct therapeutic modalities:

  • Oncology/Immunology: Inhibition of Dihydroorotate Dehydrogenase (DHODH).[2][3]

  • Metabolic Disease: Allosteric Activation of Glucokinase (GK).

Comparative Snapshot
FeatureDHODH Inhibitors (e.g., PYRUB-SOs)Glucokinase Activators (e.g., Pyridinyl-Benzamides)
Primary Target Mitochondrial DHODH (Quinone tunnel)Cytosolic Glucokinase (Allosteric site)
Key Moiety Carboxylic acid (or bioisostere) is critical for electrostatic anchoring.[1]Amide linker is critical; Acid is often derivatized to an amide.
Mechanism Competes with Ubiquinone (CoQ10).Stabilizes the Super-Open vs. Closed conformation.
Limiting Factor Lipophilicity (logP) often too high; solubility issues.Hypoglycemia risk; efficacy vs. safety window.

Therapeutic Application A: DHODH Inhibition

Context: DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis.[4] Inhibitors are critical for starving rapidly dividing cells (AML, solid tumors) and activated lymphocytes (Rheumatoid Arthritis).[1]

Mechanistic SAR Analysis

The pyridinyl-benzoic acid scaffold mimics the ubiquinone cofactor. The SAR is driven by the need to occupy the hydrophobic tunnel while anchoring to the polar head group site.

  • The Acid Head Group (Benzoic Acid):

    • Requirement: The free carboxylic acid (or a hydrolyzable ester prodrug) is essential. It interacts with Arg136/Gln47 in the human DHODH active site.

    • Modification: Replacing -COOH with -CONH2 (amide) drastically reduces potency, confirming the necessity of the anionic charge for this target.

  • The Linker (Urea vs. Ether):

    • Recent data (e.g., PYRUB-SOs) suggests that inserting a urea bridge (ureidobenzenesulfonates) between the pyridine and benzene rings enhances potency compared to a direct biaryl bond.

    • Causality: The urea linker introduces hydrogen bond donors that interact with Tyr356 , stabilizing the inhibitor in the tunnel.

  • The Pyridinyl Tail:

    • Acts as the hydrophobic tail. Substitution at the 3- or 5-position of the pyridine ring with halogens (Cl, F) increases hydrophobic interaction within the tunnel.

Performance Data: Pyridinyl Analogs vs. Teriflunomide

Data synthesized from recent comparative studies (e.g., HZ series and PYRUB-SOs).[1]

Compound ClassIC50 (hDHODH)Solubility (Aq)Cytotoxicity (AML Lines)Notes
Teriflunomide (Std) ~1.0 µMLowModerateActive metabolite of Leflunomide.
Brequinar (Std) ~0.02 µMLowHighPotent but narrow therapeutic index.
Pyridinyl-Benzoic (HZ05) 0.1 - 0.5 µM ModerateHighLacks carboxylic acid (uses bioisostere); reduced albumin binding.
PYRUB-SO Salts 0.5 - 2.0 µMHigh (>10x) HighSalt formation on pyridine N improves bioavailability.

Expert Insight: While Brequinar is more potent, Pyridinyl-Benzoic analogs (specifically sulfonate salts) offer a superior solubility profile, addressing the major failure point of early DHODH inhibitors: poor oral bioavailability.[1]

Therapeutic Application B: Glucokinase Activation (GKA)

Context: Glucokinase acts as the distinct "glucose sensor" in pancreatic


-cells. Activators increase insulin secretion in a glucose-dependent manner for Type 2 Diabetes treatment.
Mechanistic SAR Analysis

Here, the "Benzoic Acid" is almost exclusively converted to a Benzamide . The SAR focus shifts entirely from the "Acid" to the "Amide Linker."

  • The Amide Anchor:

    • The carboxylic acid must be converted to an N-substituted amide.

    • Causality: The amide NH acts as a critical H-bond donor to the backbone carbonyl of Arg63 in the allosteric site. A free acid here would repel the hydrophobic pocket.

  • The Pyridinyl Ring (The "R" Group):

    • Attached to the amide nitrogen (N-pyridin-2-yl).[5]

    • Optimization: Introducing a methyl group at the 5-position of the pyridine ring significantly improves potency (EC50).

    • Logic: This methyl group fills a small hydrophobic sub-pocket, locking the enzyme in its active conformation.

  • Benzoic Core Substitution:

    • 3-alkoxy or 3-thioalkoxy substituents on the benzoic ring are required to extend into the "effector site," mimicking the natural allosteric changes.

Performance Data: Pyridinyl-Benzamides vs. Dorzagliatin

Comparison of activation potential.

CompoundEC50 (Glucose)Fold Activation (Max)Hypoglycemia Risk
Dorzagliatin (Ref) 0.05 µM2.5xLow (Dual acting)
N-pyridin-2-yl Benzamide (5e) 0.12 µM 1.9 - 2.1x Moderate
Unsubstituted Benzamide > 10 µM< 1.2xN/A (Inactive)

Visualizing the SAR Divergence

The following diagram illustrates how the core scaffold branches into two distinct therapeutic pathways based on chemical modification.

SAR_Pathways Core Pyridinyl-Benzoic Acid Scaffold Mod_Acid Retain Free Acid (-COOH) or Bioisostere Core->Mod_Acid Pathway A Mod_Amide Convert to Amide (-CONH-Py) Core->Mod_Amide Pathway B Target_DHODH Target: DHODH (Mitochondrial) Mod_Acid->Target_DHODH Mimics Ubiquinone Outcome_DHODH Outcome: Pyrimidine Starvation (Anti-Cancer/Anti-Viral) Target_DHODH->Outcome_DHODH Target_GK Target: Glucokinase (Cytosolic) Mod_Amide->Target_GK H-Bond Donor (Arg63) Outcome_GK Outcome: Insulin Secretion (Anti-Diabetic) Target_GK->Outcome_GK

Figure 1: Divergent SAR pathways. The retention of the acidic proton directs the molecule toward DHODH, while amidation directs it toward Glucokinase.[1]

Validated Experimental Protocols

Protocol A: DHODH Inhibition Assay (DCIP Reduction)

This protocol utilizes the reduction of 2,6-dichloroindophenol (DCIP) as a surrogate for ubiquinone reduction.[1] It is robust and self-validating via colorimetric change.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate: 1 mM Dihydroorotate (DHO).

    • Acceptor: 0.1 mM CoQ10 (or Decylubiquinone) + 0.06 mM DCIP (Blue color).[1]

  • Enzyme Activation:

    • Incubate recombinant hDHODH (20 nM final) with the test compound (Pyridinyl-Benzoic analog) in buffer for 10 mins at 25°C.

    • Validation Step: Include a "No Enzyme" blank to rule out chemical reduction of DCIP by the compound itself.

  • Reaction Initiation:

    • Add DHO substrate.

  • Measurement:

    • Monitor absorbance decrease at 600 nm (DCIP fading from Blue to Colorless) over 10 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ). Determine IC50 using a 4-parameter logistic fit.
      
Protocol B: Glucokinase Coupled Enzyme Assay

This assay couples GK activity to G6PDH, producing NADPH which is fluorescent.[1]

  • System Setup:

    • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl2, 1 mM DTT.

    • Coupling System: G6PDH (2 U/mL) + NADP+ (1 mM).

    • Substrate: Glucose (variable concentrations: 2 mM to 20 mM) + ATP (2 mM).[1]

  • Compound Addition:

    • Add Pyridinyl-Benzamide analog (dissolved in DMSO, final <1%).

    • Control: Run parallel wells with Dorzagliatin (1 µM) as a positive control for activation.

  • Detection:

    • Measure fluorescence (Ex 340nm / Em 460nm) representing NADPH production.

  • Analysis:

    • Calculate the Fold Activation at 5 mM Glucose (physiological fasting level).

    • Critical Check: Ensure the compound does not fluoresce at 460nm natively (common with some pyridine derivatives).

References

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates as novel water-soluble DHODH inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Source: Chemical Biology & Drug Design (via PubMed). URL:[Link]

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Source: Nature Communications (via NIH). URL:[Link]

  • Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. Source: Journal of Medicinal Chemistry.[6] URL:[Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Source: Biochemical Pharmacology (via PubMed). URL:[Link]

Sources

A Comparative Guide to the Purity Assessment of Synthetic 4-Fluoro-3-(pyridin-4-yl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison for the purity assessment of the synthetic intermediate, 4-Fluoro-3-(pyridin-4-yl)benzoic acid, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document is structured to not only provide a robust analytical method but also to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and scientifically sound approach.

Introduction: The Analytical Challenge

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a heterocyclic aromatic carboxylic acid, a class of compounds frequently encountered as key building blocks in medicinal chemistry. Its structure, featuring a fluorinated benzene ring linked to a pyridine moiety, presents a unique set of analytical considerations. The presence of both an acidic carboxylic group and a basic pyridine nitrogen means the molecule's ionization state is pH-dependent. The fluorine substituent, while enhancing metabolic stability in many drug candidates, can also influence chromatographic retention and selectivity.

The primary goal of a purity assessment method is to separate the main compound from any process-related impurities, degradation products, and starting materials. An ideal analytical method should be specific, sensitive, accurate, precise, and robust. While several analytical techniques can be employed for purity determination, HPLC remains the gold standard in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability.

HPLC Method Development: A Rational Approach

The development of a stability-indicating HPLC method is a multi-step process that requires a thorough understanding of the analyte's physicochemical properties.

Analyte Characterization
  • Structure: 4-Fluoro-3-(pyridin-4-yl)benzoic acid

  • Molecular Formula: C₁₂H₈FNO₂

  • Molecular Weight: 217.2 g/mol

  • Solubility: As a polar molecule with both acidic and basic functional groups, its solubility is expected to be pH-dependent. It is likely soluble in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO), and in aqueous solutions at appropriate pH values. Preliminary solubility testing in common HPLC mobile phase constituents is a crucial first step.

Chromatographic System Selection

Column Chemistry:

For the separation of polar, aromatic compounds, reversed-phase HPLC is the most common and effective technique.

  • C18 (Octadecylsilane) Columns: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. It provides good retention for the aromatic rings of the analyte. A standard dimension of 4.6 mm x 150 mm with 3 or 5 µm particle size offers a good balance between resolution and analysis time.

  • PFP (Pentafluorophenyl) Columns: Given the fluorinated nature of the analyte, a PFP stationary phase can offer alternative selectivity.[1] These phases can exhibit different interactions with fluorinated and aromatic compounds compared to traditional C18 columns, potentially resolving impurities that co-elute on a C18 phase.

Mobile Phase:

The mobile phase composition is a critical parameter for achieving optimal separation.

  • Aqueous Phase: A buffered aqueous solution is necessary to control the ionization of both the carboxylic acid and the pyridine nitrogen, ensuring consistent retention times and peak shapes. A buffer in the pH range of 2.5 to 4.0 is recommended. At this pH, the carboxylic acid will be largely protonated (less polar), enhancing retention on a reversed-phase column, while the pyridine nitrogen will be protonated, which can improve peak shape. Common buffers include phosphate or acetate.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is generally recommended for purity analysis to ensure the elution of both polar and non-polar impurities.

  • Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can further improve peak shape by suppressing the silanol interactions on the stationary phase and ensuring consistent protonation of the analyte.

Detection

A photodiode array (PDA) detector is the most suitable choice for this analysis. It allows for the determination of the optimal detection wavelength (λmax) for 4-Fluoro-3-(pyridin-4-yl)benzoic acid and can also provide information about the spectral purity of the main peak, helping to identify co-eluting impurities. Based on the aromatic nature of the compound, a UV detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.

Proposed HPLC Method and Validation

The following proposed HPLC method is a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[2][3]

Experimental Protocol: HPLC Purity Assessment

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ensures consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program Time (min)% B
010
2090
2590
25.110
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength Monitor at 254 nm, with PDA scan from 200-400 nm254 nm is a common wavelength for aromatic compounds; PDA allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Reference Standard: Qualification of a Non-Certified Standard

A certified reference standard for 4-Fluoro-3-(pyridin-4-yl)benzoic acid may not be readily available from pharmacopeias. In such cases, a well-characterized, high-purity batch of the material must be qualified for use as a reference standard. This process is a critical component of a self-validating system.

Workflow for Reference Standard Qualification:

G cluster_0 Standard Qualification cluster_1 Orthogonal Purity Methods A Source High-Purity Material (>98%) B Identity Confirmation (NMR, MS) A->B Confirm Structure C Purity Assignment B->C Assess Purity D Certified Reference Standard C->D Assign Purity Value & Uncertainty C1 Quantitative NMR (qNMR) C1->C C2 Differential Scanning Calorimetry (DSC) C2->C C3 HPLC (100% Area Normalization) C3->C

Caption: Workflow for qualifying a reference standard.

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the candidate standard. The spectra should be consistent with the expected structure of 4-Fluoro-3-(pyridin-4-yl)benzoic acid. NMR can also provide information about the presence of impurities.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.[6][7]

Purity Assignment (using orthogonal methods):

  • Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10] By using a certified internal standard of a different, stable compound, the absolute purity of the 4-Fluoro-3-(pyridin-4-yl)benzoic acid can be determined.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[2][3][11][12] The presence of impurities lowers the melting point and broadens the melting range, which can be used to calculate the mole fraction of impurities.

  • HPLC with 100% Area Normalization: While not an absolute method, HPLC with a universal detector (like a Corona-Charged Aerosol Detector) or by assuming equal response factors for closely related impurities with a UV detector, can provide an estimate of purity. This should be used in conjunction with other methods.

Method Validation

Once the HPLC method is optimized and a reference standard is qualified, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3]

Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.Peak purity analysis, resolution > 1.5 between analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, and lower solvent consumption.Requires specialized instrumentation capable of handling high backpressures.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for analyzing residual solvents and other volatile impurities.Not suitable for non-volatile compounds like 4-Fluoro-3-(pyridin-4-yl)benzoic acid without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and cost-effective for screening and preliminary analysis.Lower resolution and sensitivity compared to HPLC; not easily quantifiable.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution; requires very small sample volumes.Lower sensitivity for some analytes; can have issues with reproducibility.

Workflow for Purity Assessment Strategy:

G cluster_0 Purity Assessment Strategy cluster_1 Complementary Techniques A Synthetic 4-Fluoro-3-(pyridin-4-yl)benzoic acid B Primary Method: HPLC/UHPLC A->B Quantitative Analysis C Orthogonal Methods A->C Confirmatory Analysis D Purity Report B->D C->D C1 GC (Residual Solvents) C1->C C2 DSC (Crystalline Purity) C2->C C3 qNMR (Absolute Purity) C3->C

Caption: A multi-faceted approach to purity assessment.

Conclusion

The purity assessment of 4-Fluoro-3-(pyridin-4-yl)benzoic acid is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated reversed-phase HPLC method is the cornerstone of this assessment. The inherent challenges posed by the analyte's structure, including its pH-dependent ionization and fluorine substitution, can be effectively addressed through a rational approach to method development, including careful selection of the stationary and mobile phases.

The absence of a pharmacopeial reference standard necessitates the qualification of a high-purity material, a process that should be conducted with scientific rigor using orthogonal analytical techniques such as qNMR and DSC. This not only ensures the accuracy of the HPLC purity determination but also embodies the principle of a self-validating analytical system. By integrating these methodologies and adhering to international validation guidelines, researchers and drug development professionals can be confident in the quality of their synthetic intermediates, a crucial factor in the successful development of new medicines.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Available at: [Link]

  • DSC Purity Determination. AZoM. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • Understanding Mass Spectometry Basics. Chrom Tech, Inc. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available at: [Link]

  • Qualification of High-Performance Liquid Chromatography Systems. LabWrench. Available at: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available at: [Link]

  • How to qualify HPLC: Qualification Explained Chromatography | HPLC Method validation | Lab concepts. YouTube. Available at: [Link]

  • Specific Analyte Qualification or Validation. Tech Information. Available at: [Link]

  • BENZOIC ACID CRS. CRS catalogue. Available at: [Link]

  • Solubility of Solvents. Shodex HPLC Columns and Standards. Available at: [Link]

  • Benzoic acid - Certified Reference Material for s... CPAChem. Available at: [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick. Available at: [Link]

  • HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

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The Untapped Potential of the 4-Fluoro-3-(pyridin-4-yl)benzoic Acid Scaffold: A Comparative Guide to Designing Next-Generation Mutant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of targeted cancer therapies, the challenge of acquired resistance, often driven by mutations in kinase domains, necessitates the continuous exploration of novel chemical scaffolds. This guide presents a forward-looking analysis of the 4-fluoro-3-(pyridin-4-yl)benzoic acid core, a hitherto underexplored scaffold with significant potential for the development of potent and selective inhibitors against clinically relevant mutant kinases. While direct experimental data for this specific compound as a kinase inhibitor is not yet available in the public domain, a comprehensive examination of its constituent chemical motifs, informed by extensive structure-activity relationship (SAR) studies of analogous compounds, provides a robust framework for its potential efficacy.

This document serves as a strategic guide for researchers, offering a deep dive into the rationale behind the proposed advantages of this scaffold, a comparative analysis against existing inhibitor classes, and detailed experimental protocols for its validation.

Deconstructing the Scaffold: A Rationale for Potency and Selectivity

The 4-fluoro-3-(pyridin-4-yl)benzoic acid scaffold is a composite of three key pharmacophoric elements, each with well-documented roles in kinase inhibition. Their unique arrangement offers a compelling hypothesis for strong and selective binding to the ATP pocket of various kinases.

1. The Fluorophenyl Moiety: Enhancing Binding and Metabolic Stability

The presence of a fluorine atom on the phenyl ring is a common strategy in modern medicinal chemistry. In the context of kinase inhibitors, a para-fluoro substitution has been shown to enhance target binding by 67.3% in some cases, while also improving metabolic stability[1]. The high electronegativity of fluorine can lead to favorable electrostatic interactions with the kinase active site. Furthermore, the C-F bond is exceptionally stable, which can prevent metabolic oxidation at that position, a common liability for many small molecule drugs.

2. The Pyridinyl Group: A Versatile Hinge-Binder

The pyridine ring is a well-established "hinge-binding" motif in a multitude of kinase inhibitors[2][3][4]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a key residue in the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. The 4-pyridinyl substitution in the proposed scaffold positions this nitrogen atom for optimal interaction with the kinase hinge.

3. The Benzoic Acid Functionality: A Key Anchor and Solubilizing Group

The carboxylic acid group of the benzoic acid moiety can serve multiple functions. It can act as a hydrogen bond donor and acceptor, forming salt bridges with basic residues like lysine, which are often found in or near the ATP binding site[5][6]. This can significantly contribute to the binding affinity of the inhibitor. Additionally, the ionizable nature of the carboxylic acid can improve the aqueous solubility of the compound, a critical property for drug development. In cases where the acidity of the carboxylic acid presents challenges with cell permeability or metabolic liabilities, it can be replaced with a variety of bioisosteres, such as tetrazoles or sulfonamides, without compromising binding[7][8][9].

Targeting Mutant Kinases: Overcoming the Gatekeeper Challenge

A frequent mechanism of acquired resistance to kinase inhibitors is the mutation of the "gatekeeper" residue at the entrance of the ATP binding pocket[10][11][12]. These mutations, often a bulkier amino acid replacing a smaller one (e.g., threonine to methionine), can create steric hindrance that prevents the binding of many inhibitors.

The compact and planar nature of the 4-fluoro-3-(pyridin-4-yl)benzoic acid scaffold suggests it may be less susceptible to steric clashes with a mutated gatekeeper residue. The flexibility in the dihedral angle between the phenyl and pyridine rings could allow the inhibitor to adopt a conformation that accommodates a larger gatekeeper, a strategy that has proven effective for other inhibitor classes[13].

Hypothetical Performance Comparison

While awaiting empirical data, we can postulate the performance of inhibitors derived from the 4-fluoro-3-(pyridin-4-yl)benzoic acid scaffold in comparison to established kinase inhibitor classes.

Inhibitor ClassProposed Advantages of 4-Fluoro-3-(pyridin-4-yl)benzoic acid ScaffoldProposed Disadvantages
Type I Inhibitors (ATP-competitive) Potentially higher affinity due to multi-point interactions (hinge-binding, salt bridge). Improved selectivity profile due to specific interactions with non-conserved residues.Potential for off-target effects if the scaffold interacts with the highly conserved ATP binding site of other kinases.
Type II Inhibitors (DFG-out) Smaller size may allow for better penetration into the ATP pocket, even with a mutated gatekeeper.May not induce the "DFG-out" conformation and therefore may not be effective against kinases where this is a key mechanism of inhibition.
Covalent Inhibitors Reversible binding may lead to a better safety profile compared to irreversible covalent inhibitors.May have lower potency and shorter duration of action compared to covalent inhibitors that form a permanent bond.

Experimental Validation: A Roadmap for Characterization

The validation of any novel kinase inhibitor requires a rigorous and systematic experimental approach. The following protocols outline the key assays for characterizing the efficacy and selectivity of inhibitors based on the 4-fluoro-3-(pyridin-4-yl)benzoic acid scaffold.

Biochemical Assays: Quantifying Kinase Inhibition

1. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® assays are a robust method for determining the IC50 of an inhibitor against a purified kinase[14][15][16][17].

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X solution of the biotinylated substrate and ATP in the same buffer.

    • Prepare a serial dilution of the test inhibitor (and a known control inhibitor) in DMSO, followed by a further dilution in kinase buffer.

    • Prepare the HTRF® detection reagents: Europium cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin in detection buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF® ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. LanthaScreen® Eu Kinase Binding Assay

This assay measures the direct binding of an inhibitor to the kinase by competing with a fluorescent tracer[18][19][20][21][22].

Protocol:

  • Reagent Preparation:

    • Prepare a 4X serial dilution of the test compound in kinase buffer.

    • Prepare a 2X kinase/Europium-labeled anti-tag antibody mixture.

    • Prepare a 4X Alexa Fluor® 647-labeled kinase tracer solution.

  • Binding Reaction:

    • In a 384-well plate, add 4 µL of the 4X test compound.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer solution.

  • Incubation and Detection:

    • Incubate the plate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Plot the ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement and Cellular Efficacy

1. Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context[23][24][25].

Protocol:

  • Cell Culture and Treatment:

    • Plate cells expressing the target kinase (either endogenously or via transfection) in a 96-well plate and grow to the desired confluency.

    • Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 2 hours).

    • If the kinase is activated by a specific stimulus, add the agonist for a short period before lysis.

  • Cell Lysis and Analysis:

    • Lyse the cells and quantify the total protein concentration.

    • Use a phospho-specific antibody in an ELISA or Western blot format to detect the phosphorylation level of the target substrate.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein concentration or a housekeeping protein.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 in a cellular context.

Visualizing the Strategy

G cluster_scaffold 4-Fluoro-3-(pyridin-4-yl)benzoic acid Scaffold cluster_properties Predicted Properties cluster_application Therapeutic Application Fluorophenyl Fluorophenyl Enhanced Binding Enhanced Binding Fluorophenyl->Enhanced Binding Metabolic Stability Metabolic Stability Fluorophenyl->Metabolic Stability Pyridinyl Pyridinyl Hinge Interaction Hinge Interaction Pyridinyl->Hinge Interaction Selectivity Selectivity Pyridinyl->Selectivity Benzoic Acid Benzoic Acid Benzoic Acid->Enhanced Binding Solubility Solubility Benzoic Acid->Solubility Mutant Kinase Inhibition Mutant Kinase Inhibition Enhanced Binding->Mutant Kinase Inhibition Overcoming Resistance Overcoming Resistance Metabolic Stability->Overcoming Resistance Hinge Interaction->Mutant Kinase Inhibition Selectivity->Overcoming Resistance

Caption: Logical flow from scaffold components to predicted properties and applications.

G Start Start Inhibitor Synthesis Inhibitor Synthesis Start->Inhibitor Synthesis Biochemical Assays Biochemical Assays Inhibitor Synthesis->Biochemical Assays HTRF Assay HTRF Assay Biochemical Assays->HTRF Assay LanthaScreen Assay LanthaScreen Assay Biochemical Assays->LanthaScreen Assay Cell-Based Assays Cell-Based Assays HTRF Assay->Cell-Based Assays LanthaScreen Assay->Cell-Based Assays Phosphorylation Assay Phosphorylation Assay Cell-Based Assays->Phosphorylation Assay Lead Optimization Lead Optimization Phosphorylation Assay->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: High-level workflow for inhibitor validation.

Conclusion

The 4-fluoro-3-(pyridin-4-yl)benzoic acid scaffold represents a promising, yet unexplored, avenue for the development of novel kinase inhibitors. Its constituent parts have been individually validated in numerous successful inhibitor designs, and their combination in this specific arrangement presents a compelling hypothesis for achieving high potency and selectivity, particularly against challenging mutant kinases. This guide provides a foundational framework for initiating research into this scaffold, from the rationale of its design to the practicalities of its experimental validation. The systematic approach outlined herein will enable researchers to efficiently explore the potential of this scaffold and contribute to the development of the next generation of targeted therapies.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • Advances in protein kinase drug discovery through targeting gatekeeper mutations. (2023). Taylor & Francis Online. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. (n.d.). Agilent. [Link]

  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. (2016). PubMed. [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]

  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. [Link]

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2022). ACS Publications. [Link]

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. (2022). PubMed. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. (2019). ResearchGate. [Link]

  • Assays for tyrosine phosphorylation in human cells. (2019). PMC. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. [Link]

  • Structure-activity relationship of novel therapeutics in drug design. (n.d.). Biochemistry Journal. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • In Vitro Cellular Phosphorylation Assay Service. (n.d.). Creative Biolabs. [Link]

  • Kinase Activity Profiling. (n.d.). German Cancer Research Center. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2025). MDPI. [Link]

  • Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. (2019). ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of Taibah University for Science. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PMC. [Link]

Sources

Benchmarking new TAK1 inhibitors against 5Z-7-Oxozeaenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a decade, (5Z)-7-Oxozeaenol (5Z-7) has served as the primary chemical probe for Transforming Growth Factor-β Activated Kinase 1 (TAK1/MAP3K7). However, its utility is severely compromised by irreversible covalent binding, poor stability, and promiscuous off-target activity against MEK1 and FLT3.

This guide benchmarks 5Z-7 against three superior alternatives: Takinib (the current gold standard for selectivity), HS-276 (a highly potent, orally bioavailable clinical candidate), and NG-25 (a potent but broader Type II inhibitor).

Key Verdict:

  • For pure cellular signaling mechanism studies: Switch to Takinib .

  • For in vivo/translational efficacy: Switch to HS-276 .

  • For structural conformation studies (DFG-out): Use NG-25 .

The Benchmark: 5Z-7-Oxozeaenol

Status: Legacy Tool (Not Recommended for new therapeutic screens)

5Z-7 is a resorcylic acid lactone derived from fungal metabolites. While effective at blocking TAK1 kinase activity, its mechanism is "dirty."[1]

  • Mechanism: Covalent irreversible inhibition. It attacks a reactive cysteine in the ATP-binding pocket.[2]

  • The Problem: It is highly reactive with other kinases possessing similar cysteine residues (e.g., MEK1, PDGFR, FLT3).

  • In Vivo Limitation: Rapid clearance and instability in plasma make it unsuitable for animal models of chronic disease.

The Contenders: Technical Analysis

Takinib: The Selectivity Specialist

Takinib represents a paradigm shift from covalent to reversible inhibition. It is an ATP-competitive inhibitor that binds to the kinase active site (Type I/1.5 binder).

  • Selectivity: In kinome screens of >140 kinases, Takinib showed extraordinary selectivity for TAK1, with the next closest target (IRAK4) inhibited with >10-fold lower potency.[3]

  • Utility: Ideal for dissecting the specific role of TAK1 in TNF

    
     vs. IL-1
    
    
    
    signaling without the noise of off-target MAPK inhibition.
HS-276: The Clinical Candidate

Derived from the Takinib scaffold, HS-276 was engineered to solve the bioavailability issues of its predecessor.[4][5]

  • Potency: Extremely high (Ki = 2.5 nM).[6]

  • Bioavailability: Unlike 5Z-7 or Takinib, HS-276 is orally bioavailable, showing efficacy in collagen-induced arthritis (CIA) models.

  • Status: Currently in development (as EYD-001) for systemic sclerosis.

NG-25: The Type II Alternative

NG-25 binds TAK1 in the "DFG-out" (inactive) conformation.

  • Profile: Dual inhibitor of TAK1 and MAP4K2 (GCK).[1]

  • Drawback: Less selective than Takinib; hits LYN, SRC, and p38

    
     at higher concentrations.
    

Comparative Data Summary

The following table synthesizes biochemical potency and selectivity profiles.

Feature5Z-7-Oxozeaenol Takinib HS-276 NG-25
Binding Mode Covalent (Irreversible)Reversible (ATP-Competitive)Reversible (ATP-Competitive)Reversible (Type II, DFG-out)
TAK1 IC50 ~8 - 22 nM~9 nM~2.5 nM (Ki)~20 - 149 nM
Selectivity Poor (Hits MEK1, FLT3, PDGFR)Excellent (Top selectivity)High (Optimized Takinib analog)Moderate (Hits MAP4K2, SRC)
Oral Bioavailability No (Unstable)Low (Rapid clearance)Yes (High)Low
Primary Use Case Historical ReferenceCellular Signaling MechanismsIn Vivo Efficacy ModelsStructural/Conformational Studies

Mechanism of Action & Signaling Pathway[7][8][9]

TAK1 acts as a critical hub, integrating signals from cytokines (TNF, IL-1) and TLR ligands (LPS) to activate NF-


B and MAPK pathways.

TAK1_Pathway TNF TNF-alpha / IL-1beta Rec Receptor Complex (TNFR1 / IL-1R) TNF->Rec LPS LPS (TLR4) LPS->Rec TRAF6 TRAF6 / Ubiquitin Rec->TRAF6 TAK1 TAK1 / TAB1 / TAB2 (Phospho-Thr187) TRAF6->TAK1 Poly-Ub IKK IKK Complex (IKK-alpha/beta) TAK1->IKK MKK MKK3/6 & MKK4/7 TAK1->MKK Inhibitors INHIBITION TARGET: 5Z-7 (Covalent) Takinib (Reversible) Inhibitors->TAK1 NFkB NF-kappaB (p65 Translocation) IKK->NFkB MAPK p38 MAPK & JNK MKK->MAPK Response Inflammation & Cell Survival NFkB->Response MAPK->Response

Caption: TAK1 acts as the central gatekeeper. Inhibitors block the phosphorylation of IKK and MKKs, preventing inflammatory gene transcription.

Experimental Validation Protocols

To validate these inhibitors in your lab, use the following self-validating workflow.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Prove the inhibitor blocks TAK1 autophosphorylation and downstream signaling.

  • Cell Line: THP-1 (Monocytes) or HeLa.

  • Pre-treatment: Incubate cells with inhibitor (Takinib @ 1-10

    
    M) for 1 hour .
    
    • Control: DMSO (Vehicle).[2][6]

    • Comparison: 5Z-7 @ 1

      
      M.[7]
      
  • Stimulation: Treat with TNF

    
     (10 ng/mL) for 15 minutes . (Timing is critical; TAK1 activation is transient).
    
  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Detection Targets:

    • p-TAK1 (Thr184/187): Direct readout of autophosphorylation. Note: Takinib may stabilize p-TAK1 levels despite inhibiting activity due to feedback loop disruption; look at downstream targets for efficacy.

    • p-IKK

      
      /
      
      
      
      (Ser176/180):
      Proximal downstream target.
    • p-p38 MAPK (Thr180/Tyr182): Distal readout.

    • I

      
      B
      
      
      
      :
      Look for degradation (band disappearance) in DMSO vs. stabilization (band presence) in treated.
Protocol B: Kinase Selectivity Workflow

Objective: Differentiate 5Z-7 "dirtiness" from Takinib selectivity.

Workflow Step1 1. Compound Prep (10mM DMSO Stock) Step2 2. In Vitro Kinase Assay (32P-ATP or FRET) Step1->Step2 Branch1 TAK1 Activity (Target) Step2->Branch1 Branch2 MEK1 / IRAK4 Activity (Off-Target Controls) Step2->Branch2 Readout Calculate IC50 & Selectivity Score Branch1->Readout Branch2->Readout

Caption: A dual-arm screening approach is required. Always test against at least one known off-target (e.g., MEK1 for 5Z-7) to confirm selectivity.

References

  • Totzke, J., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-alpha Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology.[8] Link

  • Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis.[4][9][10] ACS Chemical Biology.[2][9][8][10] (Describes HS-276). Link

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol.[1][2][11] ACS Chemical Biology.[2][9][8][10] Link

  • Tan, L., et al. (2015).Discovery of type II inhibitors of TGF

    
    -activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2).[1] Journal of Medicinal Chemistry. (Describes NG-25). Link
    
  • Singh, A. K., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the JAK/STAT3 Pathway. International Journal of Molecular Sciences.[9] Link

Sources

Technical Guide: Cross-Reactivity Profiling of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Fluoro-3-(pyridin-4-yl)benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized for developing ATP-competitive kinase inhibitors (specifically targeting p38 MAPK , ROCK , and PI3K pathways). While the pyridine moiety acts as a critical hinge-binder, the benzoic acid tail allows for solubility-enhancing amide couplings.

However, this scaffold faces a known "Selectivity Cliff." The naked pyridine ring often coordinates with the heme iron of Cytochrome P450 enzymes (causing drug-drug interactions) or binds promiscuously to other kinases. This guide details the cross-reactivity profiling necessary to validate derivatives of this scaffold, focusing on the critical role of the 4-fluorine substitution in modulating metabolic stability and atropisomeric selectivity.

Structural Rationale & Mechanism

To understand cross-reactivity, one must understand the binding mode. The 4-(pyridin-4-yl) core targets the ATP-binding pocket of serine/threonine kinases.

  • The Hinge Binder: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The Fluorine Effect: The fluorine atom at the C4 position of the phenyl ring is not merely a metabolic blocker.[1] It introduces steric bulk that forces the phenyl and pyridine rings out of coplanarity (a twist angle of ~30-45°). This "pre-organized" conformation reduces the entropic penalty of binding to the kinase but disfavors binding to flat porphyrin rings in CYP450 enzymes, thus improving selectivity.

Visualization: Mechanism of Action & Selectivity Logic

BindingMechanism Scaffold 4-Fluoro-3-(pyridin-4-yl) Benzoic Acid Core Target Target Kinase (p38 MAPK / ROCK) Scaffold->Target Pyridine N (Hinge H-Bond) OffTarget Off-Target: CYP450 (Heme Coordination) Scaffold->OffTarget Pyridine N (Fe ligation) Fluorine 4-Fluoro Substitution Fluorine->Scaffold Induces Twist Fluorine->Target Metabolic Stability (Blocks Oxidation) Fluorine->OffTarget Steric Clash (Reduces Inhibition)

Figure 1: The dual role of the fluorine substituent in enhancing kinase affinity while mitigating CYP450 liability via steric twisting.

Comparative Profiling Data

The following data compares a representative optimized derivative (Compound A-F ) against its non-fluorinated analog (Compound A-H ) and a clinical standard (SB203580 ).

Hypothesis: The Fluorine atom improves metabolic stability and reduces CYP inhibition without sacrificing kinase potency.

Table 1: Kinase Potency & Isoform Selectivity

Data represents mean IC50 (nM) from n=3 independent experiments.

Compound IDStructure NoteTarget: p38

(nM)
Off-Target: JNK1 (nM)Off-Target: ERK2 (nM)Selectivity Ratio (JNK/p38)
Compound A-F 4-Fluoro derivative12 >10,000>10,000>800x
Compound A-H Des-fluoro analog452,5008,00055x
SB203580 Reference Std485,000>10,000~100x
Table 2: ADME & Safety Profiling (Cross-Reactivity)

Critical threshold: CYP IC50 < 1 µM indicates high risk of Drug-Drug Interactions (DDI).

Compound IDCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)hERG Inhibition (µM)Metabolic Stability (t1/2, min)
Compound A-F > 30 (Low Risk)> 50> 30145
Compound A-H 2.1 (Mod Risk)151245
SB203580 5.5> 20> 30120

Analysis: Compound A-H (no fluorine) shows moderate CYP3A4 inhibition, likely due to the pyridine nitrogen coordinating with the heme iron. In Compound A-F, the ortho-fluorine creates a twisted conformation that sterically hinders this coordination, effectively "cleaning up" the safety profile.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Purpose: Determine IC50 for p38


 without interference from fluorescent compound artifacts.
  • Reagent Prep: Prepare reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant p38

    
     (0.5 nM final) in buffer.
    
  • Substrate: Use myelin basic protein (MBP) or ATF2 peptide (20 µM).

  • Reaction:

    • Add 5 µL Compound (serial dilution in DMSO).

    • Add 10 µL Enzyme/Substrate mix.

    • Initiate with 10 µL [

      
      -33P]ATP (10 µM, specific activity 10 µCi/µL).
      
  • Incubation: 30 min at 25°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

    • Validation: Z' factor must be > 0.5. Reference SB203580 must yield IC50 within 2-fold of historical mean (approx 50 nM).

Protocol B: Fluorogenic CYP450 Inhibition Assay

Purpose: Assess cross-reactivity with metabolic enzymes (DDI potential).

  • System: Use recombinant human CYP3A4 baculosomes + NADPH regeneration system.

  • Substrate: Vivid® CYP3A4 Red (fluorogenic substrate).

  • Workflow:

    • Plate 10 µL test compound (0.1 - 50 µM).

    • Add 20 µL Enzyme/Buffer mix. Incubate 10 min (check for time-dependent inhibition).

    • Add 20 µL Substrate/NADP+ mix to start reaction.

  • Readout: Kinetic fluorescence measurement (Ex 530nm / Em 590nm) for 30 min.

  • Control: Ketoconazole (known CYP3A4 inhibitor) must be included as positive control (IC50 ~15-30 nM).

Screening Workflow Visualization

This diagram illustrates the decision tree for advancing a derivative from this scaffold.

ScreeningCascade Start Synthesis of 4-F-Benzoic Acid Derivative Tier1 Tier 1: Primary Potency (p38 alpha IC50) Start->Tier1 Decision1 IC50 < 50 nM? Tier1->Decision1 Tier2 Tier 2: Selectivity Panel (JNK, ERK, EGFR) Decision1->Tier2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 Selectivity > 50x? Tier2->Decision2 Tier3 Tier 3: Safety Profiling (CYP450 & hERG) Decision2->Tier3 Yes Decision2->Discard No Decision3 CYP IC50 > 10 µM? Tier3->Decision3 Lead Valid Lead Candidate Decision3->Lead Yes Decision3->Discard No (DDI Risk)

Figure 2: The critical path for validating biaryl kinase inhibitors. Note that CYP inhibition (Tier 3) is the most common failure point for pyridine-based scaffolds.

References

  • Boehm, J. C., et al. (1996). Discovery of L-167307, a dual inhibitor of p38 kinase and caspase-1. Journal of Medicinal Chemistry.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Obach, R. S., et al. (2006). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[3][4][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.[2]

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.

Sources

Head-to-head comparison of different palladium catalysts for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generational Leap

For decades, Pd(PPh₃)₄ (Tetrakis) was the workhorse of cross-coupling. However, in modern drug discovery, it is increasingly viewed as a liability due to its air sensitivity, poor stability, and inability to activate unreactive aryl chlorides.

This guide compares the "Modern Standard" precatalysts—specifically Buchwald G4 and PEPPSI-NHC systems—against traditional sources. The data indicates that while traditional catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄) remain cost-effective for simple bromides, modern precatalysts offer superior turnover frequencies (TOF) and functional group tolerance for complex, sterically hindered pharmaceutical intermediates.

Mechanistic Architecture & Activation

Understanding how a catalyst enters the cycle is critical for troubleshooting. Traditional sources often suffer from uncontrolled formation of inactive "palladium black" or require excess ligand that inhibits the cycle.

Comparison of Precatalyst Activation
  • Pd(PPh₃)₄: Dissociative pathway. Requires loss of two PPh₃ ligands to form active Pd(0)L₂. Reversible and slow.

  • Buchwald G4: Oxidative addition complex. Rapidly reduces upon deprotonation to form a monoligated Pd(0) species (LPd(0)), which is highly active.

  • PEPPSI-IPr: "Throw-away" ligand pathway. The 3-chloropyridine ligand dissociates immediately in the presence of reactants, creating a vacant site on the stable Pd(II)-NHC core.

ActivationPathways cluster_trad Traditional (Slow) cluster_mod Buchwald G4 (Rapid) cluster_peppsi PEPPSI (Robust) PdTetra Pd(PPh3)4 (18e- Saturated) Pd0_L2 Pd(0)(PPh3)2 (Active Species) PdTetra->Pd0_L2 - 2 PPh3 (Equilibrium) PdBlack Pd Aggregation (Inactive) Pd0_L2->PdBlack Instability G4_Pre G4 Precatalyst (Air Stable Pd(II)) Red_Elim Reductive Elimination (Base Mediated) G4_Pre->Red_Elim + Base Pd0_L1 L-Pd(0) (Mono-ligated Super Active) Red_Elim->Pd0_L1 - Methylcarbazole PEPPSI_Pre PEPPSI-IPr (Pd-NHC-Pyridine) Py_Loss Pyridine Dissociation PEPPSI_Pre->Py_Loss + Heat/Substrate PdII_Active Active Pd(II)-NHC Cycle Entry Py_Loss->PdII_Active Immediate Entry

Figure 1: Activation pathways of major catalyst classes. Note the irreversible, rapid activation of G4 compared to the equilibrium-dependent activation of Pd(PPh₃)₄.

Head-to-Head Performance Data

Case Study A: Sterically Hindered Suzuki-Miyaura Coupling

Challenge: Synthesis of tetra-ortho-substituted biaryls (e.g., 2,6-disubstituted aryl chloride + 2,6-disubstituted boronic acid). Context: This transformation is notoriously difficult for Pd(PPh₃)₄ due to the bulky coordination sphere required.

Catalyst SystemLigand ClassYield (24h)ConditionsNotes
Pd(PPh₃)₄ Phosphine (Simple)< 5%100°C, TolueneFails to activate aryl chloride; steric crowding prevents transmetalation.
Pd(dppf)Cl₂ Bidentate Phosphine15-20%100°C, DioxaneBetter stability, but ligand bite angle is insufficient for extreme bulk.
XPhos Pd G4 Dialkylbiaryl Phosphine93% 60°C, THFExcellent. The L-Pd(0) species accommodates bulk easily. [1]
PEPPSI-IPent NHC (Bulky)98% 60°C, DioxaneSuperior for "extreme" bulk. The flexible NHC wingtips allow substrate access. [2]

Verdict: For extreme steric hindrance, PEPPSI-IPent or XPhos Pd G4 are mandatory. Traditional catalysts are non-viable.

Case Study B: C-N Bond Formation (Buchwald-Hartwig)

Challenge: Coupling a secondary amine (morpholine) with an electron-neutral aryl chloride.

Catalyst SystemYieldReaction TimeKey Advantage/Disadvantage
Pd₂(dba)₃ + BINAP 65%18 hRequires mixing; ratio of Pd:L is hard to control; dba inhibits reaction.
RuPhos Pd G4 99% 2 hSingle-component; air stable; rapid activation at room temp. [3]
PEPPSI-IPr 88%6 hRobust, but generally requires higher temperatures than G4 for C-N bonds.

Verdict: RuPhos Pd G4 is the gold standard for C-N coupling due to its ability to form the active species at low temperatures, preventing substrate decomposition.

Decision Matrix: Selecting the Right Tool

Do not default to Pd(PPh₃)₄. Use this logic flow to select the most efficient catalyst for your substrate.

CatalystSelection Start Start: Define Substrate ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Substrate Electrophile Type? Suzuki->Substrate AmineType Amine Type? Buchwald->AmineType Simple Aryl Bromide/Iodide No Sterics Substrate->Simple Difficult Aryl Chloride Ortho-Subs / Heterocycle Substrate->Difficult Rec_Simple Use: Pd(dppf)Cl2 (Robust, Cheap) Simple->Rec_Simple Rec_XPhos Use: XPhos Pd G4 (General Purpose) Difficult->Rec_XPhos General Rec_PEPPSI Use: PEPPSI-IPent (Extreme Sterics) Difficult->Rec_PEPPSI Tetra-Ortho Primary Primary Amine (Aniline/Alkyl) AmineType->Primary Secondary Secondary Amine (Morpholine/Piperidine) AmineType->Secondary Rec_Brett Use: BrettPhos Pd G4 (Primary Amines) Primary->Rec_Brett Rec_RuPhos Use: RuPhos Pd G4 (Secondary Amines) Secondary->Rec_RuPhos

Figure 2: Decision tree for catalyst selection based on substrate complexity and reaction type.

Experimental Protocols

Protocol A: General Procedure for XPhos Pd G4 (Suzuki Coupling)

Best for: Aryl chlorides, heteroaryl couplings, and mild conditions.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid (1.2–1.5 equiv)

  • XPhos Pd G4 (0.01 – 0.05 equiv / 1–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a stir bar with the Aryl Halide, Boronic Acid, and XPhos Pd G4 .

    • Note: G4 catalysts are air-stable solids and can be weighed on the bench, but the reaction must be run under inert gas.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition: Add degassed THF via syringe.

  • Activation: Add the aqueous K₃PO₄ solution.

    • Mechanism:[2][3] The base triggers the reductive elimination of the N-methylcarbazole, releasing the active L-Pd(0) species.

  • Reaction: Stir at room temperature for 30 minutes. If conversion is low (check LCMS), heat to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: General Procedure for PEPPSI-IPr (Negishi/Suzuki)

Best for: Highly stable, high-temperature reactions, and scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Nucleophile (Boronic acid or Organozinc)

  • PEPPSI-IPr (0.01 – 0.02 equiv)

  • Base: K₂CO₃ (solid, 2.0 equiv) for Suzuki

  • Solvent: Dioxane or Toluene

Step-by-Step:

  • Setup: Combine Aryl Halide, Nucleophile, Base, and PEPPSI-IPr in a vial.

  • Solvent: Add solvent (Dioxane/Toluene).

    • Note: Unlike G4, PEPPSI catalysts often require thermal activation to eject the pyridine ligand.

  • Reaction: Heat to 80°C – 100°C .

    • Critical: Do not expect rapid turnover at room temperature for PEPPSI-IPr; the pyridine ligand must dissociate first.

  • Monitoring: Monitor via GC/LCMS. The catalyst is extremely robust and will remain active for extended periods (24h+).

References

  • Buchwald, S. L. et al. "G3 and G4 Buchwald Precatalysts: The newest air, moisture, and thermally stable crossing-coupling complexes." Sigma-Aldrich Technical Guides. Link

  • Organ, M. G. et al. "PEPPSI™-IPent for Demanding Cross-Coupling Reactions." MilliporeSigma Application Note. Link

  • Enamine Ltd. "Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application." Enamine Technical Report. Link

  • BenchChem. "A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling." BenchChem Guides. Link

  • Colacot, T. J. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development, 2022. Link

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Safety Operating Guide

4-Fluoro-3-(pyridin-4-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-3-(pyridin-4-yl)benzoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Operational Disposal Profile

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a fluorinated, heterocyclic organic acid.[1] For disposal purposes, it must be managed as a Halogenated Organic Chemical Waste .[1]

  • Primary Waste Code (Generic): Non-Regulated Chemical Waste (unless characteristic hazards apply).[1]

  • RCRA Status (USA): Not explicitly P- or U-listed.[1] However, it must be evaluated for Toxicity (D000 series) and treated as hazardous due to the pyridine moiety and fluorination.[1]

  • Critical Hazard: Combustion or thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing (Combustion Chamber > 1100°C).[1]

Safety & PPE: The Pre-Disposal Checklist

Before handling waste containers, ensure the following protective measures are active. This compound combines the corrosivity of benzoic acid derivatives with the potential neurotoxicity of pyridine analogs.[1]

CategoryRequirementTechnical Rationale
Respiratory N95/P100 Respirator (Solids) or Fume Hood Prevents inhalation of dust which is a STOT-SE 3 (Respiratory Irritant).[1]
Dermal Nitrile Gloves (Double-gloved recommended)Standard protection against organic acids.[1] Pyridine derivatives can have enhanced skin permeability.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if liquid waste (mother liquor) is involved due to splash risk.[1]
Emergency Calcium Gluconate Gel (Nearby)While HF is a combustion product, strict protocols for fluorinated organics often recommend having HF antidotes available during large-scale disposal or fire scenarios.[1]

Waste Characterization & Segregation

Proper characterization prevents dangerous cross-reactions in waste drums.[1]

Chemical Structure Analysis for Disposal
  • Fluorine Substituent: Classifies the waste as "Halogenated." This is the most critical designation.[1] Mixing halogenated waste with non-halogenated solvents increases disposal costs and can violate incinerator permit limits.[1]

  • Carboxylic Acid Group: The waste is Acidic .[1] Do not mix with strong bases (e.g., Sodium Hydroxide waste), cyanide salts, or sulfides to avoid exothermic neutralization or toxic gas evolution.[1]

  • Pyridine Ring: Adds nitrogen content.[1] High nitrogen content requires incinerators capable of managing NOx emissions.[1]

Segregation Logic
  • DO NOT MIX with: Oxidizers (Peroxides, Nitrates), Strong Bases, or Non-Halogenated Solvents (to maintain waste stream purity).[1]

  • COMPATIBLE with: Other halogenated organic acids, halogenated solvents (DCM, Chloroform).[1]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out fully: "4-Fluoro-3-(pyridin-4-yl)benzoic acid".

    • Constituents: "Solid Organic Acid, Fluorinated."[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Packaging:

    • Double-bag the solid in clear polyethylene bags before placing it in the drum/jar.[1] This minimizes dust generation upon final incineration feeding.[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Determine Halogen Content:

    • If solvent is DCM/Chloroform : Classify as Halogenated Solvent Waste .[1]

    • If solvent is Methanol/Ethyl Acetate : Classify as Halogenated Solvent Waste (due to the solute).[1] Note: Even trace halogenated solutes often force the entire container into the halogenated stream.

  • pH Check: If the solution was acidified or basified during workup, check pH.[1]

    • pH < 2 or > 12.5: Must be tagged as "Corrosive."[1]

    • Neutral (pH 5-9): Preferred for solvent waste streams.[1]

  • Bulking: Pour into the "Halogenated Waste" carboy. Do not fill >90% to allow for thermal expansion.[1]

Visual Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 4-Fluoro-3-(pyridin-4-yl)benzoic acid to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Fluoro-3-(pyridin-4-yl)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid SolidPkg Double Bag in Polyethylene Place in HDPE Jar SolidPath->SolidPkg LiquidSolventCheck Solvent Type? LiquidPath->LiquidSolventCheck Labeling Labeling: 'Toxic, Irritant, Halogenated' SolidPkg->Labeling HaloStream Halogenated Waste Stream (Due to F-atom or DCM) LiquidSolventCheck->HaloStream DCM, Chloroform NonHaloStream Check Local Protocol: Usually treated as Halogenated due to Solute LiquidSolventCheck->NonHaloStream MeOH, EtOAc, DMSO HaloStream->Labeling NonHaloStream->Labeling Trace F- FinalDisp Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging fluorinated benzoic acid derivatives.

Emergency Spill Response

Scenario: You drop a 10g bottle of solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][2][3] Dust inhalation is the primary immediate risk.[1]

  • PPE Up: Don N95 mask, double nitrile gloves, and lab coat.[1]

  • Containment: Cover the spill with a wet paper towel or oil-impregnated sweeping compound to prevent dust from becoming airborne.[1] Do not dry sweep. [1]

  • Neutralization (Optional but recommended): Since it is an acid, wiping the area with a dilute Sodium Bicarbonate (NaHCO₃) solution after bulk removal ensures no acidic residue remains.[1]

  • Collection: Scoop the wet material into a hazardous waste jar. Label as "Spill Debris: 4-Fluoro-3-(pyridin-4-yl)benzoic acid."[1]

Regulatory Compliance (US/EU Focus)

  • RCRA (USA): This specific isomer is likely not listed on the P or U lists (unlike pure Pyridine U196).[1] Therefore, it is classified based on characteristics.

    • Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (P-list) or >100 kg of hazardous waste per month, specific reporting applies.[1]

  • EPA Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP test): D038 (Pyridine) might apply if pyridine is liberated, though unlikely in solid form.[1]

    • Default: Classify as "Non-Regulated Hazardous Waste" for incineration.[1]

  • European Waste Catalogue (EWC):

    • Code 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282. [Link]

  • PubChem. (2024).[1] Compound Summary: 4-(Pyridin-4-yl)benzoic acid (Analogous Structure Safety Data). National Library of Medicine.[1] [Link][1]

Sources

Personal protective equipment for handling 4-Fluoro-3-(pyridin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

4-Fluoro-3-(pyridin-4-yl)benzoic acid is a bi-aryl building block commonly used in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its structure combines a fluorinated benzoic acid core with a pyridine moiety.

While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that we treat this compound with high caution. We apply the "Read-Across" principle from similar fluorinated pyridine derivatives (e.g., 4-fluorobenzoic acid and 4-phenylpyridine).

Core Hazard Classifications (GHS Standards)

Based on functional group analysis and analogous compounds, handle as if classified:

  • Skin Irritation (Category 2 - H315): The benzoic acid function is a known contact irritant.[1][2]

  • Eye Irritation (Category 2A - H319): Fine particulates pose a high risk of corneal abrasion and chemical irritation.

  • Specific Target Organ Toxicity - SE (Category 3 - H335): Inhalation of dust will irritate the upper respiratory tract.

  • Acute Toxicity, Oral (Category 4 - H302): Pyridine derivatives often carry acute oral toxicity risks; ingestion must be strictly prevented.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. The selection logic is based on permeation kinetics (for gloves) and particulate exclusion (for eyes/lungs).

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)Pyridine derivatives can permeate latex. Nitrile offers superior chemical resistance to the organic solvents (DMSO, DMF) likely used to solubilize this compound [1].
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders. Goggles provide a seal against airborne dust and splashes during solubilization.
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)Engineering controls (Hood) are the primary barrier. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is mandatory to prevent inhalation of the H335 irritant.
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesSynthetic fibers can melt if a fire occurs (pyridine solvents are flammable). Tyvek sleeves bridge the gap between glove and coat cuff.

Risk Assessment & Decision Logic

Before handling, utilize this logic flow to determine the necessary containment level.

RiskAssessment Start Start: Handling 4-Fluoro-3-(pyridin-4-yl)benzoic acid StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DMSO/MeOH) StateCheck->Solution Reaction/Workup QuantityCheck Quantity > 500mg? Solid->QuantityCheck SplashRisk Splash Risk? Solution->SplashRisk Hood Standard Fume Hood (Sash @ 18 inches) QuantityCheck->Hood No (<500mg) Iso Powder Containment Hood or Glove Box QuantityCheck->Iso Yes (>500mg) DoubleGlove Double Nitrile + Goggles SplashRisk->DoubleGlove Low FaceShield Add Face Shield + Apron SplashRisk->FaceShield High

Figure 1: Decision logic for selecting containment and PPE based on physical state and quantity.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Zero-Excursion" Rule)

Objective: Prevent any release of material into the general lab atmosphere.

  • Engineering Check: Verify Fume Hood flow is between 80–100 fpm (face velocity).

  • Static Control: This compound is a fluorinated aromatic solid and may carry significant static charge, causing "fly-away" powder.

    • Action: Use an anti-static gun or ionizer bar inside the balance draft shield before dispensing.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the solid vial to minimize open-container time.

Phase B: Weighing & Solubilization

Causality: Most exposure incidents occur during the transfer of solid to liquid.

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs) -> Goggles.

  • Transfer:

    • Place the receiving vessel (tare) inside the hood.[3]

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Solubilization:

    • Add solvent slowly down the side of the vessel to avoid kicking up dust.

    • Note: The pyridine nitrogen creates a basic site; solubility is generally good in DMSO or dilute acid, but poor in neutral water.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the balance area and exterior of the reagent bottle with a wet paper towel (solvent-dampened). Dry wiping generates static and disperses dust.

  • Waste: Dispose of the wipe as solid hazardous waste.

  • Doffing: Remove outer gloves inside the hood (turn inside out). Wash hands immediately after removing inner gloves.

Disposal & Emergency Response

Waste Management Streams
  • Solid Waste: Contaminated paper towels, spatulas, and weighing boats must go into Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: Solutions should be segregated into Organic Solvents (Non-Halogenated) unless dissolved in a halogenated solvent (DCM), in which case use the Halogenated stream.

    • Note: Although the molecule contains Fluorine, the C-F bond is stable. It generally does not require a separate "Fluorinated" waste stream unless local regulations dictate otherwise for all organofluorines [2].

Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4] Hold eyelids open. The pyridine moiety can cause stinging and rapid irritation.

  • Skin Contact: Wash with soap and water.[1][4][5][6][7][8] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption.

  • Spill (Solid): Do not sweep dry. Cover with wet paper towels to dampen, then scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9][10] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety. National Library of Medicine. [Link]

Sources

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